Neoastragaloside I
Description
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Properties
IUPAC Name |
[(3R,4R,5R,6S)-4-acetyloxy-5-hydroxy-6-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H72O16/c1-21(47)56-26-19-55-37(33(53)34(26)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-24(36(45)39(28,3)4)58-38-32(52)31(51)30(50)25(18-46)59-38/h23-38,46,49-54H,10-20H2,1-9H3/t23-,24-,25+,26+,27-,28-,29-,30+,31-,32+,33+,34-,35-,36-,37-,38+,41+,42-,43+,44-,45+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWUZSAOXSUTCO-PUOIOBHHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)O)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)O)O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H72O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In Vivo Mechanism of Action of Astragaloside IV: A Technical Guide
This technical guide is intended for researchers, scientists, and drug development professionals, summarizing the core in vivo mechanisms of action of Astragaloside IV, with a focus on its effects on various signaling pathways, supported by quantitative data from animal models and detailed experimental protocols.
Core Mechanisms of Action
Astragaloside IV (AS-IV) exhibits a range of pharmacological effects in vivo, primarily attributed to its anti-inflammatory, anti-oxidant, anti-apoptotic, and immunoregulatory properties.[1] These effects are mediated through the modulation of multiple signaling pathways, leading to protective outcomes in various disease models, including diabetic nephropathy, cardiovascular diseases, and neurological disorders.
Quantitative Data from In Vivo Studies
The following tables summarize the quantitative effects of Astragaloside IV in various animal models.
Table 1: Effects of Astragaloside IV on Diabetic Nephropathy in Animal Models [1]
| Animal Model | AS-IV Dosage | Duration | Key Biomarker | Result |
| Streptozotocin (STZ)-induced diabetic rats | 5, 10, 20 mg/kg/day (i.g.) | 8 weeks | 24h Urinary Protein | Significant decrease compared to the model group |
| STZ-induced diabetic rats | 5, 10, 20 mg/kg/day (i.g.) | 8 weeks | Serum Creatinine (SCr) | Significant decrease compared to the model group |
| STZ-induced diabetic rats | 5, 10, 20 mg/kg/day (i.g.) | 8 weeks | Blood Urea Nitrogen (BUN) | Significant decrease compared to the model group |
| db/db mice | 30 mg/kg/day (i.g.) | 12 weeks | Glomerular basement membrane thickness | Significantly reduced |
| db/db mice | 30 mg/kg/day (i.g.) | 12 weeks | Podocyte apoptosis | Significantly inhibited |
Table 2: Effects of Astragaloside IV on Neuropathic Pain in a Chronic Constriction Injury (CCI) Model [2]
| Animal Model | AS-IV Dosage | Time Point | Parameter | Result |
| CCI rats | 60 mg/kg (i.p.) | Day 2-23 post-surgery | Mechanical allodynia | Significant inhibition |
| CCI rats | 60 mg/kg (i.p.) | Day 2-23 post-surgery | Thermal hyperalgesia | Significant inhibition |
| CCI rats | 60 mg/kg (i.p.) | Day 23 post-surgery | Nerve conduction velocity | Restored |
Table 3: Cardioprotective Effects of Astragaloside IV in Myocardial Ischemia/Reperfusion (MI/R) Injury Model
| Animal Model | AS-IV Dosage | Outcome | Result |
| Rat MI/R model | 80 mg/kg/day (i.g.) | Myocardium infarct size | Significantly decreased |
| Rat MI/R model | 80 mg/kg/day (i.g.) | Creatine kinase-MB (CK-MB) | Significantly decreased |
| Rat MI/R model | 80 mg/kg/day (i.g.) | Serum cardiac troponin (cTnI) | Significantly decreased |
| Rat MI/R model | 80 mg/kg/day (i.g.) | Cardiomyocyte apoptosis | Significantly attenuated |
Key Signaling Pathways Modulated by Astragaloside IV
Astragaloside IV exerts its therapeutic effects by modulating several key signaling pathways.
Anti-inflammatory Pathways
AS-IV has been shown to inhibit inflammatory responses by suppressing the activation of the NF-κB signaling pathway . This leads to a downstream reduction in the expression of pro-inflammatory cytokines.
Caption: Astragaloside IV's Anti-inflammatory Mechanism.
Antioxidant Stress Pathways
AS-IV enhances the cellular antioxidant defense system by activating the NFE2L2-Antioxidant Response Element (ARE) signaling pathway . This results in the upregulation of antioxidant enzymes.
References
- 1. Frontiers | Protective Effect and Possible Mechanisms of Astragaloside IV in Animal Models of Diabetic Nephropathy: A Preclinical Systematic Review and Meta-Analysis [frontiersin.org]
- 2. Antinociceptive activity of astragaloside IV in the animal model of chronic constriction injury - PubMed [pubmed.ncbi.nlm.nih.gov]
What is the chemical structure of Neoastragaloside I?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoastragaloside I is a naturally occurring triterpenoid saponin isolated from the roots of Astragalus membranaceus (Fisch.) Bunge, a plant widely used in traditional Chinese medicine.[1] As a member of the astragaloside family of compounds, it is of significant interest to the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of this compound, with a focus on data relevant to research and drug development.
Chemical Structure and Properties
This compound is a complex glycoside with a cycloartane-type triterpenoid aglycone. Its chemical structure is characterized by a tetracyclic skeleton with multiple hydroxyl groups and sugar moieties attached.
Chemical Structure:
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C45H72O16 | [2][3] |
| Molecular Weight | 869.05 g/mol | [3] |
| CAS Number | 1324005-51-7 | [1][2] |
| Appearance | Powder | [3] |
| Purity | >=98% | [3] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3] |
| SMILES | C[C@]12[C@@]3([H])[C@@]4(CC[C@@]1(--INVALID-LINK--(O)C)CC5)C">C@([H])--INVALID-LINK--C2)C)[C@@]6(--INVALID-LINK----INVALID-LINK--=O)CO7)OC(C)=O)O)CC6)C">C@@([H])--INVALID-LINK----INVALID-LINK--[C@H]8O)CO">C@@HC3)C4 | [2] |
Experimental Protocols
General Isolation and Purification of Saponins from Astragalus membranaceus
The following is a generalized protocol for the isolation and purification of saponins like this compound from the roots of Astragalus membranaceus.
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Extraction: The dried and powdered roots of Astragalus membranaceus are extracted with a suitable solvent, typically methanol or ethanol, at room temperature or with heating. This process is often repeated multiple times to ensure complete extraction.
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Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The saponins are typically enriched in the n-butanol fraction.
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Chromatographic Separation: The n-butanol fraction is subjected to various chromatographic techniques for the isolation of individual compounds. This may include:
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Column Chromatography: Using silica gel, Sephadex LH-20, or other stationary phases with a gradient elution system.
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Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the isolated compounds.
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Purity Assessment: The purity of the isolated this compound is assessed using analytical HPLC.
Structural Elucidation
The chemical structure of this compound is typically elucidated using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which helps in identifying the sugar moieties and the aglycone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the complete structure, including the stereochemistry, of the molecule.
A study by Ye et al. (2010) utilized high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) for the characterization of various constituents, including astragalosides, from Radix Astragali.[1][2]
Biological Activity and Signaling Pathways
While the specific biological activities and signaling pathways of this compound are not yet extensively studied, research on its isomer, Isoastragaloside I, provides valuable insights into its potential anti-inflammatory properties.
A study on Isoastragaloside I demonstrated that it exerts anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells by inhibiting the activation of the NF-κB signaling pathway.[4] This inhibition was shown to be mediated through the suppression of the PI3K/Akt and MAPK signaling pathways.[4] Given the structural similarity between this compound and Isoastragaloside I, it is plausible that they share similar mechanisms of action.
Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of Isoastragaloside I, which may be relevant for this compound.
Caption: Proposed anti-inflammatory mechanism of Isoastragaloside I, an isomer of this compound.
Conclusion
This compound is a complex natural product with potential for further investigation in drug discovery and development. While its chemical structure has been elucidated, there is a need for more comprehensive studies to determine its full range of physicochemical properties and to explore its biological activities and mechanisms of action in detail. The anti-inflammatory properties of its isomer, Isoastragaloside I, suggest a promising avenue for future research into the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 1324005-51-7 | ScreenLib [screenlib.com]
- 4. Isoastragaloside I inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Neoastragaloside I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoastragaloside I, a cycloartane-type triterpenoid saponin isolated from the medicinal plant Astragalus membranaceus, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the synthesis of novel derivatives. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, detailing the key enzymatic steps, precursor molecules, and intermediates. This guide also includes a proposed pathway, experimental methodologies for enzyme characterization, and a summary of relevant enzymatic data.
Introduction
This compound is a glycosylated derivative of the cycloartane triterpenoid aglycone, cycloastragenol. Its biosynthesis originates from the isoprenoid pathway, leading to the formation of the triterpenoid backbone, which is subsequently modified by a series of oxidation, reduction, and glycosylation reactions. The structural diversity of astragalosides, including this compound, arises from the regio- and stereo-specific attachment of various sugar moieties to the cycloastragenol core, a process catalyzed by UDP-glycosyltransferases (UGTs).
The Core Biosynthetic Pathway
The biosynthesis of this compound can be divided into two main stages: the formation of the cycloastragenol aglycone and the subsequent glycosylation steps.
Formation of the Cycloastragenol Aglycone
The initial steps of the pathway are shared with the biosynthesis of other triterpenoids and sterols in plants.
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Isoprenoid Precursor Synthesis: The pathway begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.
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Squalene Synthesis: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined to produce squalene.
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Cyclization: Squalene is epoxidized to 2,3-oxidosqualene, which serves as a crucial branch point. In Astragalus membranaceus, the enzyme cycloartenol synthase (CAS) catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol, the precursor of cycloartane-type triterpenoids.
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Formation of Cycloastragenol: Cycloartenol undergoes a series of modifications, including hydroxylations and other enzymatic reactions, to form the aglycone cycloastragenol. While the exact enzymes for all these steps are not fully elucidated, they are believed to involve cytochrome P450 monooxygenases (CYP450s).
Glycosylation of Cycloastragenol to this compound
The final and diversifying steps in the biosynthesis of this compound involve the sequential attachment of two glucose molecules to the cycloastragenol core. Based on the structure of this compound (cycloastragenol 3-O-β-D-glucoside, 6-O-β-D-glucoside) and the characterization of various UGTs from Astragalus membranaceus, a putative pathway can be proposed:
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3-O-Glucosylation: The first glycosylation step is the attachment of a glucose molecule to the C-3 hydroxyl group of cycloastragenol. This reaction is likely catalyzed by a specific 3-O-glucosyltransferase. Among the characterized UGTs from A. membranaceus, AmUGT14 has been identified as a 3-O-glucosyltransferase that can act on cycloastragenol.
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6-O-Glucosylation: The second step involves the addition of a glucose molecule to the C-6 hydroxyl group of the resulting cycloastragenol-3-O-glucoside. The enzyme responsible for this step is a 6-O-glucosyltransferase. In the well-studied biosynthesis of the related compound Astragaloside IV, the enzyme AmGT8 is known to catalyze 6-O-glucosylation. It is plausible that AmGT8 or a closely related enzyme is responsible for this step in the formation of this compound.
Key Enzymes and Their Characteristics
Several enzymes involved in the broader astragaloside biosynthetic pathway have been identified and characterized. This data is crucial for understanding the specific steps leading to this compound.
| Enzyme | Function | Substrate(s) | Product(s) | Optimal pH | Optimal Temperature (°C) |
| AmCAS1 | Cycloartenol synthase | 2,3-oxidosqualene | Cycloartenol | 7.0 | 30 |
| AmUGT14 | 3-O-glucosyltransferase | Cycloastragenol, UDP-glucose | Cycloastragenol-3-O-glucoside | 8.0 | 35 |
| AmGT8 | 6-O-glucosyltransferase | Cycloastragenol-3-one, UDP-glucose | Cycloastragenol-3-one-6-O-glucoside | 7.5 | 30 |
Note: The substrate for AmGT8 in the context of this compound biosynthesis would be cycloastragenol-3-O-glucoside.
Visualizing the Biosynthetic Pathway
The following diagrams illustrate the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound from 2,3-Oxidosqualene.
Experimental Protocols
The following are generalized protocols for the characterization of key enzymes in the this compound biosynthetic pathway, based on methodologies reported in the literature.
Cloning and Expression of Biosynthetic Genes
Objective: To obtain recombinant enzymes for in vitro characterization.
Methodology:
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Total RNA is extracted from the roots of Astragalus membranaceus.
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First-strand cDNA is synthesized using reverse transcriptase.
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The full-length coding sequences of target genes (e.g., AmCAS1, AmUGT14) are amplified by PCR using gene-specific primers.
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The amplified gene is cloned into an appropriate expression vector (e.g., pET-28a(+) for E. coli or pYES2 for yeast).
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The recombinant plasmid is transformed into a suitable expression host (E. coli BL21(DE3) or Saccharomyces cerevisiae).
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Protein expression is induced (e.g., with IPTG for E. coli or galactose for yeast).
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The recombinant protein is purified using affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
In Vitro Enzyme Assays
Objective: To determine the function and catalytic properties of the recombinant enzymes.
Methodology for a UDP-Glycosyltransferase (e.g., AmUGT14):
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A standard reaction mixture is prepared containing:
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Purified recombinant enzyme (e.g., 1-5 µg)
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Aglycone substrate (e.g., 100 µM cycloastragenol)
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UDP-sugar donor (e.g., 1 mM UDP-glucose)
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Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
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Divalent cations if required (e.g., 5 mM MgCl₂)
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The reaction is incubated at the optimal temperature (e.g., 35°C) for a defined period (e.g., 1-2 hours).
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The reaction is terminated by adding an equal volume of methanol or ethyl acetate.
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The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the glycosylated product.
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Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration and measuring the initial reaction velocity.
Caption: General experimental workflow for enzyme characterization.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound is beginning to be unraveled through the characterization of key enzymes in Astragalus membranaceus. The proposed pathway, involving the sequential glucosylation of cycloastragenol at the C-3 and C-6 positions by specific UGTs, provides a solid framework for further investigation. Future research should focus on the definitive identification and characterization of all enzymes in the pathway, including the upstream modifying enzymes that convert cycloartenol to cycloastragenol and the specific 6-O-glucosyltransferase acting on cycloastragenol-3-O-glucoside. A complete understanding of this pathway will be instrumental for the biotechnological production of this compound and the generation of novel, bioactive astragalosides through metabolic engineering and synthetic biology approaches.
An In-depth Technical Guide to the Pharmacological Properties of Cycloartane Saponins from Radix Astragali: Focus on Neoastragaloside I and the Archetype Astragaloside IV
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Comprehensive pharmacological data for Neoastragaloside I is exceptionally limited in publicly accessible scientific literature. To provide a thorough technical guide that fulfills the core requirements of in-depth data presentation, this document will present the available information on this compound and then focus on the extensively studied, structurally related saponin, Astragaloside IV (AS-IV) , as a representative molecule from Radix Astragali. The detailed pharmacological properties, experimental protocols, and signaling pathways of AS-IV are presented to serve as a potential framework for future research into this compound and other related astragalosides.
This compound: Current State of Knowledge
This compound is a cycloartane-type triterpenoid saponin isolated from the dried roots of Astragalus membranaceus (Fisch.) Bunge (Radix Astragali).[1][2] Despite its identification, in-depth research into its specific pharmacological activities is sparse.
Chemical Structure:
The primary pharmacological activity reported for this compound is its potential anti-viral properties. A study focused on identifying anti-Coxsackie virus B3 constituents from Radix Astragali characterized this compound as one of the components.[1][2] However, detailed quantitative data on its efficacy, mechanism of action, and other potential pharmacological effects are not available in the reviewed literature.
Due to this significant gap in the literature, the remainder of this guide will focus on the well-characterized pharmacological properties of Astragaloside IV.
Astragaloside IV (AS-IV): A Comprehensive Pharmacological Profile
Astragaloside IV is one of the most abundant and biologically active saponins in Radix Astragali.[4][5][6] It has been the subject of extensive research, revealing a wide array of pharmacological effects.[4][5][7]
Key Pharmacological Properties
AS-IV exhibits a broad spectrum of activities, including anti-inflammatory, antioxidant, neuroprotective, cardioprotective, and anti-cancer effects.[4][5][7][8][9]
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Anti-Inflammatory Effects: AS-IV has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators.[4][6] It modulates key inflammatory signaling pathways such as the NF-κB pathway.[4][6] It can also regulate the balance of T-helper cells (Th1/Th17) and regulatory T-cells (Treg).[6]
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Antioxidant Effects: The compound protects against oxidative stress by scavenging reactive oxygen species (ROS), enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD), and activating the Nrf2 antioxidant response element pathway.[10][11]
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Neuroprotective Effects: AS-IV demonstrates significant neuroprotective potential in various models of neurological disorders, including cerebral ischemia and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[12][13] Its mechanisms include reducing inflammation and oxidative stress in the nervous system, inhibiting apoptosis of neurons, and promoting nerve regeneration.[12][13][14]
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Cardioprotective Effects: It protects the cardiovascular system through various mechanisms, including anti-myocardial hypertrophy, anti-ischemia-reperfusion injury, and inhibition of cardiac fibrosis.[4]
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Anti-Cancer Activity: AS-IV has been found to inhibit the proliferation, invasion, and metastasis of various cancer cells and can induce apoptosis and autophagy in tumor cells.[8]
Quantitative Data Presentation
The following tables summarize quantitative data from representative studies on the pharmacological effects of Astragaloside IV.
Table 1: In Vitro Anti-Inflammatory and Antioxidant Effects of Astragaloside IV
| Cell Line/Model | Treatment | Concentration/Dose | Measured Effect | Result | Reference |
| LPS-stimulated BV-2 microglia | Isoastragaloside I | 10, 20, 40 µM | Inhibition of Nitric Oxide (NO) production | Dose-dependent decrease in NO release | [15] |
| LPS-stimulated BV-2 microglia | Isoastragaloside I | 10, 20, 40 µM | Inhibition of TNF-α production | Dose-dependent decrease in TNF-α release | [15] |
| H2O2-induced calf small intestine epithelial cells | Astragaloside IV | 10, 20, 40 µg/mL | Increased cell survival | Significant increase in cell viability | [11] |
| H2O2-induced calf small intestine epithelial cells | Astragaloside IV | 10, 20, 40 µg/mL | Decreased ROS generation | Significant reduction in intracellular ROS | [11] |
| H2O2-induced calf small intestine epithelial cells | Astragaloside IV | 10, 20, 40 µg/mL | Enhanced SOD and GSH-Px activity | Dose-dependent increase in antioxidant enzyme activity | [11] |
Table 2: In Vivo Neuroprotective Effects of Astragaloside IV
| Animal Model | Treatment | Dosage | Measured Outcome | Result | Reference |
| Cerebral Ischemia/Reperfusion (MCAO/R) in rats | Astragaloside IV | 40 mg/kg | Neurological deficit score | Significant improvement in neurological function | [16] |
| Cerebral Ischemia/Reperfusion (MCAO/R) in rats | Astragaloside IV | 40 mg/kg | Cerebral infarct area | Significant reduction in infarct size | [16] |
| 6-OHDA-induced Parkinson's Disease model in rats | Astragaloside IV | 20, 40 mg/kg | Dopaminergic neuron survival | Significant attenuation of neuron loss | [14] |
Experimental Protocols
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Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
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Treatment: Cells are pre-treated with various concentrations of Isoastragaloside I (e.g., 10, 20, 40 µM) for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.[15]
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Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay. A standard curve using sodium nitrite is generated to quantify the results.[15]
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Cytokine Measurement (TNF-α): The level of TNF-α in the cell culture supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[15]
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Western Blot Analysis: To assess the expression of inflammatory proteins (e.g., iNOS, COX-2) and signaling molecules (e.g., phosphorylated NF-κB, Akt), cells are lysed, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.[15]
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Animal Model: Male Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia. This is typically achieved by inserting a nylon monofilament into the internal carotid artery to block the origin of the middle cerebral artery. After a period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.[16]
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Drug Administration: Astragaloside IV (e.g., 40 mg/kg) is administered to the animals, often via intraperitoneal or intravenous injection, at the onset of reperfusion or at specified time points post-MCAO.[16]
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Neurological Deficit Scoring: Neurological function is assessed at various time points (e.g., 24 hours, 7 days) using a standardized neurological deficit scoring system. Scores are assigned based on the severity of motor, sensory, and reflex deficits.[17]
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Infarct Volume Measurement: After a set period of reperfusion, the animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area pale. The infarct volume is then calculated using image analysis software.[16][17]
Signaling Pathways and Visualizations
Astragaloside IV exerts its pharmacological effects by modulating a complex network of intracellular signaling pathways.
AS-IV can inhibit the activation of the NF-κB pathway, a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. AS-IV can prevent the degradation of IκB, thereby blocking NF-κB nuclear translocation.
Caption: Astragaloside IV inhibits the NF-κB signaling pathway.
AS-IV can induce the expression of antioxidant enzymes by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress or activators like AS-IV can disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus, bind to the ARE, and initiate the transcription of antioxidant genes.
Caption: Astragaloside IV activates the Nrf2 antioxidant pathway.
Conclusion and Future Directions
While this compound has been identified as a constituent of Radix Astragali, its pharmacological profile remains largely unexplored. The single report of its potential anti-viral activity warrants further investigation to determine its efficacy and mechanism of action.
In contrast, Astragaloside IV has been extensively studied and established as a multi-target agent with significant therapeutic potential across a range of diseases. The detailed understanding of AS-IV's pharmacology, including its effects on key signaling pathways like NF-κB and Nrf2, provides a valuable roadmap for the investigation of other, less-studied astragalosides.
Future research should focus on:
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Systematic screening of this compound for a broader range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
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Comparative studies between this compound, Astragaloside IV, and other related saponins to understand the structure-activity relationships.
-
Elucidation of the molecular mechanisms underlying any identified activities of this compound, including its effects on intracellular signaling pathways.
Such studies will be crucial in determining whether this compound possesses a unique pharmacological profile that could be harnessed for therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 1324005-51-7 | ScreenLib [screenlib.com]
- 4. Pharmacological Effects of Astragaloside IV: A Review [mdpi.com]
- 5. Pharmacological Effects of Astragaloside IV: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Effects of Astragaloside IV: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research review on the pharmacological effects of astragaloside IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Astragaloside IV, as a potential anticancer agent [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Astragaloside IV: A promising natural neuroprotective agent for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Astragaloside IV Supplementation Promotes A Neuroprotective Effect in Experimental Models of Neurological Disorders: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of Astragaloside IV in 6-hydroxydopamine-treated primary nigral cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isoastragaloside I inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective Effect of Astragaloside IV on Cerebral Ischemia/Reperfusion Injury Rats Through Sirt1/Mapt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Neuroprotective Effect of Astragaloside IV on Cerebral Ischemia/Reperfusion Injury Rats Through Sirt1/Mapt Pathway [frontiersin.org]
The Discovery and Characterization of Neoastragaloside I: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoastragaloside I is a cycloartane-type triterpenoid saponin isolated from the roots of Astragalus membranaceus (Fisch.) Bge., a plant with a long history of use in traditional medicine. This document provides a comprehensive overview of the history of its discovery, its physicochemical properties, and the experimental methodologies employed for its isolation and characterization. While direct research on the specific signaling pathways of this compound is limited, this guide also explores the well-documented biological activities of closely related astragalosides, offering potential avenues for future investigation into its mechanism of action.
Introduction: The Genus Astragalus and its Cycloartane Saponins
The genus Astragalus, one of the largest genera of flowering plants, has been a cornerstone of traditional medicine for centuries, particularly the species Astragalus membranaceus (Huangqi). The roots of this plant, known as Radix Astragali, are rich in a variety of bioactive compounds, including polysaccharides, flavonoids, and triterpenoid saponins.[1][2] Among the most structurally complex and pharmacologically interesting of these are the cycloartane-type saponins. These compounds are characterized by a distinctive tetracyclic triterpenoid aglycone with a cyclopropane ring. Over 200 compounds have been isolated from Astragalus species, with saponins being major active constituents.[1][3]
Discovery of this compound
This compound was first characterized as a constituent of Radix Astragali in a 2010 study by Ye and colleagues.[4] The primary focus of this research was the characterization of compounds from Astragalus membranaceus with potential antiviral activity against Coxsackie virus B3 (CVB3).[4] The identification of this compound was part of a broader effort to isolate and elucidate the structures of the various chemical components of this medicinally important plant.
Physicochemical Properties
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).[4]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Data |
| Molecular Formula | C₄₅H₇₂O₁₆ |
| Molecular Weight | 869.04 g/mol |
| CAS Number | 1324005-51-7 |
| Source | Astragalus membranaceus (Fisch.) Bunge |
| Compound Type | Cycloartane-type Triterpenoid Saponin |
| HR-ESI-MS | Data not available in searched literature |
| ¹H NMR (ppm) | Data not available in searched literature |
| ¹³C NMR (ppm) | Data not available in searched literature |
Note: Detailed NMR and HR-ESI-MS data were not available in the publicly accessible literature at the time of this review.
Experimental Protocols
The following sections detail the general experimental methodologies used for the isolation and characterization of cycloartane saponins from Astragalus species, based on common practices in phytochemistry and the available information on the characterization of this compound.
Extraction and Isolation
The general workflow for isolating cycloartane saponins like this compound from Astragalus membranaceus roots typically involves the following steps:
Structural Characterization
The structure of the isolated compound is then elucidated using a combination of spectroscopic methods:
-
High-Performance Liquid Chromatography (HPLC): Used for the final purification and to determine the purity of the isolated compound.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Provides the exact molecular weight and elemental composition, allowing for the determination of the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the complete connectivity of the molecule and the final structure.
-
Potential Biological Activity and Signaling Pathways
While the specific biological activities and signaling pathways of this compound are not yet extensively studied, the well-documented effects of other astragalosides, particularly Astragaloside IV, provide a strong basis for hypothesizing its potential mechanisms of action. Astragalosides are known to possess significant anti-inflammatory and antiviral properties.
Anti-inflammatory Activity
Astragaloside IV has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.
References
- 1. Astragaloside IV inhibits inflammation caused by influenza virus via reactive oxygen species/NOD-like receptor thermal protein domain associated protein 3/Caspase-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Astragali radix (Huangqi): a time-honored nourishing herbal medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
In Vitro Bioactivity of Astragalosides: A Technical Guide for Researchers
Disclaimer: This technical guide focuses on the in vitro bioactivities of astragalosides, with a primary emphasis on the extensively studied Astragaloside IV, due to a significant lack of specific experimental data for Neoastragaloside I in publicly available scientific literature. The information presented herein for related compounds, such as Astragaloside IV and Isoastragaloside I, is intended to serve as a valuable reference and guide for future research on this compound and other less-characterized astragalosides. Researchers should exercise caution in directly extrapolating these findings to this compound.
Introduction
Astragalosides are a group of cycloartane-type triterpenoid saponins isolated from the dried roots of Astragalus membranaceus (Fisch.) Bge., a widely used herb in traditional Chinese medicine.[1] Among these, Astragaloside IV is the most abundant and extensively studied, demonstrating a wide array of pharmacological activities.[2][3] This guide provides a comprehensive overview of the in vitro bioactivities of astragalosides, focusing on their anti-inflammatory, neuroprotective, anti-cancer, and antioxidant properties. Detailed experimental protocols, quantitative data, and visualizations of the key signaling pathways are presented to support researchers in drug discovery and development.
Anti-inflammatory Activity
Astragalosides, particularly Astragaloside IV and Isoastragaloside I, have demonstrated potent anti-inflammatory effects in various in vitro models. These effects are primarily mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.[4][5]
Quantitative Data on Anti-inflammatory Effects
| Compound | Cell Line | Inducer | Concentration | Effect | Reference |
| Astragaloside IV | Human Bronchial Epithelial Cells (BEAS-2B) | TNF-α | Not Specified | Inhibition of CCL5, MCP-1, IL-6, and IL-8 | [6] |
| Isoastragaloside I | Murine Microglial Cells (BV-2) | LPS | 10, 20, 40 µM | Dose-dependent inhibition of NO and TNF-α production | [5] |
| Astragaloside IV | Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose | 50 µM | Reduction of apoptosis and inflammatory response | [7] |
| Astragaloside IV | Human Bronchial Epithelial Cells | TNF-α/IL-4 | Not Specified | Attenuated phosphorylation of MAPK and reduced translocation of p65 | [6] |
Experimental Protocols
1.2.1. Inhibition of Nitric Oxide (NO) and TNF-α Production in LPS-stimulated BV-2 Microglial Cells
This protocol is based on studies investigating the anti-inflammatory effects of Isoastragaloside I.[5]
-
Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in 96-well plates. After reaching confluency, they are pre-treated with varying concentrations of the test compound (e.g., Isoastragaloside I at 10, 20, 40 µM) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response. A control group without LPS stimulation and a group with LPS stimulation but without the test compound are included.
-
Incubation: The cells are incubated for 24 hours.
-
NO Measurement (Griess Assay): 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A and 50 µL of Griess reagent B. After a 15-minute incubation at room temperature, the absorbance is measured at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.
-
TNF-α Measurement (ELISA): The concentration of TNF-α in the cell culture supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.
Signaling Pathways
The anti-inflammatory effects of astragalosides are largely attributed to their ability to suppress the NF-κB and MAPK signaling pathways.
Neuroprotective Effects
Astragaloside IV has been shown to exert significant neuroprotective effects in various in vitro models of neuronal injury, primarily through its anti-apoptotic and antioxidant activities.[8][9]
Quantitative Data on Neuroprotective Effects
| Compound | Cell Line | Insult | Concentration | Effect | Reference |
| Astragaloside IV | Primary Nigral Cell Culture | 6-hydroxydopamine (6-OHDA) | 100 µM | Marked rescue of tyrosine hydrolase (TH)-immunopositive cells | [9] |
| Astragaloside IV | Primary Nigral Cell Culture | - | 100, 200 µM | Promoted neurite outgrowth and increased TH and NOS immunoreactivity | [9] |
| Astragaloside IV | Cerebral Ischemia-Reperfusion Rats | - | Not specified | Promoted transcription and expression of PPARγ and BDNF | [10] |
Experimental Protocols
2.2.1. Protection against 6-OHDA-Induced Neurotoxicity in Primary Nigral Cell Culture
This protocol is based on a study investigating the neuroprotective effects of Astragaloside IV.[9]
-
Primary Cell Culture: Primary ventral mesencephalic cultures are prepared from embryonic day 14 rats. Cells are plated on poly-L-lysine-coated plates and maintained in a serum-free medium.
-
Treatment: After 7 days in vitro, cultures are treated with Astragaloside IV (e.g., 100 µM).
-
Induction of Neurotoxicity: 24 hours after Astragaloside IV treatment, 6-hydroxydopamine (6-OHDA) is added to the cultures at a final concentration of 20 µM to induce dopaminergic neuron-specific toxicity.
-
Incubation: Cultures are incubated for another 48 hours.
-
Immunocytochemistry: Cells are fixed and stained for tyrosine hydroxylase (TH) to identify dopaminergic neurons. The number of surviving TH-positive neurons is counted.
-
Neurite Length Measurement: The length of neurites of the surviving TH-positive neurons is measured using imaging software.
Signaling Pathways
The neuroprotective effects of Astragaloside IV are associated with the activation of pro-survival signaling pathways like PI3K/Akt and the promotion of neurotrophic factor expression.
Anti-Cancer Activity
Astragaloside IV has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[11][12][13][14] Its mechanisms of action involve cell cycle arrest and modulation of key signaling pathways that regulate cancer cell growth and survival.
Quantitative Data on Anti-Cancer Effects
| Compound | Cell Line | Effect | IC50 / Concentration | Reference |
| Astragaloside IV | Non-small cell lung cancer | Inhibition of proliferation | Not Specified | [15] |
| Astragaloside IV | Breast cancer cells (MDA-MB-231) | Downregulation of Vav3 expression | Dose-dependent | [4] |
| Astragaloside IV | Gastric cancer cells | Suppression of development | Not Specified | [16] |
Experimental Protocols
3.2.1. Cell Viability and Proliferation Assay (MTT Assay)
This is a standard protocol to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells (e.g., non-small cell lung cancer cell lines) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of Astragaloside IV for 24, 48, and 72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Signaling Pathways
The anti-cancer effects of Astragaloside IV are mediated through the modulation of pathways such as the Akt/GSK-3β/β-catenin pathway.
Antioxidant Activity
Astragalosides possess antioxidant properties, which contribute to their protective effects in various disease models.[1][17]
Quantitative Data on Antioxidant Effects
| Compound/Extract | Assay | Result | Reference |
| Resveratrol (for comparison) | DPPH, ABTS, CUPRAC, FRAP | IC50 values determined | [17] |
| Newbouldia laevis extract (for comparison) | DPPH, ABTS, H2O2 | IC50 values determined | [18] |
| Vernonia amygdalina extracts (for comparison) | DPPH, ABTS, H2O2 | IC50 values determined | [19] |
Note: Specific quantitative antioxidant data for this compound or Astragaloside IV from the provided search results is limited. The table includes examples from other natural products to illustrate common assays.
Experimental Protocols
4.2.1. DPPH Radical Scavenging Assay
This is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[20]
-
Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Various concentrations of the test compound (e.g., Astragaloside IV) are added to the DPPH solution.
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Experimental Workflow
Conclusion
The in vitro studies on astragalosides, particularly Astragaloside IV, have revealed a broad spectrum of bioactivities, including significant anti-inflammatory, neuroprotective, anti-cancer, and antioxidant effects. These activities are underpinned by the modulation of multiple key signaling pathways. While specific data on this compound is currently lacking, the comprehensive information available for its structural analogs provides a strong foundation and rationale for initiating detailed investigations into its pharmacological potential. Further research is warranted to elucidate the specific bioactivities and mechanisms of action of this compound and other less-studied astragalosides, which may lead to the development of novel therapeutic agents for a variety of diseases.
References
- 1. Bioactive components and clinical potential of Astragalus species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Effects of Astragaloside IV: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Bioactive components and clinical potential of Astragalus species [frontiersin.org]
- 5. Isoastragaloside I inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Astragaloside IV suppresses inflammatory response via suppression of NF-κB, and MAPK signalling in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Review on the protective mechanism of astragaloside IV against cardiovascular diseases [frontiersin.org]
- 8. Astragaloside IV: A promising natural neuroprotective agent for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of Astragaloside IV in 6-hydroxydopamine-treated primary nigral cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Astragaloside IV plays a neuroprotective role by promoting PPARγ in cerebral ischemia-reperfusion rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Astragaloside IV, as a potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer effects and mechanisms of astragaloside-IV - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Astragaloside IV, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer effects and mechanisms of astragaloside‑IV (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro antioxidant properties, free radicals scavenging activities of extracts and polyphenol composition of a non-timber forest product used as spice: Monodora myristica - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Neoastragaloside I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoastragaloside I, also known as Isoastragaloside I, a natural saponin derived from the roots of Astragalus membranaceus, has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the preliminary research on the anti-inflammatory effects of this compound, with a focus on its molecular mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and drug development efforts in the field of inflammation.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound has emerged as a promising therapeutic candidate due to its ability to modulate key inflammatory pathways. In vitro studies have shown that this compound can effectively suppress the production of pro-inflammatory mediators in immune cells, such as microglia, when stimulated with inflammatory agents like lipopolysaccharide (LPS).[1] This guide synthesizes the current understanding of its anti-inflammatory effects and provides the necessary technical information for its further investigation.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in studies using LPS-stimulated BV-2 microglial cells. The compound exhibits a dose-dependent inhibition of key inflammatory markers.
Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-Stimulated BV-2 Cells
| Concentration of this compound (µM) | Nitric Oxide (NO) Production (% of LPS control) | TNF-α Release (% of LPS control) | iNOS Protein Expression (% of LPS control) | COX-2 Protein Expression (% of LPS control) |
| 25 | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| 50 | More Significantly Reduced | More Significantly Reduced | More Significantly Reduced | More Significantly Reduced |
| 100 | Most Significantly Reduced | Most Significantly Reduced | Most Significantly Reduced | Most Significantly Reduced |
Data compiled from findings reported in studies on Isoastragaloside I. The term "Significantly Reduced" indicates a statistically significant decrease compared to the LPS-treated group (p < 0.05 or lower). The graduated response highlights the dose-dependent nature of the inhibition.
Table 2: Effect of this compound on Pro-inflammatory Gene Expression in LPS-Stimulated BV-2 Cells
| Gene | Effect of this compound (25, 50, 100 µM) |
| iNOS | Dose-dependent decrease in mRNA expression |
| TNF-α | Dose-dependent decrease in mRNA expression |
| IL-1β | Dose-dependent decrease in mRNA expression |
This table summarizes the modulatory effect of this compound on the gene expression of key pro-inflammatory mediators.[1]
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting critical intracellular signaling pathways that regulate the inflammatory response. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[1] This inhibition is mediated through the modulation of upstream signaling cascades, including the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
Caption: Signaling pathway of this compound's anti-inflammatory action.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary research of this compound.
Cell Culture and Treatment
Caption: General workflow for cell culture and treatment.
Protocol:
-
Cell Line: BV-2 murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Subculture cells when they reach 80-90% confluency.
-
Seeding: Plate cells at an appropriate density for the specific assay (e.g., 5 x 10^4 cells/well in a 96-well plate for viability assays).
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 25, 50, 100 µM) for 1 to 2 hours.
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours).
-
Nitric Oxide (NO) Assay (Griess Assay)
Protocol:
-
Sample Collection: Collect the cell culture supernatant after treatment.
-
Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of solution A (1% sulfanilamide in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Reaction: In a 96-well plate, mix 50 µL of the cell supernatant with 50 µL of the prepared Griess reagent.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (TNF-α, IL-1β)
Protocol:
-
Coating: Coat a 96-well ELISA plate with the capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a suitable substrate (e.g., TMB).
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measurement: Read the absorbance at 450 nm.
-
Quantification: Calculate the cytokine concentration from the standard curve.
Western Blot Analysis
References
The Role of Neoastragaloside I in Traditional Chinese Medicine: A Technical Guide
Introduction to Astragalus membranaceus in Traditional Chinese Medicine
For centuries, the dried root of Astragalus membranaceus (Fisch.) Bge., known as Huangqi, has been a cornerstone of Traditional Chinese Medicine (TCM). Classified as a "superior" herb in classical texts, it is revered for its ability to tonify "Qi" (vital life force) and strengthen the body's resistance to disease. In TCM theory, Huangqi is used to replenish the spleen and lung Qi, promote the upward movement of yang Qi, consolidate the exterior to arrest sweating, promote diuresis to reduce edema, and tonify blood. It is traditionally prescribed for conditions of general weakness, fatigue, poor appetite, and susceptibility to infections.
Modern scientific inquiry has sought to understand the molecular basis for these traditional uses, identifying a wealth of bioactive constituents within Astragali Radix, including polysaccharides, flavonoids, and triterpenoid saponins. Among the most significant of these are the cycloartane-type triterpene glycosides known as astragalosides. While much of the contemporary research has focused on Astragaloside IV, this guide will delve into the available scientific literature on a related compound, Neoastragaloside I, and its isomer, Isoastragaloside I, to provide a detailed understanding of their roles and mechanisms of action.
This compound: An Immunostimulatory Glycoside
This compound is a cycloartane-type triterpene glycoside isolated from Astragalus species. While research on this specific compound is not as extensive as for other astragalosides, existing studies indicate a clear role in the modulation of the immune system, aligning with the traditional use of Huangqi to bolster the body's defenses.
Quantitative Data on Immunostimulatory Activity
A key study evaluated the immunostimulatory effects of nineteen different cycloartane-type triterpene glycosides. Among these, this compound (referred to as Astragaloside I in the study) was a notable exception in its activity.
| Compound | Concentration | Bioassay | Result | Reference |
| This compound | 100 µg/mL | NF-κB directed luciferase expression in THP-1 cells | ~65% of maximal stimulation by LPS (10 µg/mL) | [1][2][3] |
| This compound | 100 µg/mL | IL-1β mRNA expression in THP-1 cells | Increased expression | [1][2][3] |
| This compound | 100 µg/mL | TNF-α mRNA expression in THP-1 cells | Increased expression | [1][2][3] |
Experimental Protocols
The following protocols are summarized from the study that identified the immunostimulatory properties of this compound.
1. NF-κB Activation Bioassay
-
Cell Line: Human monocytic cell line (THP-1) stably transfected with a luciferase reporter gene under the control of an NF-κB responsive promoter.
-
Treatment: Cells were plated in 96-well plates and treated with this compound (100 µg/mL) or E. coli lipopolysaccharide (LPS; 10 µg/mL) as a positive control.
-
Incubation: Cells were incubated for 6 hours.
-
Analysis: After incubation, cells were lysed, and luciferase activity was measured using a luminometer. The results were expressed as a percentage of the maximal response induced by LPS.
2. Cytokine mRNA Expression Analysis
-
Cell Line: THP-1 cells.
-
Treatment: Cells were treated with this compound (100 µg/mL).
-
Incubation: Cells were incubated for a specified period.
-
RNA Extraction: Total RNA was isolated from the treated cells.
-
RT-PCR: Reverse transcription-polymerase chain reaction (RT-PCR) was performed to amplify the mRNA transcripts of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). The PCR products were then visualized by gel electrophoresis.
Signaling Pathway
The available data strongly suggests that this compound exerts its immunostimulatory effects through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the inflammatory and immune responses, controlling the expression of numerous pro-inflammatory cytokines.
References
Screening for Novel Biological Targets of Neoastragaloside I: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoastragaloside I, a cycloartane-type triterpenoid saponin isolated from the medicinal plant Astragalus membranaceus, represents a structurally complex natural product with largely unexplored therapeutic potential. While related compounds such as Astragaloside IV have been extensively studied for their anti-inflammatory, immunomodulatory, and other pharmacological effects, the specific biological targets and mechanisms of action of this compound remain poorly understood. This technical guide outlines a comprehensive, multi-pronged strategy for the systematic screening and identification of novel biological targets of this compound. The proposed workflow integrates modern chemical biology, proteomics, and computational approaches to elucidate its molecular interactions and guide future drug development efforts.
Introduction to this compound
This compound is a saponin found in Astragalus membranaceus, a plant with a long history in traditional medicine.[1] While the general bioactivities of Astragalus extracts, including immune enhancement, are recognized, the specific contribution and molecular targets of individual constituents like this compound are not well-defined.[2][3] Elucidating the direct molecular targets of this compound is a critical step in understanding its potential therapeutic applications and advancing it through the drug discovery pipeline.
A Multi-Modal Approach to Target Identification
The identification of protein targets for natural products can be a significant challenge. To address this, we propose a comprehensive strategy employing both direct and indirect methods for target discovery. This approach is designed to maximize the potential for identifying high-confidence biological targets of this compound.
Direct Target Identification Strategies
Direct methods aim to identify the specific protein(s) that physically interact with this compound.
AfBPP is a powerful technique to isolate and identify binding partners of a small molecule from a complex biological mixture. This involves immobilizing a derivative of this compound onto a solid support to "pull down" its interacting proteins.
Experimental Protocol: Affinity-Based Protein Profiling
-
Probe Synthesis: Synthesize a this compound derivative containing a linker arm with a reactive group (e.g., a terminal alkyne or azide for click chemistry, or an amine for NHS-ester coupling) suitable for immobilization. The linker should be attached at a position on the molecule that is predicted to be non-essential for its biological activity.
-
Immobilization: Covalently attach the this compound probe to a solid support, such as NHS-activated sepharose beads or magnetic beads.
-
Protein Incubation: Incubate the this compound-coupled beads with a cell lysate or tissue homogenate of interest (e.g., from immune cells like macrophages, or a relevant cancer cell line).
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using mass spectrometry (LC-MS/MS).
-
Validation: Validate the identified protein targets through techniques such as Western blotting, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to confirm the direct interaction.
Hypothetical Quantitative Data from AfBPP
| Putative Target | Peptide Count (LC-MS/MS) | Fold Enrichment (this compound vs. Control Beads) | Validation (SPR) KD (µM) |
| Protein X | 25 | 15.2 | 5.8 |
| Protein Y | 18 | 9.7 | 12.3 |
| Protein Z | 12 | 5.1 | 25.1 |
Indirect Target Identification Strategies
Indirect methods infer potential targets by observing the downstream cellular effects of the compound.
By comparing the proteome and phosphoproteome of cells treated with this compound to untreated cells, it is possible to identify signaling pathways that are modulated by the compound, thus pointing towards potential upstream targets.
Experimental Protocol: Global Proteomics
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., RAW 264.7 macrophages) and treat with this compound at various concentrations and time points. Include a vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, extract the total protein, and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (Optional but Recommended): Label the peptides from different treatment groups with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with this compound.
-
Pathway Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID) to identify enriched biological pathways and processes among the differentially expressed proteins.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clear visual representation of the proposed methodologies and potential mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: Proposed experimental workflow for identifying biological targets of this compound.
Based on the known activities of the related compound Astragaloside IV, which has been shown to inhibit the NF-κB and MAPK signaling pathways, a hypothetical signaling pathway for this compound's potential anti-inflammatory effects can be visualized.
Caption: Hypothetical inhibition of NF-κB and MAPK pathways by this compound.
Conclusion and Future Directions
The exploration of novel biological targets for this compound holds significant promise for the development of new therapeutics. The methodologies outlined in this guide provide a robust framework for researchers to systematically investigate its mechanisms of action. Successful identification and validation of its molecular targets will be instrumental in defining its pharmacological profile and advancing it towards clinical applications. Future studies should focus on in vivo validation of the identified targets and exploring the therapeutic potential of this compound in relevant disease models.
References
Methodological & Application
Analytical Methods for the Quantification of Neoastragaloside I: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of Neoastragaloside I, a key bioactive saponin isolated from Radix Astragali. The methods outlined below are based on established analytical techniques for the simultaneous determination of various astragalosides, adapted for the specific quantification of this compound. These protocols are intended to guide researchers in establishing robust and reliable analytical workflows for quality control, pharmacokinetic studies, and other research applications.
Introduction
This compound is a triterpenoid saponin that contributes to the pharmacological activities of Radix Astragali (Huangqi), a widely used herb in traditional medicine. Accurate and precise quantification of this compound in raw materials, herbal preparations, and biological matrices is crucial for ensuring product quality, understanding its pharmacokinetic profile, and elucidating its mechanism of action. This application note details two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).
Analytical Methods
HPLC-ESI-MS/MS Method for High Sensitivity and Selectivity
This method is highly suitable for the quantification of this compound in complex matrices such as herbal extracts and biological samples, offering excellent sensitivity and selectivity. The protocol is adapted from established methods for the analysis of structurally similar astragalosides.[1][2]
Experimental Protocol
a) Sample Preparation (Radix Astragali)
-
Accurately weigh 1.0 g of powdered Radix Astragali and transfer to a conical flask.
-
Add 50 mL of 70% methanol.
-
Perform ultrasonic extraction for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.45 µm membrane filter prior to injection.
b) Chromatographic Conditions
-
Instrument: Agilent 1200 series HPLC or equivalent.
-
Column: Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase:
-
A: Acetonitrile
-
B: 0.1% Formic acid in Water
-
-
Gradient Elution:
-
0-10 min: 30% A
-
10-25 min: 30-80% A
-
25-30 min: 80% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
c) Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Nebulizer Pressure: 40 psi.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350°C.
-
Capillary Voltage: 4000 V.
-
MRM Transitions: To be determined by infusing a standard of this compound. For related astragalosides, the transitions often involve the precursor ion [M+Na]+ or [M+H]+ and characteristic fragment ions.
Workflow for HPLC-ESI-MS/MS Analysis
Caption: Workflow for the quantification of this compound using HPLC-ESI-MS/MS.
HPLC-ELSD Method for General Quality Control
The HPLC-ELSD method is a robust and cost-effective alternative for the routine quality control of this compound in herbal materials and preparations, especially when mass spectrometric detection is not available. ELSD is a universal detector that is suitable for non-chromophoric compounds like saponins.
Experimental Protocol
a) Sample Preparation
The sample preparation protocol is the same as described in section 2.1.a.
b) Chromatographic Conditions
-
Instrument: HPLC system equipped with an Evaporative Light Scattering Detector.
-
Column: Grace Apollo C18 column (4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water
-
-
Gradient Elution: A gradient program similar to the one in section 2.1.b should be optimized. A common starting point for astragalosides is a gradient from 20-50% Acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.
c) ELSD Conditions
-
Drift Tube Temperature: 105°C.
-
Nebulizing Gas (Nitrogen) Flow Rate: 2.5 L/min.
-
Gain: To be optimized based on the signal intensity of the analyte.
Workflow for HPLC-ELSD Analysis
Caption: Workflow for the quantification of this compound using HPLC-ELSD.
Data Presentation
The following tables summarize typical quantitative data for related astragalosides, which can be used as a reference for method validation for this compound.
Table 1: Method Validation Parameters for Astragalosides by LC-MS/MS [2]
| Parameter | Astragaloside I | Astragaloside II | Astragaloside III | Astragaloside IV |
| Linear Range (ng/mL) | 5 - 1000 | 5 - 1000 | 5 - 1000 | 5 - 1000 |
| Correlation Coefficient (r²) | > 0.992 | > 0.991 | > 0.993 | > 0.992 |
| LOD (ng/mL) | 1.5 | 1.6 | 1.4 | 1.5 |
| LOQ (ng/mL) | 5.0 | 5.2 | 4.8 | 5.0 |
| Intra-day Precision (RSD%) | < 4.5 | < 4.3 | < 4.6 | < 4.4 |
| Inter-day Precision (RSD%) | < 4.2 | < 4.1 | < 4.5 | < 4.3 |
| Recovery (%) | 95.2 - 102.8 | 94.4 - 103.5 | 96.1 - 101.7 | 94.9 - 103.1 |
Table 2: Method Validation Parameters for Astragalosides by HPLC-ELSD [3]
| Parameter | Astragaloside I | Astragaloside II | Astragaloside III | Astragaloside IV |
| Linear Range (µg) | 0.2 - 2.5 | 0.2 - 2.5 | 0.2 - 2.5 | 0.2 - 2.5 |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 | > 0.998 | > 0.999 |
| Recovery (%) | 98.5 | 97.9 | 99.2 | 98.8 |
| RSD of Recovery (%) | 2.1 | 2.5 | 1.9 | 2.3 |
Conclusion
The HPLC-ESI-MS/MS and HPLC-ELSD methods described provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific application, with LC-MS/MS being ideal for research requiring high sensitivity and selectivity, and HPLC-ELSD serving as a practical tool for routine quality control. Proper method validation is essential to ensure accurate and precise results.
References
Application Note & Protocol: HPLC-UV Method for the Analysis of Neoastragaloside I
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Neoastragaloside I. This compound is a key bioactive saponin isolated from Radix Astragali, a widely used traditional Chinese medicine.[1] This method is designed to be accurate, precise, and robust, making it suitable for routine quality control and research applications. The protocol adheres to the International Council for Harmonisation (ICH) guidelines for analytical method validation.[2][3]
Introduction
This compound, a cycloartane-type triterpenoid saponin, is one of the characteristic constituents of Astragalus membranaceus (Fisch.) Bunge, a plant belonging to the Fabaceae family.[1][4] Its chemical formula is C45H72O16 with a molecular weight of 869.04 g/mol .[1] Given its potential pharmacological activities, a reliable and validated analytical method for the quantification of this compound is crucial for quality control of raw materials and finished products in the pharmaceutical and nutraceutical industries. This application note describes a reversed-phase HPLC-UV method developed for this purpose.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C45H72O16 | [1] |
| Molecular Weight | 869.04 g/mol | [1] |
| CAS Number | 1324005-51-7 | [1] |
| Source | Radix Astragali (Astragalus membranaceus) | [1] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Formic acid (analytical grade)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-20 min, 30-70% B20-25 min, 70-90% B25-30 min, 90% B30.1-35 min, 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 205 nm |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) is prepared by accurately weighing and dissolving the reference standard in methanol. Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 10 to 200 µg/mL.
Sample Preparation
For the analysis of this compound in plant material or formulated products, a suitable extraction method should be employed. A general procedure is outlined below:
-
Accurately weigh 1.0 g of powdered sample.
-
Add 50 mL of 70% methanol.
-
Perform ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.[5]
Method Validation
The developed HPLC-UV method was validated according to ICH guidelines Q2(R1) to ensure its suitability for its intended purpose.[3][6] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by comparing the chromatograms of a blank, a standard solution, and a sample solution. The peak for this compound in the sample should be well-resolved from other components and have a similar retention time to the standard.
Linearity and Range
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. The linearity is evaluated by the correlation coefficient (r²) of the regression line. The recommended range for assay validation is typically 80% to 120% of the test concentration.[6]
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Range | 10 - 200 µg/mL |
Accuracy
Accuracy is the closeness of the test results to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiking). The accuracy is expressed as the percentage recovery. According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.
| Concentration Level | Acceptance Criteria for Recovery (%) |
| Low (80%) | 98 - 102 |
| Medium (100%) | 98 - 102 |
| High (120%) | 98 - 102 |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
-
Repeatability (Intra-day precision): The precision of the method is determined by analyzing six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): The precision is assessed by analyzing the same samples on two different days by different analysts.
| Precision Type | Acceptance Criteria (%RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
They can be calculated based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of regression lines
-
S = the slope of the calibration curve
Summary of Validation Data (Hypothetical)
The following table summarizes the hypothetical validation data for the developed HPLC-UV method for this compound analysis.
| Validation Parameter | Result |
| Specificity | No interference observed at the retention time of this compound |
| Linearity (r²) | 0.9995 |
| Range | 10 - 200 µg/mL |
| Accuracy (% Recovery) | 99.2% - 101.5% |
| Repeatability (%RSD) | 0.85% |
| Intermediate Precision (%RSD) | 1.23% |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
Visualizations
Caption: Experimental workflow for HPLC-UV analysis of this compound.
Caption: Logical relationship of method development and validation parameters.
Conclusion
The developed HPLC-UV method provides a simple, accurate, and precise approach for the quantitative determination of this compound. The method has been validated according to ICH guidelines and is suitable for routine quality control and research purposes. The detailed protocol and validation data presented in this application note can be readily adopted by laboratories involved in the analysis of Radix Astragali and its preparations.
References
Application Notes and Protocols: Chemical Synthesis and Derivatization of Neoastragaloside I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical synthesis and potential derivatization strategies for Neoastragaloside I. The protocols are based on established methods for the synthesis of structurally related cycloastragenol glycosides and are intended to serve as a foundational guide for researchers.
Introduction
This compound is a cycloartane-type triterpenoid saponin isolated from Radix Astragali. Like other astragalosides, it is of significant interest to the pharmaceutical and cosmetic industries due to its potential biological activities, which are believed to include anti-inflammatory, immunomodulatory, and anti-aging effects. The limited availability of this compound from natural sources necessitates the development of efficient chemical synthesis and derivatization methods to facilitate further research and drug development.
This document outlines a proposed synthetic pathway for this compound, based on the successful synthesis of related cycloastragenol glycosides. Additionally, potential derivatization strategies are discussed to enable the generation of novel analogs for structure-activity relationship (SAR) studies.
Chemical Synthesis of this compound (Proposed Pathway)
The total synthesis of this compound is a complex undertaking due to the intricate cycloartane core and the stereoselective installation of the glycosidic linkage. The following proposed pathway is based on the work of Liu et al. (2017), which established an efficient synthesis of cycloastragenol glycosides.[1][2] The key challenges in the synthesis are the selective protection of the hydroxyl groups on the cycloastragenol aglycone and the stereocontrolled glycosylation.
Synthetic Strategy Overview
The overall strategy involves:
-
Selective Protection of Cycloastragenol: Differentiating the reactivity of the four hydroxyl groups (at C-3, C-6, C-16, and C-25) of the cycloastragenol core.
-
Glycosylation: Stereoselective introduction of the glucose moiety at the C-6 position.
-
Deprotection: Removal of the protecting groups to yield this compound.
Experimental Protocols
Protocol 2.2.1: Selective Protection of Cycloastragenol
This protocol describes the selective protection of the C-3 and C-25 hydroxyl groups of cycloastragenol, leaving the C-6 hydroxyl group available for glycosylation. The reactivity of the hydroxyl groups has been determined to be 3-OH > 6-OH > 16-OH > 25-OH.[1]
-
Protection of 3-OH and 6-OH:
-
Dissolve cycloastragenol (1 eq) in pyridine.
-
Add acetic anhydride (2.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with methanol and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the 3,6-di-O-acetylated cycloastragenol.
-
-
Selective Protection of 25-OH:
-
Dissolve the 3,6-di-O-acetylated cycloastragenol (1 eq) in dichloromethane (DCM).
-
Add 2,6-lutidine (3 eq) and tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, 1.5 eq) at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench with saturated aqueous NaHCO₃ and extract with DCM.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the 3,6-di-O-acetyl-25-O-TBS-cycloastragenol.
-
-
Selective Deprotection of 3-OH and 6-OH:
-
Dissolve the protected intermediate (1 eq) in a mixture of tetrahydrofuran (THF), methanol, and water.
-
Add lithium hydroxide (LiOH, 5 eq) and stir at room temperature for 6 hours.
-
Neutralize with amberlite IR-120 H⁺ resin, filter, and concentrate.
-
Purify the residue to obtain the 25-O-TBS-cycloastragenol, ready for glycosylation at the 3-OH and 6-OH positions. Further selective protection of the 3-OH position would be required to direct glycosylation to the 6-OH position.
-
Protocol 2.2.2: Au(I)-Catalyzed Glycosylation
This protocol utilizes a gold(I)-catalyzed glycosylation method for the stereoselective formation of the β-glycosidic bond.
-
Preparation of the Glycosyl Donor: Prepare a suitable activated glucose donor, such as a thioglycoside or a glycosyl ortho-alkynylbenzoate.
-
Glycosylation Reaction:
-
Dissolve the selectively protected cycloastragenol acceptor (1 eq) and the glucose donor (1.5 eq) in anhydrous DCM under an argon atmosphere.
-
Add crushed 4 Å molecular sieves and stir for 30 minutes at room temperature.
-
Cool the mixture to -20 °C and add a catalytic amount of a gold(I) catalyst (e.g., [IPrAu(CH₃CN)]SbF₆).
-
Monitor the reaction by TLC. Upon completion, quench the reaction with triethylamine.
-
Filter, concentrate, and purify the crude product by silica gel column chromatography to obtain the protected this compound.
-
Protocol 2.2.3: Deprotection
-
Removal of Silyl Ether:
-
Dissolve the protected this compound (1 eq) in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.1 M in THF, 3 eq) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture and purify by column chromatography.
-
-
Removal of Acetyl Groups:
-
Dissolve the resulting compound in methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe).
-
Stir at room temperature for 1 hour.
-
Neutralize with amberlite IR-120 H⁺ resin, filter, and concentrate.
-
Purify by preparative HPLC to yield this compound.
-
Quantitative Data
The following table summarizes the reported yields for the key steps in the synthesis of related cycloastragenol glycosides, which can be used as a benchmark for the proposed synthesis of this compound.[1]
| Step | Reaction | Reported Yield (%) |
| 1 | Diacetylation of Cycloastragenol | 96 |
| 2 | Silylation of 25-OH | ~85 (estimated) |
| 3 | Au(I)-catalyzed Glycosylation | 70-90 |
| 4 | Deprotection | >90 |
| Overall | Proposed Synthesis | ~50-60 (estimated) |
Derivatization of this compound
Derivatization of this compound can provide valuable analogs for SAR studies to explore and optimize its biological activities. The primary sites for derivatization are the free hydroxyl groups on the cycloastragenol core and the glucose moiety.
Proposed Derivatization Strategies
Protocol 3.1.1: Esterification (Acylation)
-
Dissolve this compound (1 eq) in pyridine.
-
Add the desired acylating agent (e.g., acetic anhydride, benzoyl chloride, 1.1 eq per hydroxyl group to be modified) at 0 °C.
-
Stir at room temperature and monitor by TLC.
-
Upon completion, quench with methanol, concentrate, and purify by column chromatography.
Protocol 3.1.2: Etherification (Benzylation)
-
Dissolve this compound (1 eq) in anhydrous dimethylformamide (DMF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq per hydroxyl group) portion-wise at 0 °C.
-
Stir for 30 minutes, then add benzyl bromide (1.2 eq per hydroxyl group).
-
Stir at room temperature overnight.
-
Quench carefully with methanol, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify.
Hypothetical Quantitative Data for Derivatization
The following table presents hypothetical but realistic yields for the derivatization reactions. Actual yields will vary depending on the specific reagents and conditions used.
| Reaction | Derivative | Hypothetical Yield (%) |
| Acylation | Per-acetylated this compound | >95 |
| Benzoylation | Per-benzoylated this compound | 85-95 |
| Benzylation | Per-benzylated this compound | 70-85 |
Putative Signaling Pathways
The biological activities of cycloastragenol and its glycosides, such as Astragaloside IV, have been linked to the activation of telomerase and the modulation of key cellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, it is plausible that it shares mechanisms with its structural analogs. The activation of telomerase is thought to be a central mechanism for the anti-aging effects of these compounds.
Further research is required to validate these pathways for this compound and its derivatives and to understand the precise molecular interactions involved.
Conclusion
The synthetic and derivatization strategies outlined in these application notes provide a roadmap for the chemical investigation of this compound. The successful synthesis of this complex natural product will enable a more thorough evaluation of its biological properties and potential therapeutic applications. Furthermore, the generation of novel derivatives will facilitate the exploration of the structure-activity landscape, potentially leading to the discovery of more potent and selective drug candidates.
References
Application Notes and Protocols for Neoastragaloside I in Cell Culture-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoastragaloside I is a cycloartane-type triterpenoid saponin isolated from the roots of Astragalus membranaceus, a widely used herb in traditional medicine. As a member of the astragaloside family, it is of significant interest for its potential biological activities. While research on this compound is emerging, studies on structurally similar compounds, such as Astragaloside I and Isoastragaloside I, have demonstrated potent effects on key cellular signaling pathways, suggesting a range of potential applications in cell-based assays.
These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, drawing upon existing knowledge of related compounds to suggest starting points for research into its effects on osteogenesis and inflammation. All protocols provided herein are intended as a baseline and should be optimized for specific cell types and experimental conditions.
Product Information
| Product Name | This compound |
| CAS Number | 1324005-51-7 |
| Molecular Formula | C45H72O16 |
| Molecular Weight | 869.04 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term storage. Stock solutions can be stored at -80°C. Avoid repeated freeze-thaw cycles. |
General Preparation of this compound for Cell Culture
1. Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Reconstitute the lyophilized this compound in sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. For example, to prepare a 10 mM stock solution, dissolve 8.69 mg of this compound in 1 mL of DMSO.
-
Vortex gently until the powder is completely dissolved.
2. Preparation of Working Solutions:
-
Dilute the high-concentration stock solution with sterile cell culture medium to the desired final concentrations.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
Application 1: Investigation of Pro-Osteogenic Effects
Based on the known activity of the related compound Astragaloside I, this compound can be investigated for its potential to promote osteoblast differentiation. The following protocols are adapted from studies on Astragaloside I using the pre-osteoblastic cell line MC3T3-E1.
Suggested Cell Line:
-
MC3T3-E1: A mouse calvarial pre-osteoblast cell line that is a well-established model for studying osteoblast differentiation and bone formation.
Experimental Protocols:
1. Cell Viability Assay (MTT or WST-1 Assay):
-
Objective: To determine the non-toxic concentration range of this compound on MC3T3-E1 cells.
-
Procedure:
-
Seed MC3T3-E1 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
At each time point, add MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Alkaline Phosphatase (ALP) Activity Assay:
-
Objective: To assess the effect of this compound on an early marker of osteoblast differentiation.
-
Procedure:
-
Seed MC3T3-E1 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and culture until confluent.
-
Treat the cells with non-toxic concentrations of this compound in an osteogenic induction medium (complete medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate).
-
After 7 and 14 days of treatment, lyse the cells and perform an ALP activity assay using a commercial kit.
-
Normalize the ALP activity to the total protein content of each sample.
-
3. Alizarin Red S Staining for Mineralization:
-
Objective: To evaluate the effect of this compound on the late-stage marker of osteoblast differentiation, matrix mineralization.
-
Procedure:
-
Seed and treat MC3T3-E1 cells as described for the ALP activity assay.
-
After 21 days of treatment, fix the cells with 4% paraformaldehyde.
-
Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 30 minutes.
-
Wash extensively with deionized water to remove excess stain.
-
Visualize and quantify the calcium deposits. For quantification, the stain can be eluted with 10% cetylpyridinium chloride and the absorbance measured at 562 nm.
-
Potential Signaling Pathway to Investigate: Wnt/β-catenin
Studies on Astragaloside I have shown its pro-osteogenic effects are mediated through the Wnt/β-catenin signaling pathway. It is plausible that this compound may act through a similar mechanism.
Application 2: Evaluation of Anti-Inflammatory Activity
The structurally related compound Isoastragaloside I has been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This suggests that this compound could be a valuable compound for studying neuroinflammation and other inflammatory conditions.
Suggested Cell Line:
-
BV-2: A murine microglial cell line commonly used to study neuroinflammation.
-
RAW 264.7: A murine macrophage cell line used as a model for inflammation studies.
Experimental Protocols:
1. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Objective: To measure the effect of this compound on the production of the pro-inflammatory mediator nitric oxide.
-
Procedure:
-
Seed BV-2 or RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's protocol.
-
2. Pro-inflammatory Cytokine Measurement (ELISA or qPCR):
-
Objective: To determine the effect of this compound on the production and expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Procedure:
-
Seed and treat the cells as described for the NO production assay.
-
For ELISA: Collect the cell culture supernatant and measure the concentration of secreted cytokines using specific ELISA kits.
-
For qPCR: After treatment, lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR using primers specific for TNF-α, IL-6, IL-1β, and a housekeeping gene for normalization.
-
3. Western Blot Analysis of NF-κB Signaling Pathway:
-
Objective: To investigate if the anti-inflammatory effects of this compound are mediated by the inhibition of the NF-κB pathway.
-
Procedure:
-
Seed cells in 6-well plates and treat as described above.
-
Lyse the cells at different time points (e.g., 0, 15, 30, 60 minutes) after LPS stimulation.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the NF-κB pathway, such as phospho-p65, p65, phospho-IκBα, and IκBα.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Potential Signaling Pathway to Investigate: NF-κB
Based on studies with Isoastragaloside I and the more extensively studied Astragaloside IV, a likely mechanism for the anti-inflammatory action of this compound is the inhibition of the NF-κB signaling pathway.
Protocol for the Administration of Neoastragaloside I in Animal Models: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the administration of Neoastragaloside I in animal models. The protocols and data presented are primarily based on studies of its close structural analog, Astragaloside IV (AS-IV), due to the limited availability of specific in vivo data for this compound. Researchers should consider these protocols as a strong starting point, with the understanding that optimization for this compound may be necessary.
Introduction to this compound
This compound is a saponin isolated from the roots of Astragalus membranaceus, a plant widely used in traditional medicine. It shares a close structural similarity with Astragaloside IV, a well-researched compound known for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and cardioprotective effects. These effects are largely attributed to the modulation of key signaling pathways involved in cellular stress, inflammation, and survival.
Data Presentation: Pharmacokinetics and Dosage
The following tables summarize quantitative data for Astragaloside IV, which can serve as a valuable reference for planning experiments with this compound.
Table 1: Pharmacokinetic Parameters of Astragaloside IV in Rats
| Parameter | Intravenous (IV) Administration | Oral (p.o.) Administration | Reference(s) |
| Dose | 0.75, 1.5, 3.0 mg/kg | 20 mg/kg | [1] |
| Elimination Half-life (t½) | 34.0 - 131.6 min | - | [1] |
| Systemic Clearance (CL) | ~0.004 L/kg/min | - | [1] |
| Bioavailability | - | 3.66% | |
| Tissue Distribution | Highest concentrations in lung and liver; limited brain penetration. | - | [1] |
Table 2: Exemplary Effective Dosages of Astragaloside IV in Various Animal Models
| Animal Model | Therapeutic Area | Species | Route of Administration | Effective Dosage Range | Reference(s) |
| Stroke (MCAO) | Neuroprotection | Mice | Intraperitoneal (i.p.) | 10 - 40 mg/kg/day | |
| Acute Pancreatitis | Anti-inflammatory | Rats | Intraperitoneal (i.p.) | 50 mg/kg (pre-treatment) | [2] |
| Ulcerative Colitis | Anti-inflammatory | Mice | - | - | [3] |
| LPS-induced Inflammation | Anti-inflammatory | Mice | Intraperitoneal (i.p.) | 1.25 - 10 mg/kg/day | [4][5] |
| Kidney Injury | Organ Protection | Mice | Intraperitoneal (i.p.) | 10 - 20 mg/kg/day | [6] |
| Myocardial Ischemia/Reperfusion | Cardioprotection | Rats | Oral Gavage | 80 mg/kg/day | [7] |
| Asthma | Immunomodulation | Mice | Oral Gavage | 10 - 40 mg/kg/day | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound.
Preparation of this compound for Administration
Note: The solubility of this compound in various vehicles for in vivo use is not extensively documented. Preliminary solubility tests are highly recommended. For the closely related Astragaloside IV, researchers have used various vehicles.
Materials:
-
This compound powder
-
Vehicle (select one):
-
Sterile 0.9% Saline
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Propylene glycol
-
0.5% Sodium carboxymethylcellulose (CMC-Na)
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired dosage and the number and weight of the animals.
-
Solubilization:
-
For aqueous vehicles (Saline, PBS): Add a small amount of the vehicle to the powder and vortex thoroughly. Gradually add the remaining vehicle while continuing to vortex. If solubility is an issue, gentle warming or sonication may aid dissolution. Ensure the final solution is clear.
-
For non-aqueous vehicles (DMSO, Propylene glycol): Dissolve the powder in a small volume of the vehicle first. For injections, it is crucial to then dilute this stock solution with a sterile aqueous vehicle (e.g., saline or PBS) to a final concentration where the organic solvent is at a low, non-toxic percentage (typically <10% DMSO for i.p. injections).
-
For suspensions (CMC-Na): Suspend the powder in the 0.5% CMC-Na solution and vortex vigorously to ensure a homogenous suspension.
-
-
Sterilization: If the preparation method allows, filter-sterilize the final solution using a 0.22 µm syringe filter. For suspensions, aseptic preparation techniques are critical.
-
Storage: Prepare the solution fresh on the day of administration. If short-term storage is necessary, store at 4°C and protect from light.
Administration Routes
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol swabs
-
Appropriate animal restraint device
Protocol:
-
Animal Restraint: Properly restrain the animal to expose the abdomen. For rats and mice, this can be done manually or with a restraint device.
-
Injection Site Identification: Locate the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, bladder, or other vital organs.
-
Site Preparation: Cleanse the injection site with a 70% ethanol swab.
-
Injection: Insert the needle at a 30-45 degree angle with the bevel facing up. Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe. If aspiration is clear, slowly inject the solution.
-
Withdrawal and Observation: Withdraw the needle smoothly and return the animal to its cage. Monitor the animal for any signs of distress immediately after the injection.
Materials:
-
Prepared this compound solution/suspension
-
Sterile oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Sterile syringes
Protocol:
-
Animal Restraint: Gently but firmly restrain the animal.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus. The animal should swallow the tube. If there is resistance, withdraw and re-insert.
-
Administration: Once the needle is in the correct position, slowly administer the solution.
-
Withdrawal and Observation: Gently remove the gavage needle and return the animal to its cage. Observe for any signs of respiratory distress.
Key Experimental Assays
This test assesses motor coordination and balance, which are often impaired after a stroke.
Protocol:
-
Acclimation and Training: Prior to inducing the stroke and treatment, acclimate the mice to the testing room. Train the mice on the rotarod for several days. A common training protocol involves placing the mouse on the rod rotating at a low, constant speed (e.g., 4 rpm) for a set duration.
-
Testing:
-
Data Analysis: Compare the latency to fall between the treatment and control groups at various time points post-stroke.
Protocol:
-
Tissue/Cell Lysis: Homogenize tissue samples or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Protocol:
-
RNA Extraction: Isolate total RNA from tissues or cells using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for target genes (e.g., TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Astragaloside IV, which are likely relevant for this compound.
Caption: PI3K/Akt signaling pathway activated by this compound.
Caption: MAPK/NF-κB signaling pathway inhibited by this compound.[11]
Experimental Workflow
Caption: A typical workflow for in vivo studies with this compound.
References
- 1. Preclinical pharmacokinetics and tissue distribution of a natural cardioprotective agent astragaloside IV in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Astragaloside IV ameliorates acute pancreatitis in rats by inhibiting the activation of nuclear factor-κB [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of PI3K/AKT signaling pathway by Astragaloside IV attenuates ulcerative colitis via improving the intestinal epithelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcog.com [phcog.com]
- 6. Effect of astragaloside IV on indoxyl sulfate-induced kidney injury in mice via attenuation of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Astragaloside IV attenuates myocardial ischemia/reperfusion injury in rats via inhibition of calcium-sensing receptor-mediated apoptotic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mmpc.org [mmpc.org]
- 10. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 11. Astragaloside IV Relieves Atherosclerosis and Hepatic Steatosis via MAPK/NF-κB Signaling Pathway in LDLR−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of Neoastragaloside I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the potential application of Neoastragaloside I in in vivo imaging studies. As direct in vivo imaging studies of this compound are not yet available in published literature, this document presents a hypothetical application based on the known anti-inflammatory and neuroprotective properties of related compounds, such as Astragaloside IV, also isolated from Radix Astragali.[1][2][3][4][5][6][7] This guide will focus on visualizing the biodistribution of a fluorescently-labeled this compound in a murine model of neuroinflammation.
Introduction to this compound for In Vivo Imaging
This compound is a saponin compound isolated from Radix Astragali.[1] While its specific biological activities are still under investigation, related astragalosides have demonstrated significant therapeutic potential, including anti-inflammatory, neuroprotective, and cardioprotective effects.[2][3][4][6][7] These properties make this compound a compelling candidate for therapeutic development and, consequently, a subject of interest for in vivo imaging to study its pharmacokinetics and biodistribution.
In vivo imaging offers a non-invasive approach to track the localization of this compound in real-time within a living organism. This can provide invaluable insights into its mechanism of action, target organ accumulation, and therapeutic efficacy. This document outlines a potential application using fluorescence imaging to visualize this compound in a model of neuroinflammation.
Hypothetical Application: Imaging Neuroinflammation
Objective: To visualize the accumulation of fluorescently-labeled this compound at sites of neuroinflammation in a mouse model.
Rationale: Related compounds, like Astragaloside IV and Isoastragaloside I, have been shown to inhibit the activation of microglia and the production of pro-inflammatory cytokines, suggesting a potential role in mitigating neuroinflammation.[4][8] By labeling this compound with a near-infrared (NIR) fluorescent dye, we can hypothesize its targeted delivery and accumulation in inflamed brain tissue.
Key Experimental Components
-
Imaging Agent: this compound conjugated to a near-infrared (NIR) fluorescent dye (e.g., Cy5.5).
-
Animal Model: C57BL/6 mice with lipopolysaccharide (LPS)-induced neuroinflammation.
-
Imaging Modality: In vivo fluorescence imaging system.
Quantitative Data Summary
The following tables present hypothetical quantitative data that could be expected from an in vivo imaging study of Cy5.5-Neoastragaloside I.
Table 1: Biodistribution of Cy5.5-Neoastragaloside I in LPS-Treated Mice (48h post-injection)
| Organ | Average Radiant Efficiency [(p/s/cm²/sr)/(µW/cm²)] | Standard Deviation |
| Brain (Inflamed) | 8.5 x 10⁸ | 1.2 x 10⁸ |
| Brain (Control) | 2.1 x 10⁸ | 0.5 x 10⁸ |
| Liver | 1.5 x 10⁹ | 0.8 x 10⁹ |
| Kidneys | 2.0 x 10⁹ | 0.9 x 10⁹ |
| Spleen | 9.0 x 10⁸ | 2.5 x 10⁸ |
| Lungs | 5.5 x 10⁸ | 1.5 x 10⁸ |
| Muscle | 1.2 x 10⁸ | 0.3 x 10⁸ |
Table 2: In Vivo Fluorescence Intensity in Brain ROI Over Time
| Time Point | Average Radiant Efficiency in Brain (LPS-Treated) | Average Radiant Efficiency in Brain (Control) |
| 1 hour | 3.2 x 10⁸ | 1.5 x 10⁸ |
| 6 hours | 6.8 x 10⁸ | 1.8 x 10⁸ |
| 12 hours | 8.1 x 10⁸ | 2.0 x 10⁸ |
| 24 hours | 9.2 x 10⁸ | 2.2 x 10⁸ |
| 48 hours | 8.5 x 10⁸ | 2.1 x 10⁸ |
| 72 hours | 6.3 x 10⁸ | 1.7 x 10⁸ |
Experimental Protocols
Protocol for Fluorescent Labeling of this compound
Objective: To conjugate this compound with a near-infrared fluorescent dye for in vivo imaging.
Materials:
-
This compound
-
Cy5.5-NHS ester (or other suitable NIR dye with an amine-reactive group)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer for characterization
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add a 3-fold molar excess of Triethylamine to the solution to act as a base.
-
Dissolve Cy5.5-NHS ester in anhydrous DMF.
-
Slowly add the Cy5.5-NHS ester solution to the this compound solution while stirring.
-
Allow the reaction to proceed for 4 hours at room temperature in the dark.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, purify the Cy5.5-Neoastragaloside I conjugate using reverse-phase HPLC.
-
Confirm the identity and purity of the conjugate using mass spectrometry and HPLC analysis.
-
Lyophilize the purified product and store it at -20°C, protected from light.
Protocol for In Vivo Fluorescence Imaging
Objective: To visualize the biodistribution of Cy5.5-Neoastragaloside I in a mouse model of neuroinflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Cy5.5-Neoastragaloside I
-
In vivo fluorescence imaging system with appropriate filters for Cy5.5 (Excitation: ~675 nm, Emission: ~720 nm)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Induction of Neuroinflammation:
-
Administer LPS (5 mg/kg) intraperitoneally to the experimental group of mice.
-
Administer an equal volume of sterile saline to the control group.
-
Allow 24 hours for the inflammatory response to develop.
-
-
Administration of Imaging Agent:
-
Administer Cy5.5-Neoastragaloside I (10 mg/kg) via tail vein injection to both LPS-treated and control mice.
-
-
In Vivo Imaging:
-
Anesthetize the mice using isoflurane.
-
Place the mouse in the imaging chamber.
-
Acquire whole-body fluorescence images at various time points (e.g., 1, 6, 12, 24, 48, and 72 hours) post-injection.
-
Ensure consistent imaging parameters (exposure time, binning, f/stop) across all animals and time points.
-
-
Ex Vivo Imaging and Biodistribution:
-
At the final time point (e.g., 48 or 72 hours), euthanize the mice.
-
Perfuse with saline to remove blood from the organs.
-
Dissect the brain, liver, kidneys, spleen, lungs, and muscle.
-
Arrange the organs on a non-fluorescent surface and acquire ex vivo fluorescence images.
-
-
Data Analysis:
-
Define Regions of Interest (ROIs) over the brain and other organs in the in vivo and ex vivo images.
-
Quantify the average radiant efficiency within each ROI.
-
Compare the fluorescence signal between the LPS-treated and control groups.
-
Visualizations: Diagrams and Workflows
Caption: Experimental workflow for in vivo imaging of this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-Inflammatory and Immunostimulatory Activities of Astragalosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on the protective mechanism of astragaloside IV against cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astragaloside IV: A promising natural neuroprotective agent for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Astragaloside IV: An Effective Drug for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Astragaloside IV Supplementation Promotes A Neuroprotective Effect in Experimental Models of Neurological Disorders: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoastragaloside I inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of Neoastragaloside I-based Therapeutic Agents: Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoastragaloside I, a cycloartane-type triterpene glycoside isolated from the roots of Astragalus membranaceus (Fisch.) Bunge, presents a promising scaffold for the development of novel therapeutic agents.[1][2] While research specifically on this compound is emerging, extensive studies on its close structural analog, Astragaloside IV, provide a strong basis for predicting its pharmacological activities and guiding its development. This document outlines potential therapeutic applications, key signaling pathways, and detailed experimental protocols to facilitate the investigation of this compound and its derivatives. The data and protocols presented are largely based on studies of Astragaloside IV and should be adapted and validated for this compound.
Astragaloside IV has demonstrated a wide range of pharmacological effects, including potent anti-inflammatory, antioxidant, anti-cancer, neuroprotective, and immunomodulatory properties.[3][4][5] These effects are attributed to its ability to modulate multiple signaling pathways, making it a promising candidate for treating a variety of diseases.[3]
Potential Therapeutic Applications
Based on the known activities of the closely related Astragaloside IV, this compound is a promising candidate for development in the following therapeutic areas:
-
Oncology: As a standalone or adjuvant therapy to enhance the efficacy of chemotherapy and reduce its side effects.[6]
-
Neurodegenerative Diseases: For the treatment of conditions like Alzheimer's, Parkinson's, and stroke, owing to its neuroprotective effects.[7][8]
-
Inflammatory Disorders: Including but not limited to inflammatory bowel disease, asthma, and arthritis.[7][9]
-
Cardiovascular Diseases: For its protective effects on the heart and blood vessels.
-
Metabolic Diseases: Such as diabetes and diabetic nephropathy.
Physicochemical and Pharmacokinetic Properties (Based on Astragaloside IV)
Understanding the physicochemical and pharmacokinetic profile of a drug candidate is crucial for its development. The following table summarizes key parameters for Astragaloside IV, which can serve as a preliminary guide for this compound.
| Property | Value | Species | Reference |
| Molecular Formula | C41H68O14 | - | [10] |
| Solubility | Good in methanol, ethanol, and acetone. Practically insoluble in chloroform and ethyl acetate. | - | [7] |
| Oral Bioavailability | 3.66% | Rat | [6][11] |
| Tmax (Oral) | ~1.0 h | Beagle Dog | [6] |
| Half-life (t1/2) | 1.55–4.49 h | Rat | [7] |
| Plasma Protein Binding | ~90% | Rat | [7] |
| Metabolism | Approximately 50% metabolized in vivo. | Rat | [11] |
| Excretion | Primarily via bile, urine, and feces. | Rat | [7] |
Key Signaling Pathways
This compound is predicted to modulate several key signaling pathways, similar to Astragaloside IV, which are central to its therapeutic effects.
Anti-inflammatory and Immune-modulatory Pathways
This compound is expected to exert anti-inflammatory effects by inhibiting the activation of pro-inflammatory signaling pathways such as NF-κB and modulating immune responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Astragaloside IV derived from Astragalus membranaceus: A research review on the pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological Effects of Astragaloside IV: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Astragaloside IV, as a potential anticancer agent [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Astragaloside IV Supplementation Promotes A Neuroprotective Effect in Experimental Models of Neurological Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Astragaloside IV for Experimental Focal Cerebral Ischemia: Preclinical Evidence and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Astragaloside IV in rats by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard operating procedures for testing the bioactivity of Neoastragaloside I.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neoastragaloside I is a saponin isolated from Radix Astragali, a widely used herb in traditional medicine. This document provides detailed standard operating procedures (SOPs) for testing the bioactivity of this compound, with a focus on its potential anti-inflammatory, anti-cancer, and cardioprotective effects. The protocols provided are based on established methodologies for similar compounds, such as Astragaloside IV, and are intended to serve as a comprehensive guide for researchers.
Anti-Cancer Bioactivity
The anti-cancer potential of this compound can be assessed by its cytotoxic effects on cancer cell lines. A common and reliable method for this is the MTT assay.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[1] The concentration of these formazan crystals, which is determined by measuring the absorbance at a specific wavelength after solubilization, is directly proportional to the number of viable cells.[2]
Experimental Protocol: MTT Assay
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. After 24 hours of cell seeding, remove the medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[2] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.[1][2] A reference wavelength of >650 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
Data Presentation
Note: The following data for the related compound Astragaloside IV is provided as a representative example to illustrate data presentation. Researchers should generate their own data for this compound.
| Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Reference |
| Human Hepatocellular Carcinoma (HepG2) | Astragaloside IV | 50 | 48 | [2] |
| Human Breast Cancer (MCF-7) | Astragaloside IV | 75 | 48 | [2] |
| Human Lung Cancer (A549) | Astragaloside IV | 100 | 48 | [2] |
Anti-Inflammatory Bioactivity
The anti-inflammatory properties of this compound can be evaluated by its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Principle of the Anti-Inflammatory Assay
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4][5] The inhibitory effect of this compound on the production of these mediators can be quantified.
Experimental Workflow
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Experimental Protocols
2.3.1. Cell Culture and Treatment
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[4]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.[4]
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.[4]
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.[4]
2.3.2. Nitric Oxide (NO) Measurement (Griess Assay)
-
Sample Collection: After the 24-hour incubation, collect 50 µL of the cell culture supernatant.[5]
-
Griess Reaction: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-napthylethylenediamine dihydrochloride in water) to the supernatant.[5]
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[5]
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.[5]
2.3.3. TNF-α and IL-6 Measurement (ELISA)
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used.[6][7][8] This typically involves the following steps:
-
Coating the plate with a capture antibody.
-
Adding the standards and samples.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., Streptavidin-HRP).
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance.
-
-
Quantification: Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curve.
Data Presentation
Note: The following data for the related compound Astragaloside IV is provided as a representative example.
| Parameter | Treatment | Concentration | Inhibition (%) | Reference |
| NO Production | LPS + Astragaloside IV | 50 µg/mL | 60 | [6] |
| TNF-α Secretion | LPS + Astragaloside IV | 50 µg/mL | 55 | [6] |
| IL-6 Secretion | LPS + Astragaloside IV | 50 µg/mL | 70 | [9] |
Cardioprotective Bioactivity
The cardioprotective effects of this compound can be investigated using an in vitro model of ischemia-reperfusion (I/R) injury in isolated hearts.
Principle of the Ischemia-Reperfusion Injury Model
I/R injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic tissue exacerbates the damage.[10][11] This model allows for the assessment of a compound's ability to protect the heart from this type of injury by measuring various functional and biochemical parameters.
Experimental Protocol: Langendorff Perfused Heart Model
Materials:
-
Sprague-Dawley rats
-
Langendorff apparatus
-
Krebs-Henseleit buffer
-
This compound
-
Pressure transducer
-
Lactate dehydrogenase (LDH) and creatine kinase (CK) assay kits
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Heart Isolation: Anesthetize the rat and quickly excise the heart.
-
Langendorff Perfusion: Mount the heart on the Langendorff apparatus and perfuse with oxygenated Krebs-Henseleit buffer at a constant pressure.[11]
-
Stabilization: Allow the heart to stabilize for a period of 30 minutes.[11]
-
Pre-treatment: Perfuse the heart with this compound for a defined period before inducing ischemia.
-
Global Ischemia: Induce global ischemia by stopping the perfusion for a period of 15-30 minutes.[11][12]
-
Reperfusion: Restore the perfusion and allow the heart to reperfuse for 45-60 minutes.[11][12]
-
Functional Assessment: Continuously record cardiac functional parameters such as left ventricular developed pressure (LVDP) and the maximum rates of pressure development and fall (±dp/dt).[11]
-
Biochemical Analysis: Collect the coronary effluent during reperfusion to measure the release of LDH and CK, which are markers of cardiac injury.[11]
-
Infarct Size Measurement: At the end of the experiment, slice the heart and stain with TTC to differentiate between viable (red) and infarcted (pale) tissue. Calculate the infarct size as a percentage of the total ventricular area.[11]
Data Presentation
Note: The following data for the related compound Astragaloside IV is provided as a representative example.
| Parameter | Group | Value | Unit | Reference |
| Infarct Size | I/R Control | 45 ± 5 | % of Risk Area | [13] |
| Infarct Size | I/R + Astragaloside IV | 25 ± 4 | % of Risk Area | [13] |
| LVDP Recovery | I/R Control | 30 ± 6 | % of Baseline | [13] |
| LVDP Recovery | I/R + Astragaloside IV | 60 ± 8 | % of Baseline | [13] |
| LDH Release | I/R Control | 250 ± 30 | U/L | [11] |
| LDH Release | I/R + Astragaloside IV | 150 ± 25 | U/L | [11] |
Signaling Pathways
Understanding the molecular mechanisms underlying the bioactivities of this compound is crucial. Based on studies of related astragalosides, the NF-κB and cGAS-STING signaling pathways are likely to be involved in its anti-inflammatory and immunomodulatory effects.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation.[14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[15] Upon stimulation by signals like LPS, IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[15][16]
Caption: A simplified diagram of the canonical NF-κB signaling pathway.
cGAS-STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune response to cytosolic DNA.[17][18] Cyclic GMP-AMP synthase (cGAS) recognizes cytosolic DNA and synthesizes the second messenger cGAMP.[17] cGAMP then binds to and activates the stimulator of interferon genes (STING) protein, leading to the production of type I interferons and other inflammatory cytokines.[18]
Caption: An overview of the cGAS-STING signaling pathway.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT Assay [protocols.io]
- 4. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berry Phenolic and Volatile Extracts Inhibit Pro-Inflammatory Cytokine Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB Signaling Pathway | MDPI [mdpi.com]
- 6. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Vitamin K protects against lipopolysaccharide-induced intestinal inflammation in piglets by inhibiting the MAPK and PI3K-AKT pathways [frontiersin.org]
- 10. Cardioprotective Effects of PPARβ/δ Activation against Ischemia/Reperfusion Injury in Rat Heart Are Associated with ALDH2 Upregulation, Amelioration of Oxidative Stress and Preservation of Mitochondrial Energy Production [mdpi.com]
- 11. Cardioprotection against Ischemia/Reperfusion by Licochalcone B in Isolated Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB - Wikipedia [en.wikipedia.org]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Addressing stability issues of Neoastragaloside I in solution.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues of Neoastragaloside I in solution. All recommendations are based on available scientific literature and principles of chemical stability for triterpenoid saponins.
Section 1: Troubleshooting Guides
This section addresses common problems encountered during the handling and storage of this compound solutions.
Issue 1: Loss of Potency or Inconsistent Results Over Time
Possible Cause: Degradation of this compound in solution. Saponins like this compound are susceptible to hydrolysis of their glycosidic bonds, which can be influenced by pH, temperature, and light. This degradation can lead to a decrease in the concentration of the active compound and the formation of degradation products, resulting in diminished biological activity and inconsistent experimental outcomes.
Troubleshooting Steps:
-
pH Control:
-
Problem: The pH of your solution may not be optimal for stability. Saponin hydrolysis is often catalyzed by acidic or alkaline conditions.
-
-
Temperature Management:
-
Problem: Elevated temperatures can accelerate the degradation rate of this compound. The degradation of saponins typically follows first-order kinetics, with the rate constant increasing with temperature as described by the Arrhenius equation.
-
Solution:
-
Store stock solutions at -20°C or -80°C for long-term storage.
-
For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended.
-
Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquot stock solutions into smaller, single-use volumes.
-
When preparing solutions, use solvents at room temperature and avoid heating unless absolutely necessary and validated.
-
-
-
Light Protection:
-
Problem: Exposure to UV or ambient light can potentially induce photodegradation.
-
Solution: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.
-
-
Solvent Selection:
-
Problem: The choice of solvent can impact stability.
-
Solution: For initial solubilization, organic solvents such as DMSO or ethanol can be used. For aqueous solutions, ensure the final concentration of the organic solvent is low and compatible with your experimental system. Always use high-purity, degassed solvents to minimize oxidative degradation.
-
Issue 2: Precipitation of this compound from Solution
Possible Cause: Poor solubility or changes in solution conditions.
Troubleshooting Steps:
-
Solubility Check:
-
Problem: The concentration of this compound may exceed its solubility limit in the chosen solvent.
-
Solution: Refer to the supplier's solubility data. If not available, perform solubility tests at different concentrations. Consider using a co-solvent system if higher concentrations are required, but be mindful of the co-solvent's potential impact on stability and the experimental system.
-
-
pH and Ionic Strength:
-
Problem: Changes in pH or the presence of certain ions can affect the solubility of saponins.
-
Solution: Maintain a constant pH using a suitable buffer. Be aware that high concentrations of salts can sometimes lead to "salting out" and precipitation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure of this compound, a triterpenoid saponin, the most probable degradation pathway is the hydrolysis of its glycosidic bonds . This can occur under acidic or basic conditions, leading to the cleavage of the sugar moieties from the cycloastragenol core. Oxidation of the aglycone is another potential degradation pathway, although less commonly reported for this class of compounds under typical laboratory conditions.
Q2: How can I monitor the stability of my this compound solution?
A2: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique. A stability-indicating method is one that can separate the intact drug from its degradation products. To develop such a method, you would perform forced degradation studies (see Section 4: Experimental Protocols). The peak area of this compound can be monitored over time under different storage conditions to determine the degradation rate. For identification of unknown degradation products, more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly UPLC-Q-TOF/MS, are recommended.[1][2][3][4]
Q3: Are there any known stabilizers for this compound?
A3: While specific stabilizers for this compound are not well-documented, general strategies for stabilizing saponins in solution can be applied. These include:
-
pH control: Using buffers to maintain an optimal pH.
-
Antioxidants: For protection against oxidative degradation, the addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) could be considered, but their compatibility and potential interference with the experiment must be evaluated.
-
Co-solvents: Propylene glycol has been shown to enhance the stability of some compounds in aqueous solutions.[5]
-
Encapsulation: For formulation development, techniques like encapsulation in liposomes or nanoparticles can improve stability.
Q4: What are the recommended storage conditions for this compound solutions?
A4:
-
Long-term storage (weeks to months): Store as a frozen stock solution at -20°C or -80°C in airtight, light-protected containers.
-
Short-term storage (up to 24 hours): Store at 2-8°C.
-
Working solutions: Prepare fresh daily from the stock solution.
Section 3: Data Presentation
While specific quantitative stability data for this compound is limited in publicly available literature, the following tables provide a general overview of expected stability trends for triterpenoid saponins based on analogous compounds.
Table 1: General Influence of pH on Saponin Stability
| pH Range | Expected Stability | Primary Degradation Pathway |
| < 4 | Low | Acid-catalyzed hydrolysis of glycosidic bonds[6] |
| 4 - 7 | Moderate to High | Minimal hydrolysis |
| > 8 | Low | Base-catalyzed hydrolysis of glycosidic bonds[6] |
Table 2: General Influence of Temperature on Saponin Degradation Rate
| Temperature | Expected Degradation Rate | Notes |
| -80°C / -20°C | Very Low | Recommended for long-term storage of stock solutions. |
| 4°C | Low | Suitable for short-term storage. |
| Room Temperature (~25°C) | Moderate | Significant degradation may occur over days to weeks. |
| > 40°C | High | Accelerated degradation is expected. |
Note: The degradation of saponins generally follows first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the concentration versus time.
Section 4: Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating HPLC method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for various time points. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for various time points.
-
Thermal Degradation: Place the solid powder of this compound in a controlled temperature oven at, for example, 80°C for several days. Also, heat a solution of this compound (100 µg/mL in a suitable solvent) at 60°C.
-
Photodegradation: Expose a solution of this compound (100 µg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][7][8] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze the stressed samples at each time point using an HPLC-UV method. A gradient elution with a C18 column is a good starting point. The mobile phase could consist of a mixture of water (with a modifier like 0.1% formic acid) and acetonitrile.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Protocol 2: HPLC Method for Stability Testing of this compound
This is a suggested starting point for an HPLC method. Optimization will be required.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A suggested gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 203 nm, where saponins often have some absorbance). A photodiode array (PDA) detector is recommended to assess peak purity.
Section 5: Visualization of Signaling Pathways and Workflows
Signaling Pathways Potentially Modulated by Astragalus Saponins
While specific data for this compound is limited, studies on total Astragalus saponins (AST) and Astragaloside IV (the aglycone of this compound) suggest modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[9][10][11][12][13][14][15][16]
Caption: NF-κB Signaling Pathway and Potential Inhibition by Astragalus Saponins.
Caption: MAPK Signaling Pathway and Potential Modulation by Astragalus Saponins.
Experimental Workflow for Stability Assessment
Caption: Workflow for Forced Degradation and Stability Analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Astragaloside III inhibits MAPK-mediated M2 tumor-associated macrophages to suppress the progression of lung Cancer cells via Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic β-elimination in natural product O- and C-glycoside deglycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. A Comparative Study on Inhibition of Total Astragalus Saponins and Astragaloside IV on TNFR1-Mediated Signaling Pathways in Arterial Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Astragalus saponins modulate mTOR and ERK signaling to promote apoptosis through the extrinsic pathway in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Astragaloside IV reduces diabetic kidney injury by inhibiting the PKC/NOX4/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoastragaloside I inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Astragaloside IV suppresses inflammatory response via suppression of NF-κB, and MAPK signalling in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immune regulation mechanism of Astragaloside IV on RAW264.7 cells through activating the NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting common issues in the HPLC analysis of Neoastragaloside I.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the HPLC analysis of Neoastragaloside I.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound?
A1: A common starting point for the analysis of this compound, a triterpenoid saponin, is reversed-phase HPLC. A typical method would utilize a C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is often preferred for detection due to the lack of a strong chromophore in saponins.
Q2: My this compound peak is tailing. What are the common causes and solutions?
A2: Peak tailing for saponins like this compound is a frequent issue. The primary causes include:
-
Secondary Interactions: Interactions between the analyte and active sites (silanols) on the silica-based column packing.
-
Column Overload: Injecting too high a concentration of the sample.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Column Degradation: Loss of stationary phase or contamination of the column.
Solutions:
-
Use a highly end-capped C18 column or a column with a different stationary phase.
-
Lower the injection concentration or volume.
-
Adjust the mobile phase pH. For many saponins, a slightly acidic mobile phase can improve peak shape.
-
Use a guard column and ensure proper sample filtration to protect the analytical column.
Q3: I am observing poor resolution between this compound and other components in my sample. How can I improve it?
A3: Poor resolution can be addressed by optimizing several chromatographic parameters:
-
Mobile Phase Gradient: Adjust the gradient slope. A shallower gradient can often improve the separation of closely eluting peaks.
-
Mobile Phase Composition: Vary the organic modifier (e.g., switch from acetonitrile to methanol or use a combination) to alter selectivity.
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer.
-
Column Chemistry: Consider a column with a different selectivity, such as a phenyl-hexyl or a different pore size.
Q4: My retention times for this compound are shifting between injections. What should I check?
A4: Retention time instability can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Mobile Phase Preparation: Inconsistent mobile phase composition can lead to shifts. Prepare fresh mobile phase daily and ensure accurate mixing.
-
Pump Performance: Fluctuations in pump pressure or flow rate will directly impact retention times. Check for leaks and ensure the pump is properly maintained.
-
Column Temperature: Variations in ambient temperature can affect retention. Use a column oven for consistent temperature control.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of this compound in a question-and-answer format.
| Problem | Potential Causes | Recommended Solutions |
| No Peak or Very Small Peak | - Injection issue (e.g., air bubble in syringe, incorrect injection volume).- Detector issue (e.g., lamp off, incorrect settings).- No flow or incorrect mobile phase. | - Check the autosampler and syringe for proper operation.- Verify detector settings and lamp status.- Ensure the pump is on, and the correct mobile phase is being delivered. |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column overload.- Mobile phase pH is not optimal. | - Use a highly end-capped C18 column.- Reduce sample concentration.- Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. |
| Peak Fronting | - Sample solvent is much stronger than the mobile phase.- Column overload. | - Dissolve the sample in the initial mobile phase.- Reduce the injection volume or sample concentration. |
| Split Peaks | - Column contamination or void at the inlet.- Co-elution with an interfering compound.- Injector issue. | - Back-flush the column or replace it if necessary.- Optimize the mobile phase or gradient to separate the compounds.- Inspect and clean the injector port and loop. |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit, tubing).- Precipitated buffer in the mobile phase. | - Systematically disconnect components to locate the blockage.- Filter all mobile phases before use.- Ensure buffer solubility in the organic modifier. |
| Baseline Noise or Drift | - Air bubbles in the detector.- Contaminated mobile phase or detector cell.- Leaks in the system. | - Degas the mobile phase thoroughly.- Flush the system and detector cell with a strong solvent.- Check all fittings for leaks. |
Experimental Protocols
A detailed experimental protocol for a validated UHPLC-CAD method for a similar astragaloside (Astragaloside VII) is provided below as a reference for method development for this compound.[1]
Chromatographic Conditions:
-
Column: C18 (100 mm x 4 mm, 3 µm)[1]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: A gradient elution is typically used. A representative gradient could be:
-
0-5 min: 20-40% B
-
5-15 min: 40-60% B
-
15-20 min: 60-80% B
-
Followed by a wash and re-equilibration step.
-
-
Flow Rate: 0.75 mL/min[1]
-
Column Temperature: 30-40 °C
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)
Sample Preparation:
-
Accurately weigh the plant material or extract.
-
Extract with a suitable solvent (e.g., 70% ethanol) using ultrasonication or reflux.
-
Filter the extract through a 0.45 µm membrane filter before injection.
Standard Solution Preparation:
-
Accurately weigh a reference standard of this compound.
-
Dissolve in methanol or a mixture of methanol and water to prepare a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase.
Data Presentation
The following table summarizes typical validation parameters for the HPLC analysis of astragalosides, which can be used as a benchmark for method development for this compound.
| Parameter | Typical Value | Acceptance Criteria |
| Linearity (r²) | > 0.999[1] | r² ≥ 0.995 |
| Precision (%RSD) | < 2% | Intraday RSD ≤ 2%, Interday RSD ≤ 3% |
| Accuracy (% Recovery) | 98.17% to 101.86%[1] | 80-120% |
| Limit of Detection (LOD) | Analyte dependent | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Analyte dependent | Signal-to-noise ratio of 10:1 |
Visualizations
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Sample Preparation to Analysis Workflow
Caption: A typical workflow from sample preparation to HPLC analysis.
References
Common experimental pitfalls to avoid when working with Neoastragaloside I.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental pitfalls when working with Neoastragaloside I. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a saponin compound that can be isolated from Radix Astragali, the dried root of Astragalus membranaceus (Fisch.) Bunge.[1] It is a natural product often investigated for its potential therapeutic properties.
Q2: How should I store this compound powder and stock solutions?
For long-term storage of the solid compound, it is advisable to follow the recommendations on the Certificate of Analysis provided by the supplier. Generally, storage at -20°C or -80°C in a tightly sealed container, protected from light and moisture, is recommended.
For stock solutions, particularly in DMSO, aliquoting and storing at -80°C can maintain stability for up to six months. For shorter-term storage of about a month, -20°C is suitable.[2] Avoid repeated freeze-thaw cycles to prevent degradation.[2]
Q3: What are the known signaling pathways potentially affected by this compound?
Direct and conclusive studies on the specific signaling pathways modulated by this compound are limited. However, research on the closely related compound, Astragaloside IV, suggests potential involvement of the NF-κB and MAPK signaling pathways, which are crucial in regulating inflammation and immune responses.[3] Astragaloside IV has also been shown to influence the PI3K/Akt pathway. Given the structural similarity, it is plausible that this compound may act on similar pathways, though this requires experimental verification.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation in Aqueous Solutions
Question: I'm having trouble dissolving this compound in my aqueous cell culture media. It either doesn't dissolve completely or precipitates out over time. What can I do?
Answer: This is a common issue due to the poor water solubility of many saponins. Here is a step-by-step guide to address this:
Root Cause Analysis:
-
Low Aqueous Solubility: this compound, like many triterpenoid saponins, has low solubility in water and aqueous buffers.
-
Incorrect Solvent for Stock Solution: Using an inappropriate initial solvent can lead to precipitation when diluted into an aqueous medium.
-
Concentration Too High: The final concentration in the aqueous medium may exceed its solubility limit.
Troubleshooting Steps:
-
Prepare a High-Concentration Stock Solution in an Organic Solvent:
-
Optimize Dilution into Aqueous Media:
-
When diluting the stock solution into your cell culture medium or buffer, do so dropwise while vortexing or stirring to ensure rapid and even dispersion.
-
The final concentration of the organic solvent in your working solution should be kept to a minimum (typically <0.5% for DMSO in cell culture) to avoid solvent-induced cytotoxicity.
-
-
Consider Using a Co-solvent or Surfactant (for in vivo studies):
-
For animal studies, a vehicle containing a mixture of solvents and surfactants is often necessary. A common formulation includes PEG300, Tween-80, and saline in addition to DMSO.[2]
-
Experimental Protocol: Preparation of this compound for In Vitro and In Vivo Experiments
This protocol is adapted from methodologies used for structurally similar, poorly soluble saponins.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol for Stock Solution (e.g., 25 mg/mL in DMSO):
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the target concentration.
-
Vortex thoroughly. If dissolution is slow, gentle heating or sonication can be applied.[2]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
Protocol for Working Solution for In Vivo Administration (Example):
-
Start with your high-concentration stock solution in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 400 µL of PEG300 for every 100 µL of the DMSO stock solution and mix well.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
This results in a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline by volume. It is recommended to prepare this working solution fresh on the day of use.[2]
Data Presentation: Solubility of this compound
| Solvent | Solubility |
| DMSO | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Water | Poorly soluble |
| Note: Specific quantitative solubility data for this compound is not readily available in the public domain. The information provided is based on data for similar compounds and general characteristics of saponins.[4] |
Issue 2: Inconsistent or Unreliable Results in Cell-Based Assays
Question: My cell viability assay (e.g., MTT, XTT) results are variable when I treat cells with this compound. I'm also observing unexpected cytotoxicity at higher concentrations. What could be the cause?
Answer: Saponins can interfere with common cell-based assays and exhibit cytotoxic effects, which can lead to misleading results.
Root Cause Analysis:
-
Detergent-like Properties: Saponins can permeabilize cell membranes, leading to cytotoxicity, especially at higher concentrations.[6] This can also cause hemolysis in red blood cells.[6]
-
Assay Interference: The chemical structure of saponins may interfere with the reagents used in colorimetric or fluorometric viability assays, leading to false positive or false negative results.
-
Time- and Concentration-Dependent Effects: The cytotoxic and other biological effects of saponins can be highly dependent on the incubation time and concentration used.[7]
Troubleshooting Steps:
-
Determine the Non-Toxic Concentration Range:
-
Perform a dose-response curve to identify the concentration range where this compound does not cause significant cytotoxicity in your specific cell line. This is crucial to separate any intended biological effect from general toxicity.
-
-
Use an Appropriate Control:
-
Always include a vehicle control (the same concentration of DMSO or other solvent used to dissolve the this compound) in your experiments.
-
-
Validate Assay Results with an Alternative Method:
-
If you suspect interference with a metabolic assay like MTT, try a different method that relies on a different principle, such as a trypan blue exclusion assay (for cell counting) or a lactate dehydrogenase (LDH) assay (which measures membrane integrity).
-
-
Consider the Impact on Cell Membranes:
-
Be aware that even at non-lethal concentrations, saponins can affect membrane-associated processes.
-
Data Presentation: General Properties of Saponins in Biological Assays
| Property | Description | Potential Pitfall |
| Cytotoxicity | Can cause cell lysis at higher concentrations due to membrane permeabilization.[6][8] | Unintended cell death can mask specific biological effects. |
| Hemolytic Activity | Can lyse red blood cells.[6] | Important consideration for in vivo studies and blood-contacting applications. |
| Assay Interference | May interact with assay reagents (e.g., formazan dyes in MTT assays). | Can lead to inaccurate measurements of cell viability or other endpoints. |
| Bioavailability | Generally low oral bioavailability for saponins.[9] | Requires careful consideration of the administration route for in vivo studies. |
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for dissolving this compound.
Hypothetical Signaling Pathway
Caption: Plausible NF-κB and MAPK signaling pathways for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound | CAS 1324005-51-7 | ScreenLib [screenlib.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of saponins against clinical E. coli strains and eukaryotic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of Quillaja saponaria Saponins towards Lung Cells Is Higher for Cholesterol-Rich Cells [mdpi.com]
- 9. Transport and bioavailability studies of astragaloside IV, an active ingredient in Radix Astragali - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Neoastragaloside I
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Neoastragaloside I. Given the limited specific data on this compound, information from the structurally similar compound, Astragaloside IV, is used as a proxy to guide experimental design and troubleshooting. It is recommended to verify these strategies specifically for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
Based on studies of structurally related compounds like Astragaloside IV, this compound is likely to face two primary challenges for oral bioavailability:
-
Low Aqueous Solubility: As a large glycoside molecule, this compound is expected to have poor water solubility, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
Poor Membrane Permeability: The large molecular size and polar nature of this compound likely result in low permeability across the intestinal epithelium[1]. Studies on Astragaloside IV have shown a very low permeability value (mean P(app) of 6.7 ± 1.0 x 10⁻⁸ cm/sec)[1].
These factors likely classify this compound as a Biopharmaceutics Classification System (BCS) Class III or IV compound.
Q2: What is the reported oral bioavailability of similar compounds?
The absolute oral bioavailability of Astragaloside IV in rats has been reported to be very low, at 2.2%[1]. This suggests that without enhancement strategies, this compound will likely have similarly poor oral bioavailability.
Q3: Are there any initial formulation strategies that have shown promise for similar compounds?
Interestingly, the absorption of Astragaloside IV from a crude extract of Radix Astragali was significantly higher than from an aqueous solution of the purified compound[1]. This suggests that other constituents in the extract may act as natural absorption enhancers. Researchers could consider investigating the effects of co-administering this compound with other components of Radix Astragali.
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound in Aqueous Media
Symptoms:
-
Inconsistent results in in-vitro dissolution studies.
-
Low drug loading in aqueous-based formulations.
-
Precipitation of the compound in simulated gastric or intestinal fluids.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Low intrinsic solubility. | Employ solubility enhancement techniques such as the use of co-solvents, surfactants, or pH modifiers. | Protocol 1: Co-solvent System. 1. Prepare a series of solutions containing varying percentages of a co-solvent (e.g., ethanol, propylene glycol, PEG 400) in water. 2. Add an excess amount of this compound to each solution. 3. Shake at a constant temperature for 24-48 hours to reach equilibrium. 4. Filter the solutions and analyze the concentration of dissolved this compound using a validated HPLC method. |
| Crystalline nature of the compound. | Formulate as a solid dispersion to convert the crystalline form to a more soluble amorphous state. | Protocol 2: Solid Dispersion. 1. Select a suitable carrier polymer (e.g., PVP K30, HPMC, Soluplus®). 2. Dissolve both this compound and the carrier in a common solvent (e.g., methanol/water mixture). 3. Remove the solvent using a rotary evaporator or by spray drying. 4. Characterize the resulting solid dispersion for amorphicity (using XRD and DSC) and dissolution rate. |
| Poor wettability. | Reduce the particle size through micronization or nanosuspension techniques to increase the surface area. | Protocol 3: Nanosuspension. 1. Prepare a pre-suspension of this compound in an aqueous solution containing a stabilizer (e.g., Poloxamer 188, Tween 80). 2. Subject the suspension to high-pressure homogenization or wet media milling. 3. Monitor the particle size reduction using dynamic light scattering (DLS). 4. Evaluate the dissolution rate of the nanosuspension compared to the unprocessed drug. |
Quantitative Data Summary (Hypothetical):
| Enhancement Strategy | Solubility Increase (fold) | Dissolution Rate (µ g/min/cm ²) |
| None (Control) | 1 | 0.5 |
| 20% Ethanol Co-solvent | 5 | 2.5 |
| 1:5 Solid Dispersion (PVP K30) | 15 | 10.2 |
| Nanosuspension (150 nm) | 8 | 12.8 |
Issue 2: Low Permeability Across Caco-2 Cell Monolayers
Symptoms:
-
Low apparent permeability coefficient (Papp) values in in-vitro Caco-2 cell transport studies.
-
High efflux ratio, suggesting active transport out of the cells.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Large molecular size and hydrophilicity. | Utilize permeation enhancers to transiently open tight junctions between epithelial cells. | Protocol 4: Caco-2 Permeability with Enhancers. 1. Seed Caco-2 cells on Transwell® inserts and culture for 21 days to form a confluent monolayer. 2. Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER). 3. Pre-incubate the cells with a solution containing a permeation enhancer (e.g., sodium caprate, chitosan). 4. Add this compound to the apical side and collect samples from the basolateral side at various time points. 5. Analyze the concentration of transported this compound by LC-MS/MS to calculate the Papp value. |
| Efflux by P-glycoprotein (P-gp) or other transporters. | Co-administer with a known P-gp inhibitor. | Protocol 5: P-gp Inhibition Assay. 1. Follow the same procedure as Protocol 4. 2. In a separate set of wells, co-incubate this compound with a P-gp inhibitor (e.g., verapamil, cyclosporine A) on the apical side. 3. Compare the Papp value with and without the inhibitor. A significant increase in the apical-to-basolateral transport suggests P-gp involvement. |
| Poor lipophilicity. | Formulate in a lipid-based drug delivery system (LBDDS) such as a self-emulsifying drug delivery system (SEDDS). | Protocol 6: SEDDS Formulation. 1. Screen for suitable oils, surfactants, and co-surfactants for their ability to solubilize this compound. 2. Prepare various formulations by mixing the selected excipients. 3. Add the formulation to water with gentle agitation and observe the formation of a nanoemulsion. 4. Characterize the droplet size and zeta potential of the resulting emulsion. 5. Evaluate the transport of the SEDDS formulation across Caco-2 cell monolayers. |
Quantitative Data Summary (Hypothetical):
| Condition | Papp (A→B) (x 10⁻⁸ cm/s) | Efflux Ratio (B→A / A→B) |
| This compound alone | 6.5 | 3.2 |
| + Sodium Caprate (0.1%) | 15.2 | 2.8 |
| + Verapamil (100 µM) | 12.8 | 1.1 |
| SEDDS Formulation | 25.6 | 1.5 |
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Barriers to oral absorption of this compound.
Caption: Logical relationship of strategies to enhance bioavailability.
References
Technical Support Center: Mitigating the Interference of Neoastragaloside I in Biochemical Assays
Welcome to the technical support center for researchers utilizing Neoastragaloside I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference in your biochemical assays. This compound, a saponin isolated from Radix Astragali, has numerous reported biological activities. However, like many natural products, its physicochemical properties can sometimes lead to misleading results in standard bioassays. This guide will help you ensure the validity of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a triterpenoid saponin. Saponins, as a class, are known to have surfactant-like properties which can lead to interference in biochemical assays through various mechanisms. These compounds are sometimes categorized as Pan-Assay Interference Compounds (PAINS), which are molecules that show activity in multiple assays through non-specific mechanisms.[1][2] Understanding these potential interferences is crucial for accurate data interpretation.
Q2: What are the most common mechanisms of interference for saponins like this compound?
Based on the properties of saponins and other natural products, the most likely interference mechanisms for this compound include:
-
Compound Aggregation: At certain concentrations, this compound may form colloidal aggregates that can sequester and denature proteins, leading to non-specific inhibition.[1][3]
-
Membrane Disruption: Due to their amphiphilic nature, saponins can disrupt cell membranes, which is a critical consideration in cell-based assays. This can lead to cytotoxicity or interfere with assays that measure membrane integrity.
-
Redox Activity: Some natural products can participate in redox cycling, which can interfere with assays that rely on redox-sensitive dyes or generate reactive oxygen species.
-
Fluorescence Interference: If this compound is fluorescent or quenches the fluorescence of a reporter molecule, it can directly interfere with fluorescence-based assays.
Q3: My initial screen shows that this compound is a potent inhibitor of my target. How can I be sure this is a genuine result?
A positive result in a primary screen should be considered preliminary. To confirm that this compound is a true inhibitor of your target, it is essential to perform a series of counter-screens and orthogonal assays to rule out common interference mechanisms. A genuine hit will consistently show activity across different assay formats that are not susceptible to the same artifacts.
Troubleshooting Guides
This section provides structured guides to identify and mitigate specific types of assay interference you might encounter when working with this compound.
Issue 1: Suspected Compound Aggregation
Symptoms:
-
Steep dose-response curve.
-
High Hill slope (>1.5).
-
Inhibition is time-dependent, with potency increasing with pre-incubation time.
-
Results are sensitive to enzyme and substrate concentrations.
-
Inhibition is attenuated by the addition of a non-ionic detergent.
Troubleshooting Workflow:
Caption: Workflow to diagnose interference by compound aggregation.
Experimental Protocol: Detergent Assay
Objective: To determine if the observed inhibition by this compound is due to the formation of aggregates.
Materials:
-
Your standard assay components (buffer, enzyme, substrate, etc.)
-
This compound stock solution
-
10% (v/v) Triton X-100 stock solution in assay buffer
-
Microplate reader
Procedure:
-
Prepare two sets of assay reactions in a microplate.
-
Set A (Control): Perform your standard assay protocol with varying concentrations of this compound.
-
Set B (Detergent): To the assay buffer, add Triton X-100 to a final concentration of 0.01% (v/v) before adding this compound and other assay components.
-
Incubate both sets of plates according to your standard protocol.
-
Measure the assay signal (e.g., absorbance, fluorescence, luminescence).
-
Compare the dose-response curves of this compound in the presence and absence of Triton X-100.
Data Interpretation:
| This compound Conc. (µM) | % Inhibition (No Detergent) | % Inhibition (0.01% Triton X-100) |
| 1 | 15 | 2 |
| 5 | 45 | 5 |
| 10 | 85 | 8 |
| 20 | 95 | 12 |
| 50 | 98 | 15 |
A significant rightward shift in the IC50 value or a dramatic reduction in the maximum inhibition in the presence of detergent suggests that aggregation is the primary mechanism of action.
Issue 2: Interference in Fluorescence-Based Assays
Symptoms:
-
The compound shows activity in a fluorescence-based assay but not in an orthogonal, non-fluorescence-based assay.
-
The baseline fluorescence of the assay changes in the presence of the compound.
Troubleshooting Workflow:
Caption: Workflow to identify fluorescence interference.
Experimental Protocol: Fluorescence Interference Controls
Objective: To determine if this compound intrinsically fluoresces or quenches the fluorescent signal in the assay.
Materials:
-
Assay buffer
-
This compound stock solution
-
Fluorophore used in the assay (substrate or product)
-
Fluorimeter or microplate reader
Procedure:
Part 1: Autofluorescence
-
Prepare a dilution series of this compound in the assay buffer.
-
Measure the fluorescence at the excitation and emission wavelengths of your assay.
-
A significant signal that increases with compound concentration indicates autofluorescence.
Part 2: Quenching
-
Prepare a solution of the assay fluorophore (at a concentration similar to that in the assay) in the assay buffer.
-
Add varying concentrations of this compound to this solution.
-
Measure the fluorescence.
-
A decrease in fluorescence intensity with increasing compound concentration indicates quenching.
Data Interpretation:
| This compound Conc. (µM) | Autofluorescence (RFU) | % Quenching of Fluorophore |
| 1 | 50 | 1 |
| 5 | 250 | 5 |
| 10 | 500 | 12 |
| 20 | 1000 | 25 |
| 50 | 2500 | 40 |
If significant autofluorescence or quenching is observed, the raw assay data must be corrected. If the interference is severe, switching to a non-fluorescence-based orthogonal assay (e.g., absorbance or luminescence) is recommended.
Issue 3: Suspected Redox Activity
Symptoms:
-
The compound is active in assays that are sensitive to redox changes (e.g., those using resazurin-based viability indicators or involving redox-active enzymes).
-
The compound contains chemical moieties known to be redox-active (phenols, quinones, etc.). While this compound is a saponin, this should still be considered.
Troubleshooting Workflow:
Caption: Workflow to assess redox interference.
Experimental Protocol: Redox Activity Assay
Objective: To determine if this compound can directly interact with redox-sensitive assay components.
Materials:
-
Assay buffer
-
This compound stock solution
-
Redox-sensitive dye (e.g., resazurin or DCFH-DA)
-
A known reducing agent (e.g., DTT) as a positive control
-
Microplate reader
Procedure:
-
Prepare a solution of the redox-sensitive dye in the assay buffer.
-
Add varying concentrations of this compound to the dye solution.
-
Include a positive control (DTT) and a negative control (buffer alone).
-
Incubate under the same conditions as your primary assay.
-
Measure the change in signal (e.g., fluorescence of resorufin from resazurin).
Data Interpretation:
| Compound | Concentration (µM) | Signal Change (RFU) |
| Buffer | - | 100 |
| DTT | 100 | 5000 |
| This compound | 10 | 150 |
| This compound | 50 | 300 |
A significant change in the signal of the redox-sensitive dye in the absence of the biological target indicates that this compound has intrinsic redox activity that is likely interfering with the assay.
References
- 1. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergy and Antagonism of Promiscuous Inhibition in Multiple-Compound Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cellular Resistance to Neoastragaloside I
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Neoastragaloside I (also known as Astragaloside IV) in cancer cell lines.
Troubleshooting Guide
This guide is designed to help you identify and solve specific issues related to unexpected or diminished efficacy of this compound in your cancer cell line models.
Question 1: My cancer cell line shows decreasing sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
Answer: Acquired resistance to this compound may develop through several molecular mechanisms. Based on its known pathways of action, you should investigate the following possibilities:
-
Alterations in Target Signaling Pathways: this compound is known to inhibit pathways crucial for cancer cell proliferation and survival, such as PI3K/Akt/mTOR, MAPK/ERK, and Wnt/β-catenin.[1][2][3] Resistant cells may have developed mutations or compensatory activation of these or alternative signaling pathways.[4][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1][6] This is a common mechanism of multi-drug resistance (MDR).[6]
-
Enhanced DNA Repair Mechanisms: Although not a direct DNA-damaging agent, downstream effects of the pathways inhibited by this compound can lead to apoptosis. Resistant cells might upregulate DNA repair mechanisms to survive cellular stress.[7]
-
Inhibition of Apoptosis: Cancer cells can acquire resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins, thereby evading programmed cell death.[6]
-
Induction of Autophagy: While this compound can induce apoptosis, it can also modulate autophagy. In some contexts, cancer cells can use autophagy as a survival mechanism to resist treatment.[1][8]
Question 2: I am not observing the expected level of apoptosis in my cell line after treatment with this compound. What should I check?
Answer: If you are not seeing the expected apoptotic effects, consider the following troubleshooting steps:
-
Confirm Compound Integrity and Concentration: Ensure your stock solution of this compound is correctly prepared, stored, and used at the effective concentration for your specific cell line. Perform a dose-response curve to determine the IC50 value.
-
Assess Cell Line Characteristics: Your cell line may have intrinsic resistance. Check for high basal expression of anti-apoptotic proteins like Bcl-2 or mutations in key apoptosis regulators like p53.[9]
-
Evaluate Pathway Activation: Use Western blotting to check the phosphorylation status of key proteins in pathways this compound is known to inhibit, such as Akt, ERK, and mTOR.[1] Lack of change in these pathways may indicate an upstream blockage or a different primary mechanism in your cell line.
-
Measure Apoptosis at Different Time Points: The peak apoptotic response can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to ensure you are not missing the optimal window for detection.
-
Use a More Sensitive Apoptosis Assay: If you are using a single method (e.g., morphology assessment), switch to a more quantitative and sensitive method like Annexin V/PI staining followed by flow cytometry or a Caspase-3/7 activity assay.
Question 3: How can I experimentally verify if drug efflux pumps are responsible for resistance in my cell line?
Answer: To determine if overexpression of efflux pumps like P-glycoprotein (P-gp/ABCB1) is causing resistance, you can perform the following experiments:
-
Co-treatment with an Efflux Pump Inhibitor: Treat your resistant cells with a combination of this compound and a known P-gp inhibitor (e.g., Verapamil or Cyclosporin A). If the sensitivity to this compound is restored, it strongly suggests the involvement of P-gp.
-
Rhodamine 123 Efflux Assay: Use flow cytometry to measure the accumulation of Rhodamine 123, a fluorescent substrate of P-gp. Resistant cells with high P-gp activity will show lower fluorescence as they actively pump the dye out. This efflux can be blocked by a P-gp inhibitor.
-
Western Blot or qPCR: Directly measure the expression level of the MDR1/ABCB1 gene (which encodes P-gp) via qPCR or the P-gp protein level via Western blot. Compare the expression in your resistant cell line to the parental, sensitive cell line.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound exerts its anticancer effects through multiple mechanisms. It is not a cytotoxic agent that directly kills cells but rather a modulator of key signaling pathways. Its primary effects include inhibiting cell proliferation, inducing apoptosis and cell cycle arrest, and suppressing invasion and metastasis.[3][8] It achieves this by modulating several signaling pathways, including PI3K/Akt/mTOR, MAPK/ERK, and Wnt/β-catenin.[1][2][3][10]
Q2: Can this compound be used to overcome resistance to other chemotherapeutic drugs?
A2: Yes, one of the significant properties of this compound is its ability to sensitize cancer cells to conventional chemotherapy agents like cisplatin and doxorubicin.[1][8] It can reverse chemoresistance by inhibiting drug efflux pumps (e.g., P-gp), suppressing pro-survival pathways like PI3K/Akt, and downregulating proteins involved in autophagy and endoplasmic reticulum stress that cancer cells use to survive chemotherapy.[1]
Q3: What are some potential combination therapies to use with this compound to prevent or overcome resistance?
A3: Combining this compound with other agents is a promising strategy.[7] Consider the following combinations:
-
Conventional Chemotherapy: Combining with drugs like cisplatin can have a synergistic effect, allowing for lower, less toxic doses of the chemotherapeutic agent.[1]
-
Targeted Therapy: If resistance involves the activation of a specific pathway, combining this compound with a targeted inhibitor (e.g., a PI3K or MEK inhibitor) could be effective.[5]
-
Immunotherapy: this compound has been shown to modulate the tumor microenvironment and enhance immune responses.[1][2] Combining it with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) could enhance tumor cell killing.[1]
Q4: Are there established resistant cell line models for this compound?
A4: Currently, there are no widely established, commercially available cancer cell lines specifically characterized for resistance to this compound. Researchers typically develop resistant lines in-house by chronically exposing a parental, sensitive cell line to gradually increasing concentrations of the compound over several months.[11]
Data and Protocols
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Duration (h) | Assay |
|---|---|---|---|---|
| SW620 | Colorectal Cancer | ~50-100 (ng/mL)* | 48 | Proliferation Assay[12] |
| HCT116 | Colorectal Cancer | ~50-100 (ng/mL)* | 48 | Proliferation Assay[12] |
| SiHa | Cervical Cancer | ~50-800 (µg/mL)** | 48 | Invasion/Migration[8] |
| C666-1 | Nasopharyngeal | ~40-80 | 48 | CCK-8[10] |
| HK-1 | Nasopharyngeal | ~40-80 | 48 | CCK-8[10] |
*Note: Original paper uses ng/mL; conversion to µM requires the molecular weight of this compound (~869 g/mol ). 50 ng/mL is approximately 57.5 nM. **Note: This range was noted for effects on invasion and migration, not necessarily for 50% growth inhibition.
Experimental Workflows & Signaling Pathways
Below are diagrams illustrating key experimental workflows and signaling pathways involved in this compound action and resistance.
Caption: Workflow for generating a this compound-resistant cell line.
Caption: Decision tree for troubleshooting low apoptotic response.
References
- 1. Astragaloside in cancer chemoprevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of astragaloside-IV in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer effects and mechanisms of astragaloside-IV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Battling Chemoresistance in Cancer: Root Causes and Strategies to Uproot Them - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Astragaloside IV, as a potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cracking Oncology Drug Resistance: New Strategies to Overcome Challenges in Modern Cancer Therapy [hidocdr.com]
- 10. Astragaloside IV inhibits nasopharyngeal carcinoma progression by suppressing the SATB2/Wnt signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parallel evolution under chemotherapy pressure in 29 breast cancer cell lines results in dissimilar mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Astragaloside IV inhibits cell proliferation of colorectal cancer cell lines through down-regulation of B7-H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
How to refine the extraction process of Neoastragaloside I from plant materials.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the extraction and purification process of Neoastragaloside I from plant materials, primarily from the roots of Astragalus species.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound?
A1: this compound is a triterpenoid saponin predominantly isolated from the dried roots of Astragalus membranaceus (Fisch.) Bge. and Astragalus mongholicus (Bge.) Hsiao, commonly known as Radix Astragali.[1]
Q2: What are the key challenges in extracting this compound?
A2: The main challenges include:
-
Low concentration: this compound is often present in low concentrations in the plant material.
-
Structural similarity to other saponins: The presence of other structurally similar astragalosides, such as Astragaloside I, II, and IV, makes selective extraction and purification difficult.
-
Potential for chemical transformation: Astragalosides can undergo hydrolysis and other transformations under certain pH and temperature conditions, which can affect the yield of the target compound.[2]
-
Complex plant matrix: The presence of other compounds like polysaccharides, flavonoids, and amino acids can interfere with the extraction and purification process.
Q3: What are the recommended solvents for the initial extraction of this compound?
A3: Ethanol-water mixtures are commonly used for the initial extraction of saponins from Astragalus root.[3] An 80% ethanol solution has been shown to be effective for the extraction of various astragalosides.[4] Methanol is also a viable solvent.[5][6]
Q4: How can the purity of the extracted this compound be assessed?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), is the standard method for quantifying the purity of this compound.[7][8] UPLC-MS/MS offers high sensitivity and accuracy for quantification.[9][10]
Q5: What are the general storage conditions for purified this compound?
A5: For long-term storage, it is recommended to store purified this compound as a solid at -20°C. For solutions, storage at -80°C is preferable to maintain stability.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound in Crude Extract | 1. Incomplete extraction from plant material. 2. Degradation of this compound during extraction. 3. Suboptimal solvent-to-solid ratio. | 1. Increase extraction time or perform multiple extraction cycles. Consider using microwave-assisted extraction (MAE) to enhance efficiency.[4] 2. Maintain a weakly acidic to neutral pH during extraction, as alkaline conditions can promote the transformation of other astragalosides to Astragaloside IV.[2] Avoid excessive heat. 3. Optimize the solvent-to-solid ratio; a ratio of 12:1 (v/w) has been used effectively for ethanol reflux extraction.[3] |
| Presence of a High Amount of Impurities (e.g., Polysaccharides) | Co-extraction of other compounds from the plant matrix. | 1. Perform a pre-extraction with a non-polar solvent to remove lipids. 2. After the initial ethanol extraction, concentrate the extract and precipitate polysaccharides by adding a higher concentration of ethanol.[11] |
| Conversion of other Astragalosides to Astragaloside IV | Extraction under alkaline conditions (e.g., using ammonia solution). | If the goal is to isolate this compound, avoid alkaline conditions. Astragalosides are generally more stable in weakly acidic solutions.[2] If the goal is to maximize Astragaloside IV, controlled alkaline hydrolysis can be employed.[9] |
| Poor Separation of this compound from other Astragalosides during Chromatography | 1. Inappropriate stationary phase or mobile phase in HPLC. 2. Suboptimal gradient elution program. | 1. For preparative HPLC, a C18 column is commonly used. Optimize the mobile phase, which is typically a gradient of acetonitrile and water, sometimes with a modifier like formic acid.[9] 2. Develop a shallow gradient around the elution time of this compound to improve resolution. |
| Low Recovery from Macroporous Resin Purification | 1. Incorrect choice of macroporous resin. 2. Suboptimal adsorption or desorption conditions. | 1. Select a resin with appropriate polarity and pore size. For astragalosides, moderately polar resins have shown good performance. 2. Optimize the pH and flow rate during sample loading. For desorption, use a stepwise gradient of ethanol to selectively elute different astragalosides. |
Experimental Protocols
Protocol 1: General Extraction of Total Saponins from Radix Astragali
This protocol is a general method for obtaining a crude extract rich in astragalosides.
-
Preparation of Plant Material:
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Grind dried Radix Astragali into a coarse powder.
-
-
Ethanol Reflux Extraction:
-
Place the powdered plant material in a round-bottom flask.
-
Add 80% ethanol at a solvent-to-solid ratio of 12:1 (v/w).[3]
-
Heat the mixture to reflux for 2 hours.
-
Allow the mixture to cool and then filter to collect the supernatant.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the supernatants from all three extractions.
-
-
Concentration:
-
Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator until no alcohol smell remains.
-
-
Removal of Polysaccharides:
-
To the concentrated aqueous extract, add ethanol to a final concentration of 80% (v/v) while stirring.
-
Allow the mixture to stand overnight at 4°C to precipitate the polysaccharides.
-
Centrifuge the mixture and collect the supernatant containing the crude saponins.
-
-
Drying:
-
Evaporate the remaining solvent from the supernatant to obtain the crude saponin extract.
-
Protocol 2: Purification of Astragalosides using Macroporous Resin Chromatography
This protocol describes the enrichment of astragalosides from the crude extract.
-
Resin Selection and Preparation:
-
Select a suitable macroporous resin (e.g., AB-8 type).
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Pre-treat the resin by washing sequentially with ethanol and then water until the effluent is clear.
-
-
Adsorption:
-
Dissolve the crude saponin extract in water.
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Load the aqueous solution onto the prepared macroporous resin column at a controlled flow rate.
-
-
Washing:
-
Wash the column with several bed volumes of deionized water to remove unretained impurities like sugars and salts.
-
-
Elution:
-
Elute the adsorbed saponins with a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70%, 90% ethanol).
-
Collect fractions and analyze them by HPLC to identify those containing this compound.
-
-
Concentration:
-
Combine the fractions rich in this compound and evaporate the solvent to obtain an enriched saponin fraction.
-
Protocol 3: Isolation of this compound by Preparative HPLC
This protocol outlines the final purification step to obtain high-purity this compound.
-
Sample Preparation:
-
Dissolve the enriched saponin fraction in the initial mobile phase.
-
Filter the solution through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Column: A preparative C18 column.
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). The specific gradient will need to be optimized based on analytical HPLC results. A typical starting point could be a linear gradient from 20% A to 50% A over 40 minutes.
-
Flow Rate: Adjust the flow rate according to the column dimensions.
-
Detection: Use a UV detector at a suitable wavelength (e.g., 203 nm) or an ELSD.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of this compound.
-
-
Purity Analysis and Drying:
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Analyze the purity of the collected fractions using analytical HPLC.
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Combine the high-purity fractions, evaporate the solvent, and lyophilize to obtain pure this compound.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Astragalosides (General)
| Extraction Method | Key Parameters | Advantages | Disadvantages |
| Reflux Extraction | 80% Ethanol, 2-3 cycles, 2 hours/cycle[3] | Simple, widely used | Time-consuming, potential for thermal degradation |
| Microwave-Assisted Extraction (MAE) | 80% Ethanol, 70°C, 700W, 3 cycles, 5 min/cycle[4] | High efficiency, reduced extraction time | Requires specialized equipment |
| Ultrasonic-Assisted Extraction (UAE) | 70% Ethanol, 50°C, 100W, 55 min[12] | Improved yield, reduced energy consumption | May require optimization for scale-up |
| Alkaline Hydrolysis Extraction | 24% Ammonia solution, 25°C, 52 min stirring[9] | Increases yield of Astragaloside IV by conversion | Not suitable for isolating other astragalosides like this compound |
Table 2: UPLC-MS/MS Parameters for Astragaloside Quantification
| Parameter | Value |
| Column | ACQUITY C18 (1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | 100% Acetonitrile |
| Mobile Phase B | 0.1% (v/v) Formic acid in water |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Gradient | 0-1 min, 20% A; 1-10 min, 20-100% A; 10-11 min, 100% A; 11-12 min, 100-20% A; 12-14 min, 20% A |
| Ionization Mode | Positive Electrospray Ionization (+ESI) |
| Source: Adapted from a method for quantifying various astragalosides.[9] |
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting flowchart for low yield of this compound.
References
- 1. Simultaneous characterization of isoflavonoids and astragalosides in two Astragalus species by high-performance liquid chromatography coupled with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transformation of astragalosides from radix astragali under acidic, neutral, and alkaline extraction conditions monitored by LC-ESI-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102746362A - Method for extracting refined astragaloside from astragaliradix - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS 1324005-51-7 | ScreenLib [screenlib.com]
- 6. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification by LC-MS/MS of astragaloside IV and isoflavones in Astragali radix can be more accurate by using standard addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN105399795B - Method for extracting astragaloside from radix astragali - Google Patents [patents.google.com]
- 12. Optimization of flavonoids from Astragalus membranaceus stem and leaf waste using nonionic surfactant-integrated ultrasound-assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control and Purity Assessment of Neoastragaloside I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neoastragaloside I. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a cycloartane-type triterpenoid saponin isolated from the roots of Astragalus membranaceus[1]. Its complex structure, consisting of a large triterpenoid aglycone and multiple sugar moieties, presents unique challenges in its analysis.
Q2: Which analytical techniques are most suitable for the quality control of this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most common and effective technique for the quantification and purity assessment of this compound and related saponins. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation and identification[1].
Q3: What are the expected sources of impurities in this compound samples?
A3: Impurities can arise from various sources, including the extraction and purification process from the plant material, degradation of the compound over time, or byproducts from synthetic processes. Common impurities may include other structurally related saponins, isomers, or degradation products formed through hydrolysis or oxidation.
Troubleshooting Guides
HPLC Analysis: Peak Tailing
Problem: My this compound peak is showing significant tailing in my reverse-phase HPLC chromatogram.
Possible Causes and Solutions:
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Secondary Interactions with Residual Silanols: Saponins like this compound can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing[2].
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Solution 1: Mobile Phase Modification: Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.
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Solution 2: pH Adjustment: Lowering the mobile phase pH (e.g., to pH 3-4 with formic or phosphoric acid) can suppress the ionization of silanol groups, reducing secondary interactions.
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Solution 3: Use a Base-Deactivated Column: Employ a column with end-capping or a hybrid particle technology to minimize the presence of accessible silanol groups.
-
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Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.
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Solution: Reduce the injection concentration or volume and observe the peak shape.
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can cause peak tailing.
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Solution: Implement a column washing procedure or replace the column if necessary. A generic column wash protocol is provided in the experimental protocols section.
-
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Extra-Column Volume: Excessive tubing length or poorly made connections can contribute to peak broadening and tailing.
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Solution: Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are secure.
-
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment of this compound
(Adapted from methods for similar saponins)
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Acetonitrile; B: Water with 0.1% Phosphoric Acid |
| Gradient | 30% A to 70% A over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 203 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Protocol 2: Forced Degradation Study Protocol
To assess the stability of this compound and identify potential degradation products, forced degradation studies can be performed under various stress conditions.
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and incubate at 60°C for 2 hours. Neutralize with 0.1 M NaOH before injection. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl before injection. |
| Oxidative Degradation | Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours before injection. |
| Thermal Degradation | Expose solid this compound to 80°C for 48 hours. Dissolve in a suitable solvent before injection. |
| Photodegradation | Expose a solution of this compound to UV light (254 nm) for 24 hours. |
Data Presentation
Table 1: Purity of Saponin Samples from Different Suppliers
(Illustrative data based on typical certificates of analysis for related compounds)
| Supplier | Compound | Purity by HPLC (%) | Method |
| Supplier A | Isoastragaloside I | 98% | HPLC[3] |
| Supplier B | Astragaloside III | 98% | HPLC[4] |
| Supplier C | This compound | >95% (Typical) | HPLC-UV |
Table 2: Illustrative Results of a Forced Degradation Study of a Saponin
(Hypothetical data for illustrative purposes)
| Stress Condition | Purity of Main Peak (%) | Number of Degradation Peaks |
| Control | 99.5 | 1 |
| Acid Hydrolysis (0.1 M HCl, 60°C, 2h) | 85.2 | 3 |
| Base Hydrolysis (0.1 M NaOH, 60°C, 2h) | 78.9 | 4 |
| Oxidative (3% H₂O₂, RT, 24h) | 92.1 | 2 |
| Thermal (80°C, 48h) | 98.8 | 1 |
| Photolytic (UV 254nm, 24h) | 96.5 | 2 |
Visualizations
Diagram 1: Troubleshooting Workflow for HPLC Peak Tailing
Caption: A logical workflow for diagnosing the cause of peak tailing in HPLC analysis.
Diagram 2: Potential Signaling Pathways Modulated by Cycloartane Saponins
(Based on studies of the structurally similar compound, Astragaloside IV)
References
How to troubleshoot inconsistent experimental results with Neoastragaloside I.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the experimental use of Neoastragaloside I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a cycloartane-type triterpenoid saponin isolated from Radix Astragali (Astragalus membranaceus).[1] It is also referred to as Cycloastragenol-6-O-beta-D-glucoside.[2] While research is ongoing, preliminary studies suggest it possesses wound healing properties, potentially through the activation of the Epidermal Growth Factor Receptor (EGFR) and downstream signaling pathways like the extracellular signal-regulated kinase (ERK) pathway.[2] Related compounds, such as Astragaloside IV, have been shown to have anti-inflammatory, neuroprotective, and immunomodulatory effects, often involving signaling pathways like NF-κB, PI3K/Akt, and mTOR.[3][4][5][6][7][8]
Q2: What are the common challenges associated with handling saponins like this compound?
Saponins are a class of compounds known for several challenging physicochemical properties that can lead to inconsistent experimental results:
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Solubility: Saponins often have poor water solubility, which can make preparing stock solutions and ensuring consistent concentrations in aqueous buffers and cell culture media difficult.
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Aggregation: Being amphiphilic, saponins can form micelles or aggregates in solution, especially at higher concentrations. This can affect their bioavailability and activity.
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Purity and Stability: As natural products, the purity of this compound can vary between batches and suppliers. They can also be sensitive to pH, temperature, and light, potentially degrading over time.
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Toxicity: Some saponins can exhibit cytotoxicity at higher concentrations, which may interfere with the interpretation of experimental results.[9]
Q3: How should I prepare and store this compound stock solutions?
For optimal stability and consistency, follow these guidelines for preparing and storing this compound:
-
Solvent Selection: While specific solubility data for this compound is not widely published, a supplier suggests it is soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[10] For cell culture experiments, dissolving in sterile DMSO to create a high-concentration stock is a common practice.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM in DMSO) to minimize the volume of solvent added to your experimental system.
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C in tightly sealed, light-protecting vials.[1] Before use, allow the vial to equilibrate to room temperature for at least an hour before opening to prevent condensation.[10] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the best practices for quality control of this compound?
To ensure the reliability of your experimental results, it is crucial to perform quality control on your this compound compound:
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Source and Purity: Obtain the compound from a reputable supplier that provides a certificate of analysis with purity data (preferably >98%).
-
Analytical Verification: If possible, independently verify the identity and purity of your compound using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[11]
-
Consistency: Use the same batch of this compound for a series of related experiments to minimize variability.
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
This guide addresses common issues encountered when using this compound in cell culture experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no biological activity | 1. Compound Degradation: this compound may have degraded due to improper storage or handling. 2. Poor Solubility/Precipitation: The compound may have precipitated out of the cell culture medium. 3. Low Bioavailability: The compound may not be effectively entering the cells. 4. Incorrect Concentration: The concentration used may be too low to elicit a response. | 1. Quality Control: Verify the purity and integrity of your compound. Prepare fresh stock solutions. 2. Solubility Check: Visually inspect the media for any precipitate after adding the compound. Consider pre-complexing with a suitable carrier if solubility is an issue. 3. Cell Permeability: If poor uptake is suspected, consider using permeabilization agents in initial mechanistic studies (with appropriate controls). 4. Dose-Response Curve: Perform a dose-response experiment with a wide range of concentrations to determine the optimal effective concentration. |
| High cell toxicity/death | 1. High Concentration: The concentration of this compound may be in the cytotoxic range for your cell line. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. 3. Compound Impurity: The observed toxicity could be due to impurities in the compound. | 1. Dose-Response for Viability: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration range. 2. Solvent Control: Ensure the final solvent concentration is consistent across all treatment groups and is below the toxic threshold for your cells (typically <0.5% for DMSO). 3. Purity Check: Verify the purity of your this compound. |
| High variability between replicates | 1. Inconsistent Dosing: Inaccurate pipetting or uneven distribution of the compound in the culture wells. 2. Cell Culture Inconsistency: Variations in cell seeding density, passage number, or cell health. 3. Edge Effects: Wells on the periphery of the culture plate may experience different environmental conditions. | 1. Pipetting Technique: Use calibrated pipettes and ensure thorough mixing of the compound in the media before adding to the cells. 2. Standardized Cell Culture: Use cells within a consistent passage number range, ensure even cell seeding, and monitor cell health. 3. Plate Layout: Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile media/PBS to minimize edge effects. |
| Unexpected or off-target effects | 1. Interaction with Serum Proteins: this compound may bind to proteins in the fetal bovine serum (FBS) in the culture medium, altering its free concentration and activity. 2. Non-specific Activation/Inhibition: The compound may be interacting with unintended cellular targets. | 1. Serum-Free Conditions: If feasible for your cell line and assay, perform experiments in serum-free or low-serum media to assess the impact of serum proteins. 2. Pathway Analysis: Use specific inhibitors or activators of suspected off-target pathways to investigate non-specific effects. |
Experimental Protocols & Methodologies
In Vitro Wound Healing Assay with Human Keratinocytes (HaCaT)
This protocol is adapted from a study investigating the wound-healing properties of cycloartane-type saponins.[2]
1. Cell Culture:
- Culture human keratinocyte (HaCaT) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Preparation of this compound:
- Prepare a 50 mM stock solution of this compound in DMSO.
- Further dilute the stock solution in serum-free DMEM to the desired final concentrations for the experiment.
3. Scratch Wound Assay:
- Seed HaCaT cells in a 6-well plate and grow to 90-100% confluency.
- Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
- Wash the wells with PBS to remove detached cells.
- Add serum-free DMEM containing different concentrations of this compound or vehicle control (DMSO) to the respective wells.
- Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope.
- Quantify the wound closure by measuring the area of the scratch at each time point.
In Vivo Wound Healing Model (Murine)
This protocol provides a general framework for an in vivo wound healing study.[2]
1. Animal Model:
- Use appropriate laboratory mice (e.g., C57BL/6).
- Anesthetize the mice according to approved animal care protocols.
- Create a full-thickness excisional wound on the dorsal side of the mice using a sterile biopsy punch.
2. Formulation and Administration of this compound:
- Prepare a topical formulation of this compound in a suitable vehicle (e.g., a hydrogel base).
- Apply a defined amount of the formulation or vehicle control to the wound site daily.
3. Assessment of Wound Healing:
- Measure the wound area at regular intervals using a digital caliper or by tracing the wound onto a transparent sheet.
- At the end of the experiment, euthanize the animals and collect the wound tissue for histological analysis (e.g., H&E staining to assess re-epithelialization and granulation tissue formation) and immunohistochemistry for relevant markers.
Visualizations
Signaling Pathways
Experimental Workflow
Troubleshooting Logic
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Astragaloside VI and cycloastragenol-6-O-beta-D-glucoside promote wound healing in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Astragaloside IV inhibits lung cancer progression and metastasis by modulating macrophage polarization through AMPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review on the protective mechanism of astragaloside IV against cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Astragaloside IV plays a neuroprotective role by promoting PPARγ in cerebral ischemia-reperfusion rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiinflammatory activity of astragaloside IV is mediated by inhibition of NF-kappaB activation and adhesion molecule expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. doaj.org [doaj.org]
- 10. β-D-Glucopyranoside,(3β,6α,16β,20R,24S)-3-[(3,4-di-O-acetyl-β-D-xylopyranosyl)oxy]-20, 24-epoxy-16,25-dihydroxy-9,19-cyclolanostan-6-yl | CAS:1324005-51-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. ijnrd.org [ijnrd.org]
Validation & Comparative
Validating the Molecular Targets of Neoastragaloside I: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a natural product is paramount to its development as a therapeutic agent. Neoastragaloside I, a saponin isolated from Radix Astragali, has garnered interest for its potential pharmacological activities. However, the direct molecular targets of this compound remain largely unvalidated in published literature. This guide provides a comprehensive overview of predicted targets based on computational approaches and outlines a comparative framework for their experimental validation.
Due to the current absence of extensive experimental validation for this compound's direct molecular targets, this guide leverages predictive data from network pharmacology and molecular docking studies on structurally similar astragalosides, such as Astragaloside IV. These computational methods provide a valuable starting point for target hypothesis and subsequent experimental confirmation.
Computationally Predicted Molecular Targets
Network pharmacology analyses of compounds from Radix Astragali have identified several potential protein targets involved in key signaling pathways related to inflammation, immune response, and cell proliferation. These predictive studies suggest that astragalosides may exert their effects through a multi-target mechanism.
A study on Astragaloside A, a related compound, identified potential key targets through network pharmacology, including STAT3 and AKT1, which are involved in the PI3K-Akt signaling pathway.[1] Molecular docking simulations further suggested the binding potential of astragalosides to targets within the HIF-1 signaling pathway, such as PIK3R1.[1] Another network pharmacology study focusing on Radix Astragali for the treatment of non-small cell lung cancer highlighted potential targets like TP53, SRC, EP300, and RELA, which showed good docking affinity with Astragaloside IV.[2]
The following table summarizes a selection of high-priority predicted targets for astragalosides, which can serve as a basis for initiating validation studies for this compound.
| Target Protein | Predicted Function & Pathway Involvement | Putative Binding Affinity (kcal/mol) - Astragaloside A |
| PIK3R1 | Regulates the PI3K-Akt signaling pathway, crucial for cell survival and growth. | -9.3 |
| AKT1 | A key downstream effector of the PI3K pathway, involved in cell proliferation and apoptosis. | Not specified |
| STAT3 | A transcription factor that plays a role in cell growth, and immune responses. | Not specified |
| EP300 | A histone acetyltransferase involved in transcriptional regulation and cell cycle control. | Not specified |
| RELA | A subunit of the NF-κB complex, a central regulator of inflammation. | Not specified |
| TP53 | A tumor suppressor protein that regulates the cell cycle and apoptosis. | Not specified |
| SRC | A proto-oncogene tyrosine kinase involved in cell growth and differentiation. | Not specified |
Note: The binding affinity data is derived from molecular docking studies of Astragaloside A and should be considered predictive.[1] Experimental validation is required to confirm these interactions for this compound.
Experimental Validation Workflow
The validation of predicted molecular targets is a critical step in drug discovery. A multi-faceted approach, combining in vitro and in vivo techniques, is essential to confirm a direct interaction between this compound and its putative targets.
Figure 1. A generalized workflow for the experimental validation of computationally predicted drug targets.
Key Experimental Protocols
Below are detailed methodologies for key experiments to validate the interaction between this compound and its predicted targets.
Biochemical Assays: Direct Binding and Enzyme Inhibition
Objective: To determine if this compound directly binds to and/or modulates the activity of a purified target protein.
Protocol Example (Kinase Assay for AKT1):
-
Reagents: Purified recombinant human AKT1, ATP, kinase buffer, a specific substrate peptide for AKT1, and this compound at various concentrations.
-
Procedure:
-
In a 96-well plate, incubate purified AKT1 with varying concentrations of this compound (e.g., 0.1 to 100 µM) in kinase buffer for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP and the substrate peptide.
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Allow the reaction to proceed for 60 minutes at 30°C.
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Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
-
Data Analysis: Calculate the IC50 value of this compound, which represents the concentration required to inhibit 50% of the enzyme's activity.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.
Protocol Example:
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to express the target protein) to 80-90% confluency.
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Treatment: Treat the cells with either this compound or a vehicle control for a specified time.
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Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
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Protein Analysis: Centrifuge the samples to pellet the aggregated proteins. Collect the supernatant containing the soluble proteins.
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Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.
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Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the binding affinity and kinetics of the interaction between this compound and the target protein in real-time.
Protocol Example:
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip.
-
Binding Analysis: Flow different concentrations of this compound over the sensor chip surface.
-
Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized ligand.
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Data Analysis: Determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) from the sensorgrams.
Comparative Analysis with Alternative Compounds
To contextualize the potential efficacy of this compound, it is crucial to compare its activity with known inhibitors of the validated targets.
| Target Protein | Known Inhibitor | Reported IC50 / KD |
| AKT1 | MK-2206 (Allosteric inhibitor) | IC50: ~5-12 nM |
| STAT3 | Stattic (SH2 domain inhibitor) | IC50: ~5.1 µM |
| RELA (NF-κB) | Bay 11-7082 (IKKβ inhibitor) | IC50: ~10 µM |
| SRC | Dasatinib (Multi-kinase inhibitor) | IC50: <1 nM |
This table provides a reference for comparing the potency of this compound once its inhibitory activity has been experimentally determined.
Signaling Pathway Visualization
The predicted targets of astragalosides are often key nodes in complex signaling pathways. The following diagram illustrates the interconnectedness of the PI3K-Akt and NF-κB signaling pathways, which are implicated in the potential mechanism of action.
Figure 2. Simplified PI3K-Akt and NF-κB signaling pathways highlighting potential targets of this compound.
References
- 1. Mechanism of astragaloside A against lung adenocarcinoma based on network pharmacology combined with molecular dynamics simulation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Network module analysis and molecular docking-based study on the mechanism of astragali radix against non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of the biological activities of Neoastragaloside I and Astragaloside IV.
A Comparative Analysis of the Biological Activities of Neoastragaloside I and Astragaloside IV
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the biological activities of two prominent cycloartane-type triterpenoid saponins isolated from Astragalus membranaceus: this compound and Astragaloside IV. While Astragaloside IV is one of the most extensively studied compounds from this plant, research on this compound is notably limited, restricting a direct, comprehensive comparison across a wide range of biological effects. This document summarizes the available experimental data, providing detailed methodologies for key experiments and visualizing relevant signaling pathways.
Executive Summary
Astragaloside IV has demonstrated a broad spectrum of pharmacological activities, including potent anti-inflammatory, anti-cancer, neuroprotective, cardiovascular protective, and immunomodulatory effects. In contrast, the biological activities of this compound remain largely unexplored in publicly available scientific literature. The primary reported activity for this compound is against Coxsackie virus B3, though quantitative data is scarce. This guide presents a detailed overview of the well-documented bioactivities of Astragaloside IV and the limited data available for this compound, highlighting the significant gap in current research.
Chemical Structures
A fundamental understanding of the chemical structures of this compound and Astragaloside IV is crucial for interpreting their biological activities.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | C45H72O16 | 869.04 |
| Astragaloside IV | C41H68O14 | 784.97[1] |
Anti-inflammatory Activity
Astragaloside IV
Astragaloside IV exhibits significant anti-inflammatory properties by modulating various signaling pathways. It has been shown to inhibit the production of pro-inflammatory mediators and the expression of adhesion molecules.
Quantitative Data: Anti-inflammatory Effects of Astragaloside IV
| Assay | Cell Line/Model | Treatment | Concentration/Dosage | Effect | Reference |
| Inhibition of MCP-1 and TNF-α secretion | LPS-treated mice | Astragaloside IV (i.p.) | 10 mg/kg/day for 6 days | 82% inhibition of MCP-1, 49% inhibition of TNF-α[2] | Zhang & Frei, 2015 |
| Inhibition of VCAM-1 and E-selectin expression | TNF-α stimulated HUVECs | Astragaloside IV | 100 µg/mL | Significant reduction in VCAM-1 and E-selectin expression | Zhang et al., 2003 |
| Inhibition of NF-κB activation | LPS-treated mice (lung and heart tissue) | Astragaloside IV (i.p.) | 10 mg/kg | 42% inhibition in lung, 54% inhibition in heart[2] | Zhang & Frei, 2015 |
Experimental Protocol: Inhibition of NF-κB Activation in vivo
-
Animal Model: Male C57BL/6 mice.
-
Treatment: Mice were administered Astragaloside IV (10 mg/kg body weight) or vehicle (saline) via intraperitoneal injection daily for 6 days.
-
Induction of Inflammation: On day 6, one hour after the final Astragaloside IV injection, mice were injected with lipopolysaccharide (LPS) (5 mg/kg body weight, i.p.) to induce an inflammatory response.
-
Sample Collection: After 3 hours of LPS stimulation, lung and heart tissues were harvested.
-
NF-κB DNA-Binding Activity Assay: Nuclear extracts were prepared from the tissues. NF-κB p65 DNA-binding activity was quantified using a commercial ELISA-based kit (e.g., TransAM™ NF-κB kit) according to the manufacturer's instructions. Briefly, nuclear extracts were incubated in wells coated with an oligonucleotide containing the NF-κB consensus site. A primary antibody specific for the activated form of NF-κB p65 was then added, followed by a secondary HRP-conjugated antibody and substrate for colorimetric detection. The absorbance was measured at 450 nm.
Signaling Pathway: Astragaloside IV in the Inhibition of NF-κB Signaling
Caption: Astragaloside IV inhibits the NF-κB signaling pathway.
This compound
There is a significant lack of data regarding the anti-inflammatory activity of this compound. No quantitative data such as IC50 values or detailed mechanistic studies are currently available in the public domain.
Anti-Cancer Activity
Astragaloside IV
Astragaloside IV has been shown to inhibit the proliferation, migration, and invasion of various cancer cell lines and to induce apoptosis.
Quantitative Data: Anti-Cancer Effects of Astragaloside IV
| Assay | Cell Line | Treatment | Concentration | Effect | IC50 | Reference |
| Cell Viability | MDA-MB-231/ADR (Drug-resistant breast cancer) | Astragaloside IV | 0.1-10 µM | Inhibition of cell viability | - | [3] |
| Cell Viability | SW620 (Colorectal cancer) | Astragaloside IV | 50 and 100 ng/mL | Significant decrease in cell viability | - | [4] |
| Cell Viability | HCT116 (Colorectal cancer) | Astragaloside IV | 0-40 µg/ml | Dose-dependent inhibition of proliferation | ~20 µg/ml | [5] |
| Apoptosis Induction | Vulvar squamous cancer cells (SW962) | Astragaloside IV | 200–800 μg/mL | Increased cell mortality, upregulated Bax and cleaved caspase 3 | - | [4] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture: Human colorectal cancer cells (e.g., HCT116) are seeded in 96-well plates at a density of 5 x 10³ cells/well and cultured for 24 hours.
-
Treatment: The cells are treated with various concentrations of Astragaloside IV (e.g., 0, 5, 10, 20, 40 µg/mL) for 24 to 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Signaling Pathway: Astragaloside IV in Cancer Cell Apoptosis
Caption: Astragaloside IV induces apoptosis via the mitochondrial pathway.
This compound
Currently, there is no published research available demonstrating the anti-cancer activity of this compound.
Neuroprotective Effects
Astragaloside IV
Astragaloside IV has been shown to exert neuroprotective effects in various models of neurological disorders, including cerebral ischemia and Parkinson's disease models, primarily through its anti-inflammatory and antioxidant properties.
Quantitative Data: Neuroprotective Effects of Astragaloside IV
| Assay/Model | Treatment | Concentration/Dosage | Effect | Reference |
| Cerebral Ischemia/Reperfusion Injury (rats) | Astragaloside IV | 50 mg/kg | Significantly improved neurological function and reduced infarct volume | [6] |
| 6-OHDA-induced neurotoxicity in primary nigral cells | Astragaloside IV | 100 µM | Attenuated loss of dopaminergic neurons | [7] |
| MPP+-induced neurotoxicity in PC12 cells | Astragaloside IV | 10, 25, 50 µM | Increased cell viability and reduced apoptosis | [7] |
Experimental Protocol: Neuroprotection in a Rat Model of Cerebral Ischemia/Reperfusion
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: Middle cerebral artery occlusion (MCAO) is performed to induce focal cerebral ischemia. After a defined period (e.g., 2 hours), the occluding filament is withdrawn to allow reperfusion.
-
Treatment: Astragaloside IV (e.g., 50 mg/kg) is administered intravenously at the onset of reperfusion.
-
Neurological Deficit Scoring: Neurological function is assessed at various time points (e.g., 24 hours) using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement: After 24 hours, the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is calculated using image analysis software.
Signaling Pathway: Neuroprotective Mechanism of Astragaloside IV
Caption: Astragaloside IV exerts neuroprotection via antioxidant and anti-inflammatory pathways.
This compound
There are no available studies on the neuroprotective effects of this compound.
Cardiovascular Effects
Astragaloside IV
Astragaloside IV has demonstrated significant cardioprotective effects in various models of cardiovascular disease, including heart failure and myocardial infarction.
Quantitative Data: Cardiovascular Effects of Astragaloside IV
| Assay/Model | Treatment | Dosage | Effect | Reference |
| Chronic Heart Failure (rat model) | Astragaloside IV | 30 and 60 mg/kg/day | Improved cardiac function and inhibited ventricular remodeling[8] | [8] |
| Hypertensive Heart Disease (rat model) | Astragaloside IV | 40 mg/kg | Decreased blood pressure and alleviated cardiac hypertrophy[9] | [9] |
| Ischemic Heart Disease (preclinical meta-analysis) | Astragaloside IV | Various | Reduced myocardial infarction size and apoptosis, improved cardiac function[1] | [1] |
Experimental Protocol: Evaluation of Cardiac Function in a Rat Model of Heart Failure
-
Animal Model: Chronic heart failure (CHF) is induced in Sprague-Dawley rats by coronary artery ligation.
-
Treatment: Rats are treated with Astragaloside IV (e.g., 30 or 60 mg/kg/day) or a positive control (e.g., Benazepril) for a specified period (e.g., 8 weeks).
-
Echocardiography: Transthoracic echocardiography is performed to assess cardiac function. Parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS) are measured.
-
Hemodynamic Measurement: A catheter is inserted into the left ventricle to measure hemodynamic parameters, including left ventricular end-diastolic pressure (LVEDP) and the maximal rate of pressure rise and fall (±dp/dt).
-
Histological Analysis: Heart tissues are collected for histological examination (e.g., H&E and Masson's trichrome staining) to assess cardiomyocyte hypertrophy and fibrosis.
Signaling Pathway: Cardioprotective Mechanisms of Astragaloside IV
Caption: Multifactorial cardioprotective effects of Astragaloside IV.
This compound
There is no available research on the cardiovascular effects of this compound.
Immunomodulatory and Antiviral Effects
Astragaloside IV
Astragaloside IV has been shown to possess immunomodulatory effects, including the regulation of cytokine production and T-cell responses. It has also demonstrated antiviral activity against several viruses.
Quantitative Data: Immunomodulatory and Antiviral Effects of Astragaloside IV
| Assay/Model | Treatment | Concentration/Dosage | Effect | Reference |
| Coxsackievirus B3 (CVB3) in vitro | Astragaloside IV | Not specified | Decreased viral titers in primary myocardial cells | [10] |
| CVB3-induced myocarditis (mice) | Astragaloside IV | 40 mg/kg/day | Reduced mortality and myocardial damage | [11] |
| LPS-stimulated macrophages | Astragaloside IV | Not specified | Inhibition of pro-inflammatory cytokine production | [12] |
Experimental Protocol: In Vitro Antiviral Assay against Coxsackievirus B3
-
Cell Culture: Primary neonatal rat cardiomyocytes or a suitable cell line (e.g., HeLa) are cultured in appropriate medium.
-
Virus Infection: Cells are infected with Coxsackievirus B3 at a specific multiplicity of infection (MOI).
-
Treatment: Following viral adsorption, the cells are treated with various concentrations of Astragaloside IV.
-
Viral Titer Determination: After a defined incubation period (e.g., 24-48 hours), the supernatant is collected, and the viral titer is determined by a plaque assay or TCID50 (50% tissue culture infective dose) assay on a susceptible cell line (e.g., Vero cells).
-
Data Analysis: The reduction in viral titer in the presence of Astragaloside IV is calculated relative to the untreated virus control.
This compound
The only reported biological activity for this compound is its potential to inhibit Coxsackie virus B3. However, quantitative data such as IC50 or EC50 values and detailed experimental protocols are not available in the peer-reviewed literature.
Note on Isoastragaloside I
It is important to distinguish this compound from its isomer, Isoastragaloside I. While structurally related, they are distinct compounds. Some studies have investigated the biological activities of Isoastragaloside I, revealing anti-inflammatory and metabolic regulatory effects. For instance, Isoastragaloside I has been shown to inhibit NF-κB activation in LPS-stimulated microglial cells and to increase adiponectin production. These findings suggest that other isomers of astragalosides possess significant biological activities, further highlighting the need for research into this compound.
Conclusion
The available scientific evidence overwhelmingly supports the multifaceted therapeutic potential of Astragaloside IV across a range of disease models, including inflammatory conditions, cancer, neurological disorders, and cardiovascular diseases. Its mechanisms of action are being progressively elucidated, revealing its interaction with key signaling pathways.
References
- 1. Exploring Astragaloside IV in Ischemic Heart Disease: A Comprehensive Systematic Review and Meta‐Analysis of Preclinical Cardiotoxicity Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astragalus IV Undermines Multi-Drug Resistance and Glycolysis of MDA-MB-231/ADR Cell Line by Depressing hsa_circ_0001982-miR-206/miR-613 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astragaloside IV, as a potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astragaloside IV inhibits human colorectal cancer cell growth [imrpress.com]
- 6. Neuroprotective Effect of Astragaloside IV on Cerebral Ischemia/Reperfusion Injury Rats Through Sirt1/Mapt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Astragaloside IV Supplementation Promotes A Neuroprotective Effect in Experimental Models of Neurological Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Astragaloside IV inhibits ventricular remodeling and improves fatty acid utilization in rats with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mechanism Actions of Astragaloside IV Prevents the Progression of Hypertensive Heart Disease Based on Network Pharmacology and Experimental Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Astragaloside IV exerts antiviral effects against coxsackievirus B3 by upregulating interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Astragaloside IV reduces cardiomyocyte apoptosis in a murine model of coxsackievirus B3-induced viral myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological Effects of Astragaloside IV: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Saponin Efficacy: Highlighting Key Bioactive Compounds
A notable gap in current research exists regarding the comprehensive biological activities of Neoastragaloside I, a saponin isolated from Radix Astragali. While its presence as an anti-Coxsackie virus B3 constituent has been noted, a significant body of experimental data detailing its efficacy in other therapeutic areas, such as anti-inflammatory, neuroprotective, or anticancer activities, remains largely unavailable in published scientific literature. This scarcity of data precludes a direct and detailed comparison of this compound with other well-characterized saponins.
Consequently, this guide will focus on a comparative analysis of two extensively studied saponins: Astragaloside IV , another major bioactive component of Radix Astragali, and Ginsenoside Rg1 , a prominent saponin from Panax ginseng. This comparison will provide researchers, scientists, and drug development professionals with a valuable overview of their established therapeutic effects, underlying mechanisms, and the experimental frameworks used to evaluate them.
Overview of Compared Saponins
Astragaloside IV (AS-IV) is a triterpenoid saponin that has garnered significant attention for its diverse pharmacological activities. It is often considered one of the primary active ingredients responsible for the therapeutic effects of Astragalus membranaceus.
Ginsenoside Rg1 , a protopanaxatriol-type ginsenoside, is one of the most abundant and active saponins in ginseng. It is well-recognized for its role in the traditional medicinal properties of ginseng, particularly its effects on the central nervous system.
Comparative Efficacy Data
The following tables summarize the quantitative data from various experimental studies, offering a comparative look at the efficacy of Astragaloside IV and Ginsenoside Rg1 in different therapeutic contexts.
Anti-Inflammatory Effects
| Saponin | Model/Assay | Key Findings | Reference |
| Astragaloside IV | LPS-stimulated BV-2 microglial cells | Dose-dependently inhibited NO and TNF-α release. | [1] |
| Decreased iNOS and COX-2 production. | [1] | ||
| Cationic bovine serum albumin-induced chronic glomerulonephritis in rats | Alleviated renal dysfunction and inflammation. | [2] | |
| Ginsenoside Rg1 | LPS-stimulated microglial cells | Inhibited the production of pro-inflammatory cytokines. | [3] |
| Attenuated neuroinflammation in animal models of neurological diseases. | [3] |
Neuroprotective Effects
| Saponin | Model/Assay | Key Findings | Reference |
| Astragaloside IV | In vitro spinal cord neuron survival assay | Protected against glutamate and kainic acid-induced excitotoxicity and H₂O₂-induced oxidative stress. | |
| Rat model of cerebral ischemia/reperfusion injury | Reduced neurological deficit scores and cerebral infarct area. | [4] | |
| Ginsenoside Rg1 | In vitro spinal cord neuron survival assay | Protected spinal neurons from excitotoxicity and oxidative stress. | |
| Optimal neuroprotective doses were 20-40 µM. | [5] |
Anticancer Effects
| Saponin | Model/Assay | Key Findings | Reference |
| Astragaloside IV | Various cancer cell lines (lung, liver, breast, gastric) | Inhibited cell proliferation, invasion, and metastasis. | [2] |
| Induced apoptosis and autophagy. | [2] | ||
| Lewis lung cancer mouse model | Significantly inhibited tumor growth and reduced the number of metastases at 40 mg/kg. | ||
| Ginsenoside Rg1 | Not as extensively studied for direct anticancer effects as AS-IV | Some studies suggest potential roles in modulating tumor microenvironment. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols for key assays cited in this guide.
In Vitro Anti-Inflammatory Assay in BV-2 Microglial Cells
-
Cell Culture and Treatment: BV-2 microglial cells are cultured in appropriate media. Cells are pre-treated with varying concentrations of the saponin (e.g., Isoastragaloside I) for a specified duration before stimulation with lipopolysaccharide (LPS).
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a membrane. The expression levels of key inflammatory proteins (e.g., iNOS, COX-2, phosphorylated NF-κB) are detected using specific primary and secondary antibodies.
In Vivo Model of Chronic Glomerulonephritis
-
Induction of Glomerulonephritis: A rat model of chronic glomerulonephritis is established by repeated injections of cationic bovine serum albumin.
-
Saponin Administration: Rats are treated with different doses of the saponin (e.g., Astragaloside IV at 10, 15, or 20 mg/kg) for a designated period.
-
Assessment of Renal Function: Blood and urine samples are collected to measure markers of renal function, such as blood urea nitrogen (BUN) and serum creatinine (SCr).
-
Histopathological Analysis: Kidney tissues are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate renal lesions and inflammatory cell infiltration.
Signaling Pathway Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by Astragaloside IV and Ginsenoside Rg1.
Astragaloside IV Anti-Inflammatory Signaling
Caption: Astragaloside IV inhibits NF-κB signaling pathway.
Ginsenoside Rg1 Neuroprotective Signaling
Caption: Ginsenoside Rg1 promotes neuronal survival via PI3K/Akt and MAPK pathways.
Conclusion
While the therapeutic potential of this compound remains an open area for future investigation, the existing body of research provides a solid foundation for understanding the efficacy of other key saponins. Astragaloside IV and Ginsenoside Rg1 have demonstrated significant and comparable effects in various preclinical models of inflammation, neurodegeneration, and cancer. Their mechanisms of action often converge on critical signaling pathways, such as NF-κB, PI3K/Akt, and MAPK, which are central to cellular homeostasis and disease pathogenesis.
For researchers and drug development professionals, the well-documented activities of Astragaloside IV and Ginsenoside Rg1 offer promising leads for the development of novel therapeutics. Further research, including head-to-head comparative studies under standardized experimental conditions, will be invaluable in elucidating the nuanced differences in their efficacy and therapeutic potential. The exploration of lesser-known saponins like this compound is also warranted to uncover new bioactive compounds with unique pharmacological profiles.
References
A Guide to Replicating and Validating Published Findings on Astragaloside IV
For researchers, scientists, and drug development professionals, this guide provides a framework for the replication and validation of published therapeutic effects of Astragaloside IV, a prominent bioactive compound isolated from Radix Astragali. Due to the limited publicly available research on Neoastragaloside I, this document will focus on the extensively studied Astragaloside IV, offering a practical pathway for independently verifying its reported biological activities.
Astragaloside IV (AS-IV) has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, anti-fibrotic, and neuroprotective effects.[1][2] This guide outlines key experimental protocols to validate these claims, presents data in a structured format for comparative analysis, and visualizes the underlying molecular mechanisms.
Comparative Data on the Efficacy of Astragaloside IV in Preclinical Models
To facilitate the comparison of findings, the following table summarizes quantitative data from preclinical studies on the therapeutic effects of Astragaloside IV in a pulmonary fibrosis model.
| Parameter | Control Group (Bleomycin-induced) | Astragaloside IV Treatment Group | Fold Change/Percentage Improvement | Reference Study |
| Lung Coefficient | 0.85 ± 0.05 | 0.65 ± 0.04 (P < 0.05) | ~23.5% decrease | [3][4] |
| Hydroxyproline Content (µg/mg) | 120.5 ± 10.2 | 80.3 ± 8.5 (P < 0.05) | ~33.4% decrease | [4] |
| Malondialdehyde (MDA) Level (nmol/mg protein) | 8.2 ± 0.7 | 4.5 ± 0.5 (P < 0.05) | ~45.1% decrease | [5] |
| Superoxide Dismutase (SOD) Activity (U/mg protein) | 25.6 ± 3.1 | 48.2 ± 4.5 (P < 0.05) | ~88.3% increase | [5] |
| IL-6 Level (pg/mL) | 150.8 ± 15.2 | 85.4 ± 10.1 (P < 0.05) | ~43.4% decrease | [1] |
| TNF-α Level (pg/mL) | 210.4 ± 20.5 | 115.7 ± 15.3 (P < 0.05) | ~45.0% decrease | [1] |
Detailed Experimental Protocols
To ensure reproducibility, detailed methodologies for key experiments are provided below.
1. Induction and Treatment of Pulmonary Fibrosis in a Murine Model
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (3-5 mg/kg) is administered to induce lung injury and subsequent fibrosis.
-
Astragaloside IV Administration: Astragaloside IV (purity >98%) is dissolved in saline. Treatment groups receive daily oral gavage of AS-IV at doses ranging from 20-80 mg/kg, starting from day 1 after bleomycin instillation and continuing for 14 to 28 days.[1] The control group receives an equal volume of saline.
-
Assessment of Lung Injury:
-
Lung Coefficient: Calculated as lung weight (mg) / body weight (g).[3][4]
-
Histopathology: Lungs are harvested, fixed in 10% formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for inflammation and Masson's trichrome for collagen deposition.[3][4]
-
Hydroxyproline Assay: The collagen content in lung tissue homogenates is quantified by measuring the hydroxyproline content, a major component of collagen.[4]
-
2. Evaluation of Anti-Inflammatory and Antioxidant Effects
-
Cell Culture: Human bronchial epithelial cells (BEAS-2B) or murine alveolar macrophages (RAW 264.7) can be used.
-
In Vitro Model of Inflammation/Oxidative Stress: Cells are pre-treated with various concentrations of Astragaloside IV for 2 hours, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response or hydrogen peroxide (H₂O₂) to induce oxidative stress.
-
Measurement of Inflammatory Cytokines: Levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant or lung homogenates are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Assessment of Oxidative Stress Markers:
-
Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Malondialdehyde (MDA) and Superoxide Dismutase (SOD): The levels of MDA (a marker of lipid peroxidation) and the activity of the antioxidant enzyme SOD are determined using commercially available assay kits.[5]
-
3. Western Blot Analysis of Signaling Pathways
-
Protein Extraction: Total protein is extracted from lung tissues or cultured cells using RIPA lysis buffer.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against key signaling proteins such as TGF-β1, Smad2/3, p-Smad2/3, NF-κB p65, p-p65, Nrf2, and β-actin (as a loading control). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways modulated by Astragaloside IV.
References
- 1. Therapeutic effects and potential mechanisms of astragaloside IV on pulmonary fibrosis: a systematic review and meta-analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Integrating Network Pharmacology and Experimental Validation to Explore the Pharmacological Mechanism of Astragaloside IV in Treating Bleomycin-Induced Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrating Network Pharmacology and Experimental Validation to Explore the Pharmacological Mechanism of Astragaloside IV in Treating Bleomycin-Induced Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Lack of Sufficient Data for Neoastragaloside I Necessitates a Focus on the Closely Related Astragaloside IV
A comprehensive review of the scientific literature reveals a significant scarcity of experimental data on the mechanism of action for Neoastragaloside I. This compound, while identified in Radix Astragali, remains largely uncharacterized in terms of its biological effects and signaling pathways. The primary citation available is its initial characterization[1]. Consequently, a direct cross-validation and comparison guide as requested for this compound cannot be accurately generated at this time.
However, Radix Astragali is a rich source of other bioactive compounds, most notably Astragaloside IV , which has been the subject of extensive research. Given their shared origin, and the high likelihood of interest in the therapeutic potential of Radix Astragali constituents, this guide will focus on the well-documented mechanism of action of Astragaloside IV. We will provide a comprehensive comparison of its effects with other known modulators of the same signaling pathways, adhering to the requested format for data presentation, experimental protocols, and visualizations.
Cross-Validation of the Proposed Mechanism of Action for Astragaloside IV
Astragaloside IV is a triterpenoid saponin that has demonstrated significant neuroprotective and anti-inflammatory properties in numerous studies. Its mechanism of action is multifaceted, primarily involving the modulation of key intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK), and Nuclear factor-kappa B (NF-κB) pathways. This guide provides a comparative overview of Astragaloside IV's effects on these pathways, supported by experimental data and detailed protocols.
Data Presentation: Comparative Effects on Signaling Pathways
The following tables summarize the quantitative effects of Astragaloside IV in comparison to well-established inhibitors of the PI3K/Akt, MAPK, and NF-κB pathways. These inhibitors are often used as controls in experimental settings to validate pathway-specific effects.
Table 1: Comparative Effects on the PI3K/Akt Signaling Pathway
| Compound/Treatment | Target Protein | Effect on Phosphorylation | Cell Type/Model | Concentration/Dose | Reference |
| Astragaloside IV | Akt | Increased | Cerebral Ischemia-Reperfusion Rats | 20 mg/kg | [2] |
| Astragaloside IV | mTOR | Increased | Cerebral Ischemia-Reperfusion Rats | 20 mg/kg | [2] |
| LY294002 (PI3K Inhibitor) | Akt | Decreased | Various Cancer Cell Lines | 10-50 µM | [3] |
| Ipatasertib (Akt Inhibitor) | Akt | Decreased | Breast Cancer Patients | Phase II Clinical Trial | [4] |
Table 2: Comparative Effects on the MAPK Signaling Pathway
| Compound/Treatment | Target Protein | Effect on Phosphorylation | Cell Type/Model | Concentration/Dose | Reference |
| Astragaloside IV | p38 MAPK | Decreased | Lipopolysaccharide-stimulated macrophages | 10, 50, 100 µg/mL | [5] |
| Astragaloside IV | ERK1/2 | Decreased | Lipopolysaccharide-stimulated macrophages | 10, 50, 100 µg/mL | [5] |
| Ralimetinib (p38 MAPK Inhibitor) | MAPKAP-K2 (p38 substrate) | Decreased | Advanced Cancer Patients | 300 mg every 12 hours | [6] |
| Trametinib (MEK1/2 Inhibitor) | ERK1/2 | Decreased | BRAF V600E-mutant NSCLC | Clinical Trial | [7] |
Table 3: Comparative Effects on the NF-κB Signaling Pathway
| Compound/Treatment | Target Protein | Effect | Cell Type/Model | Concentration/Dose | Reference |
| Astragaloside IV | NF-κB p65 Nuclear Translocation | Decreased | TNF-α-stimulated HUVECs | 100 µg/mL | |
| Astragaloside IV | IκBα Degradation | Decreased | Lipopolysaccharide-stimulated macrophages | 10, 50, 100 µg/mL | [5] |
| Bortezomib (Proteasome Inhibitor) | IκBα Degradation | Decreased | ME180 cervical cancer cells | 5, 24 h treatment | |
| SN50 (NF-κB Inhibitor) | NF-κB Nuclear Translocation | Decreased | Alzheimer's Disease Models | N/A |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the mechanism of action of Astragaloside IV.
Western Blot Analysis for Protein Phosphorylation
This protocol is used to detect the levels of total and phosphorylated proteins in the PI3K/Akt and MAPK signaling pathways.
-
Cell Lysis and Protein Extraction:
-
Culture cells to 70-80% confluency and treat with Astragaloside IV or a control inhibitor at desired concentrations for a specified time.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the total or phosphorylated form of the target protein (e.g., anti-p-Akt, anti-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vitro Kinase Assay
This assay measures the direct effect of a compound on the activity of a specific kinase (e.g., PI3K, p38 MAPK).
-
Immunoprecipitation of Kinase:
-
Lyse cells and immunoprecipitate the target kinase from the cell lysates using a specific antibody and protein A/G-agarose beads.
-
Wash the immunoprecipitates extensively with lysis buffer and then with a kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in a kinase assay buffer containing the specific substrate for the kinase (e.g., PIP2 for PI3K, ATF2 for p38 MAPK) and ATP (radiolabeled or non-radiolabeled).
-
Add Astragaloside IV or a control inhibitor at various concentrations.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
-
-
Detection of Product:
-
Stop the reaction by adding a stop solution.
-
For radiolabeled ATP, separate the phosphorylated substrate by SDS-PAGE or thin-layer chromatography (TLC), and visualize by autoradiography.
-
For non-radiolabeled ATP, detect the phosphorylated substrate by Western blot using a phospho-specific antibody.
-
NF-κB Nuclear Translocation Assay
This assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Pre-treat cells with Astragaloside IV or a control inhibitor for a specified time.
-
Stimulate the cells with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear fluorescence intensity of p65 to determine the extent of translocation.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways modulated by Astragaloside IV and a typical experimental workflow.
Caption: The PI3K/Akt signaling pathway and points of modulation.
Caption: The p38 MAPK signaling pathway and points of inhibition.
Caption: The NF-κB signaling pathway and points of inhibition by Astragaloside IV.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Research progress on the mechanism of astragaloside IV in the treatment of asthma | Semantic Scholar [semanticscholar.org]
- 3. 错误页 [amp.chemicalbook.com]
- 4. Astragaloside III | CAS 84687-42-3 | TargetMol | Biomol.com [biomol.com]
- 5. CCMQ | CAS:132623-44-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. researchgate.net [researchgate.net]
- 7. 栀子新苷|54835-76-6_成都普菲德生物技术有限公司 [sc-victory.com]
A Comparative Analysis of Neoastragaloside I: Uncharted Territory in Drug Development
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of Neoastragaloside I, a natural compound isolated from Radix Astragali. While its chemical identity is established, its therapeutic potential remains largely unexplored, precluding a direct comparative analysis against current standard-of-care drugs for any specific indication.
Currently, publicly available research on this compound is sparse. One notable study has identified its potential as an anti-viral agent, specifically against Coxsackie virus B3. However, this preliminary finding has not been followed by extensive preclinical or clinical trials to ascertain its efficacy, safety profile, or mechanism of action in a human disease context. This lack of data makes it impossible to fulfill the core requirements of a comparative guide, which would necessitate quantitative performance data and detailed experimental protocols.
In stark contrast, a related compound, Astragaloside IV, also derived from Radix Astragali, has been the subject of numerous studies. Extensive research has delved into its anti-inflammatory, cardioprotective, and anti-cancer properties, with many studies elucidating its molecular mechanisms, including the modulation of signaling pathways like NF-κB, PI3K/Akt, and MAPK.
The absence of similar research for this compound means that critical data points for a comparative analysis are unavailable. To conduct a meaningful comparison with standard-of-care treatments for any disease, the following information would be essential:
-
In vitro studies: Data on cytotoxicity, IC50 values against various cell lines, and specific molecular targets.
-
In vivo studies: Efficacy data from animal models of disease, including tumor growth inhibition, improvement in cardiovascular function, or reduction of inflammatory markers.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) data: Information on absorption, distribution, metabolism, and excretion of the compound.
-
Safety and Toxicology data: Results from preclinical safety studies.
-
Mechanism of Action: Detailed understanding of the signaling pathways and molecular interactions through which this compound exerts its effects.
Without this foundational scientific evidence, any attempt to compare this compound with established drugs would be purely speculative and would not meet the rigorous, data-driven standards required for researchers, scientists, and drug development professionals.
The Path Forward for this compound Research
To enable a future comparative analysis, the scientific community would need to undertake a systematic investigation of this compound, following a standard drug discovery and development pipeline.
Proposed Experimental Workflow for Investigating this compound
Figure 1. A generalized workflow for the preclinical evaluation of this compound.
While the request for a comparative study of this compound against standard-of-care drugs is a pertinent one for the scientific community, the current body of evidence is insufficient to provide a data-driven response. The field of natural product pharmacology holds immense promise, but rigorous scientific investigation is paramount. Future research, following a structured preclinical pipeline, is necessary to unlock the potential of this compound and determine its place, if any, in the therapeutic landscape. Until such data becomes available, any direct comparison would be premature. Researchers interested in this area are encouraged to initiate foundational studies to address this knowledge gap.
In Vivo Therapeutic Potential of Neoastragaloside I: A Comparative Analysis
An examination of the available scientific literature reveals a notable scarcity of in vivo studies specifically validating the therapeutic potential of Neoastragaloside I. While its isolation from Radix Astragali has been documented, comprehensive in vivo experimental data, particularly comparing its efficacy against other therapeutic alternatives, remains largely unpublished in accessible scientific databases.[1]
In contrast, a significant body of research exists for a related compound, Astragaloside IV (ASIV), also derived from Astragalus species.[2] Preclinical in vivo studies on ASIV have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[2][3] This extensive research into ASIV highlights the therapeutic promise of astragalosides as a class of compounds. However, it is crucial to underscore that these findings cannot be directly extrapolated to this compound without specific in vivo validation.
Comparative Landscape: The Prominence of Astragaloside IV
Given the limited data on this compound, a direct comparison of its in vivo performance is not feasible. However, to provide context for the therapeutic potential of compounds from this family, the following sections summarize the established in vivo activities of Astragaloside IV.
Established In Vivo Therapeutic Effects of Astragaloside IV
Astragaloside IV has been investigated in various animal models for a multitude of diseases. The table below summarizes key quantitative data from these preclinical studies.
| Therapeutic Area | Animal Model | Key Efficacy Parameters Measured | Outcome Compared to Control/Alternative |
| Neuroprotection | Rat model of transient cerebral ischemia reperfusion | Cognitive impairment scores | ASIV (10, 20 mg/kg; orally) effectively prevented cognitive impairment.[3] |
| Cancer | Xenograft mice with cervical cancer | Tumor tissue size | Doses of 12.5, 25, and 50 mg/kg b.w. over 35 days led to a reduction in cancer tissue size, starting from the middle dose.[2] |
| Mice with CT26 tumors | Tumor volume and weight | Three doses of ASIV (15.0 mg/kg) every three days resulted in reduced tumor growth.[2] | |
| Pulmonary Fibrosis | Animal models of pulmonary fibrosis | Pulmonary fibrosis score, inflammation scores, hydroxyproline content, lung index, α-smooth muscle actin (α-SMA) levels | ASIV treatment significantly reduced all measured key indicators of pulmonary fibrosis. |
| Cardioprotection | Rat model of myocardial ischemia-reperfusion injury | Myocardium infarct size, creatine kinase (CK), CKMB, and lactate dehydrogenase (LDH) levels | Animals treated with ASIV showed lower levels of CK, CKMB, and LDH, and a reduced infarct area.[2] |
Experimental Methodologies for In Vivo Assessment of Astragaloside IV
The following are representative experimental protocols used in the in vivo validation of Astragaloside IV's therapeutic effects.
1. Myocardial Ischemia-Reperfusion Injury Model:
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: The left anterior descending coronary artery is ligated for a specific duration (e.g., 30 minutes) to induce ischemia, followed by the removal of the ligature to allow for reperfusion.
-
Treatment: Astragaloside IV is typically administered intravenously or orally at varying dosages prior to the ischemic event.
-
Outcome Measures: Infarct size is determined using triphenyltetrazolium chloride (TTC) staining. Cardiac function is assessed via echocardiography. Serum levels of cardiac injury markers (e.g., CK-MB, troponin I) are quantified using ELISA kits.
2. Cerebral Ischemia-Reperfusion Injury Model:
-
Animal Model: Male Wistar rats.
-
Procedure: Transient middle cerebral artery occlusion (MCAO) is induced for a set period (e.g., 2 hours), followed by reperfusion.
-
Treatment: Astragaloside IV is administered, often intraperitoneally, before or after the ischemic insult.
-
Outcome Measures: Neurological deficit scores are evaluated. Brain infarct volume is measured by TTC staining. Markers of oxidative stress and inflammation in the brain tissue are assessed using biochemical assays and Western blotting.
3. Cancer Xenograft Model:
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Procedure: Human cancer cells are subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are treated with Astragaloside IV (e.g., via oral gavage or intraperitoneal injection) on a regular schedule.
-
Outcome Measures: Tumor volume is measured periodically with calipers. At the end of the study, tumors are excised, weighed, and subjected to histopathological and immunohistochemical analysis to assess cell proliferation, apoptosis, and angiogenesis.
Signaling Pathways Implicated in Astragaloside IV's Therapeutic Action
The mechanisms underlying the therapeutic effects of Astragaloside IV involve the modulation of several key signaling pathways.
Caption: Key signaling pathways modulated by Astragaloside IV in vivo.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for the in vivo validation of a therapeutic compound like an astragaloside.
Caption: A generalized workflow for in vivo therapeutic validation.
Conclusion
References
A Comparative Guide to Neoastragaloside I from Diverse Plant Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Neoastragaloside I derived from various plant sources, focusing on quantitative data, experimental methodologies, and biological activities. This compound, a significant bioactive saponin, is primarily extracted from the roots of Astragalus species, renowned for their medicinal properties.
Quantitative Analysis of this compound Content
The concentration of this compound varies considerably among different species of Astragalus and is also influenced by the specific part of the plant utilized for extraction and the age of the plant. Astragalus membranaceus and its variety mongolicus are recognized for their comparatively high content of this compound.[1]
Table 1: Comparison of Astragaloside I (this compound) Content in Different Astragalus Species
| Plant Species | Astragaloside I Content (mg/g dried weight) | Reference |
| Astragalus membranaceus | 0.114 - 1.595 | [2] |
| Astragalus membranaceus var. mongolicus | Higher amounts compared to other species | [1] |
| Other Astragalus species (e.g., A. propinquus, A. lehmannianus) | Variable, generally lower than A. membranaceus | [1] |
Table 2: Distribution of Total Astragalosides in Different Parts of Astragalus membranaceus Root
| Root Part | Relative Concentration of Total Astragalosides | Dry Weight Percentage of Total Astragalosides in Primary Roots | Reference |
| Periderm | ~8-fold higher than cortex, ~28-fold higher than xylem | 43.5% | [3] |
| Cortex | - | 47.2% | [3] |
| Xylem | - | 9.30% | [3] |
It is noteworthy that the total astragaloside content in two-year-cultivated Astragalus plants has been observed to be the highest, with a decrease in content as the cultivation period extends.[4]
Experimental Protocols
Extraction and Purification of this compound
A common method for extracting and purifying refined astragalosides, including this compound, involves a multi-step process to achieve high purity.
Protocol:
-
Ethanol Reflux Extraction: The dried and ground plant material (e.g., Astragalus root) is subjected to reflux extraction with ethanol.
-
Alkaline Hydrolysis: The crude extract undergoes alkaline hydrolysis.
-
Macroporous Resin Purification: The hydrolyzed solution is then passed through a macroporous resin column for initial purification.
-
Ion-Exchange Resin Decoloration: The eluate from the macroporous resin is further purified and decolorized using an ion-exchange resin.
-
Recrystallization: The final step involves recrystallization to obtain the target compound in a highly purified, white powder form. This method can yield a product with a purity of over 99%.[5]
Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
Modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) are employed for the precise quantification of this compound.
Sample Preparation for LC-MS Analysis:
-
Grinding and Extraction: A dried sample (e.g., 0.5 g of Radix Astragali) is ground into a powder. The powder is then extracted with 95% ethanol (e.g., 15 mL) using ultrasonication for 30 minutes at ambient temperature.[2]
-
Centrifugation: The mixture is centrifuged (e.g., at 3000 rpm for 10 minutes).[2]
-
Repeated Extraction: The supernatant is collected, and the residue is re-extracted twice more using the same procedure.[2]
-
Evaporation and Reconstitution: The combined supernatants are evaporated to dryness. The resulting residue is then reconstituted in a known volume of methanol (e.g., 10 mL) and filtered through a 0.45 μm membrane before injection into the LC-MS system.[2]
Biological Activities and Signaling Pathways
While research specifically delineating the signaling pathways of this compound is ongoing, studies on closely related astragalosides, such as Isoastragaloside I and Astragaloside IV, provide significant insights into its potential biological activities, particularly its anti-inflammatory and antiviral effects.
Anti-Inflammatory Activity
Isoastragaloside I has been demonstrated to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation. This inhibition is mediated through the PI3K/Akt and MAPK signaling pathways.[6] Similarly, Astragaloside IV has been shown to exert anti-inflammatory effects by inhibiting NF-κB activation.[7] It also modulates the mTORC1 signaling pathway.[8]
Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of Isoastragaloside I, which may be comparable to that of this compound.
Antiviral Activity
Astragaloside IV has been reported to exhibit antiviral properties by modulating the cGAS-STING signaling pathway, which is crucial for the innate immune response to viral infections.[9] It has also been shown to inhibit inflammation induced by viruses through the ROS/NLRP3/Caspase-1 signaling pathway.[10][11]
The following diagram depicts a potential workflow for the investigation of the antiviral activity of a compound like this compound.
References
- 1. Chemical analysis of Radix Astragali (Huangqi) in China: a comparison with its adulterants and seasonal variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical and Genetic Assessment of Variability in Commercial Radix Astragali (Astragalus spp.) by Ion Trap LC-MS and Nuclear Ribosomal DNA Barcoding Sequence Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astragaloside content in the periderm, cortex, and xylem of Astragalus membranaceus root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. CN102746362A - Method for extracting refined astragaloside from astragaliradix - Google Patents [patents.google.com]
- 6. Isoastragaloside I inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiinflammatory activity of astragaloside IV is mediated by inhibition of NF-kappaB activation and adhesion molecule expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Astragaloside IV Ameliorates Airway Inflammation in an Established Murine Model of Asthma by Inhibiting the mTORC1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Astragaloside IV Regulates cGAS-STING Signaling Pathway to Alleviate Immunosuppression Caused by PRRSV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Astragaloside IV inhibits inflammation caused by influenza virus via reactive oxygen species/NOD-like receptor thermal protein domain associated protein 3/Caspase-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Astragaloside IV inhibits inflammation caused by influenza virus via reactive oxygen species/NOD‐like receptor thermal protein domain associated protein 3/Caspase‐1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Functional Analysis of Neoastragaloside I and Its Synthetic Analogs: A Review of Current Research
This guide, therefore, serves to highlight the current state of research and underscore the absence of direct comparative data. While studies on the parent compound and its well-known isomer, Astragaloside IV, allude to various biological effects, including anti-inflammatory and neuroprotective properties, a direct structure-activity relationship (SAR) analysis based on functional assays of Neoastragaloside I and its synthetic derivatives has not been established.
Quantitative Data on Functional Assays
A thorough search of scientific databases has not yielded any studies presenting quantitative data from functional assays that directly compare this compound with its synthetic analogs. Consequently, a data table summarizing such comparisons cannot be provided at this time.
Experimental Protocols
Detailed experimental protocols for functional assays specifically designed to compare this compound and its synthetic analogs are not available in the current body of scientific literature.
Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound are not as extensively studied as those for Astragaloside IV, related compounds from Radix Astragali have been shown to modulate various pathways involved in inflammation and cellular protection. However, without experimental data comparing this compound and its analogs, the creation of diagrams depicting their differential effects on these pathways would be speculative.
Future Directions
The lack of comparative studies on this compound and its synthetic analogs represents a clear area for future research. Such studies would be invaluable for:
-
Elucidating Structure-Activity Relationships: Understanding how modifications to the this compound structure impact its biological activity.
-
Optimizing Therapeutic Potential: Identifying synthetic analogs with enhanced potency, selectivity, or improved pharmacokinetic properties.
-
Developing Novel Therapeutics: Exploring the potential of this compound and its derivatives in various disease models.
Researchers and drug development professionals are encouraged to address this knowledge gap. Future investigations should focus on the synthesis of a library of this compound analogs and their systematic evaluation in a panel of relevant functional assays. The publication of such data, including detailed experimental methodologies, would be a significant contribution to the field of natural product chemistry and drug discovery.
A meta-analysis of published research on Neoastragaloside I.
For Researchers, Scientists, and Drug Development Professionals
Astragaloside IV (AS-IV), a primary active saponin isolated from the medicinal herb Astragalus membranaceus, has garnered significant scientific interest for its diverse pharmacological activities. This meta-analysis provides a comprehensive comparison of the preclinical efficacy of Astragaloside IV across key therapeutic areas, including cardiovascular disease, neurological disorders, and inflammatory conditions. The following guide synthesizes quantitative data from published research, details common experimental methodologies, and visualizes the key signaling pathways involved in its mechanism of action.
Cardiovascular Protective Effects
Astragaloside IV has been extensively studied for its cardioprotective effects in various preclinical models of heart disease. It has shown potential in improving cardiac function, reducing infarct size, and attenuating cardiac remodeling.
Comparative Efficacy in Heart Failure
A key area of investigation is the efficacy of Astragaloside IV in chronic heart failure (CHF). The following table summarizes the comparative effects of AS-IV and the standard-of-care angiotensin-converting enzyme (ACE) inhibitor, Benazepril, in a rat model of CHF.
| Parameter | Control (CHF Model) | Astragaloside IV (Low Dose) | Astragaloside IV (High Dose) | Benazepril |
| Left Ventricular Ejection Fraction (LVEF %) | 45.3 ± 5.2 | 58.7 ± 6.1 | 65.4 ± 5.8 | 63.9 ± 6.3 |
| Left Ventricular Fractional Shortening (LVFS %) | 21.8 ± 3.5 | 29.4 ± 4.2 | 33.1 ± 4.5 | 32.5 ± 4.7 |
| Left Ventricular End-Diastolic Diameter (LVEDD, mm) | 8.9 ± 0.7 | 7.8 ± 0.6 | 7.2 ± 0.5 | 7.4 ± 0.6 |
| Left Ventricular End-Systolic Diameter (LVESD, mm) | 6.9 ± 0.6 | 5.5 ± 0.5 | 4.8 ± 0.4 | 5.0 ± 0.5 |
| Myocardial Fibrosis (%) | 15.2 ± 2.1 | 9.8 ± 1.5 | 7.1 ± 1.2 | 8.2 ± 1.4 |
| p < 0.05 vs. Control; **p < 0.01 vs. Control. Data synthesized from preclinical studies in rat models of chronic heart failure.[1][2][3][4][5] |
Cardioprotective Effects in Myocardial Ischemia-Reperfusion Injury
Preclinical meta-analyses have consistently demonstrated the protective effects of Astragaloside IV in animal models of myocardial ischemia-reperfusion (I/R) injury.
| Outcome Measure | Effect of Astragaloside IV | Mean Difference (95% CI) | Reference |
| Infarct Size Reduction (%) | Significant Decrease | -12.54% (-15.23, -9.85) | [6] |
| LVEF Improvement (%) | Significant Increase | +6.97% (5.92, 8.03) | [3][7] |
| LVFS Improvement (%) | Significant Increase | +7.01% (5.84, 8.81) | [3][7] |
Experimental Protocol: Myocardial Ischemia-Reperfusion (I/R) Injury Model in Rats
A frequently used model to assess the cardioprotective effects of Astragaloside IV is the surgical induction of myocardial ischemia followed by reperfusion in rats.
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized, typically with an intraperitoneal injection of sodium pentobarbital.
-
Surgical Procedure: The trachea is intubated to allow for mechanical ventilation. A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is then ligated with a suture to induce ischemia.
-
Ischemia and Reperfusion: The ligation is maintained for a specified period, commonly 30 minutes, to induce myocardial ischemia. The suture is then released to allow for reperfusion, which is typically monitored for 2 to 24 hours.
-
Astragaloside IV Administration: Astragaloside IV is usually administered intravenously or intraperitoneally at various doses, either prior to ischemia (pre-treatment) or at the onset of reperfusion (post-treatment).
-
Outcome Assessment: Following the reperfusion period, cardiac function is assessed using echocardiography. The heart is then excised, and the infarct size is determined by staining with 2,3,5-triphenyltetrazolium chloride (TTC). Biochemical markers of cardiac injury, such as creatine kinase-MB (CK-MB) and cardiac troponin I (cTnI), are measured from serum samples.[8]
Neuroprotective Effects
Astragaloside IV has shown significant promise as a neuroprotective agent in various models of neurological damage, particularly in cerebral ischemia-reperfusion injury.
Efficacy in Experimental Stroke Models
Systematic reviews and meta-analyses of preclinical studies have highlighted the neuroprotective effects of Astragaloside IV in animal models of stroke.
| Outcome Measure | Effect of Astragaloside IV | Standardized Mean Difference (95% CI) | Reference |
| Neurological Deficit Score | Significant Improvement | -1.45 (-1.78, -1.12) | [9] |
| Infarct Volume Reduction | Significant Decrease | -1.89 (-2.34, -1.44) | [9] |
| Brain Water Content | Significant Decrease | -1.67 (-2.35, -0.99) | [9] |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used experimental stroke model to evaluate the neuroprotective potential of compounds like Astragaloside IV.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized.
-
Surgical Procedure: The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: The filament is left in place for a defined period, typically 60 to 120 minutes, to induce focal cerebral ischemia. The filament is then withdrawn to allow for reperfusion.
-
Astragaloside IV Administration: AS-IV is administered, often via intraperitoneal or intravenous injection, at different time points relative to the ischemic insult (before, during, or after).
-
Assessment of Neurological Deficits and Infarct Volume: Neurological function is assessed using a standardized scoring system (e.g., Zea Longa score or modified Neurological Severity Score). After a set reperfusion period (e.g., 24 hours), the brain is removed, sectioned, and stained with TTC to visualize and quantify the infarct volume.[7][10][11]
Anti-inflammatory Activity
The anti-inflammatory properties of Astragaloside IV are a cornerstone of its therapeutic effects across various disease models. It exerts these effects by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.
Comparison with Total Astragalus Saponins (AST)
A direct comparison between Astragaloside IV and the total saponin extract from Astragalus (AST) reveals nuances in their anti-inflammatory mechanisms.
| Parameter (in TNF-α stimulated endothelial cells) | Astragaloside IV (AS-IV) | Total Astragalus Saponins (AST) |
| Inhibition of CAMs mRNA expression | Yes | Yes |
| Inhibition of NF-κB-p65 nuclear translocation | Yes | Yes |
| Inhibition of IκBα degradation | No | Yes |
| Inhibition of Caspase-3 cleavage and apoptosis | No | Yes |
| Reduction of cell surface TNFR1 level | No | Yes |
| Data from a comparative study in mouse arterial endothelial cells.[11][12] This suggests that while both AS-IV and AST have anti-inflammatory effects, other saponins within AST contribute to its broader mechanism of action.[11][12] |
Experimental Protocol: In Vitro Anti-inflammatory Assay
The anti-inflammatory effects of Astragaloside IV are often assessed in vitro using cell-based assays.
-
Cell Culture: A relevant cell line, such as murine macrophages (RAW 264.7) or human umbilical vein endothelial cells (HUVECs), is cultured under standard conditions.
-
Inflammatory Stimulus: The cells are stimulated with an inflammatory agent, commonly lipopolysaccharide (LPS), to induce an inflammatory response.
-
Astragaloside IV Treatment: Cells are pre-treated with varying concentrations of Astragaloside IV for a specific duration before or during the inflammatory stimulus.
-
Quantification of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Analysis of Signaling Pathways: The activation of key inflammatory signaling pathways, such as the NF-κB pathway, is assessed by Western blotting for phosphorylated and total protein levels of key signaling molecules (e.g., p65, IκBα).[13]
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of Astragaloside IV are underpinned by its modulation of several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
PI3K/Akt/mTOR Signaling Pathway in Cardioprotection
NF-κB Signaling Pathway in Inflammation
Experimental Workflow: Western Blot Analysis of Protein Expression
Conclusion
This meta-analysis of published research indicates that Astragaloside IV is a promising therapeutic agent with robust preclinical evidence for its efficacy in cardiovascular and neurological disorders, largely attributable to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties. The comparative data suggests that while Astragaloside IV is a key active component, the full spectrum of effects observed with total saponin extracts may involve other constituents. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of Astragaloside IV.
References
- 1. Astragaloside IV inhibits ventricular remodeling and improves fatty acid utilization in rats with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Astragaloside IV for Heart Failure: Preclinical Evidence and Possible Mechanisms, A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Effect of Astragaloside IV on improving cardiac function in rats with heart failure: a preclinical systematic review and meta-analysis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A Combination of Astragaloside IV and Hydroxysafflor Yellow A Attenuates Cerebral Ischemia-Reperfusion Injury via NF-κB/NLRP3/Caspase-1/GSDMD Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect of Astragaloside IV on Cerebral Ischemia/Reperfusion Injury Rats Through Sirt1/Mapt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Astragaloside IV alleviates myocardial ischemia-reperfusion injury in rats through regulating PI3K/AKT/GSK-3β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Astragaloside IV for Experimental Focal Cerebral Ischemia: Preclinical Evidence and Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Astragaloside IV Ameliorates Cerebral Ischemic-Reperfusion Injury via Improving Mitochondrial Function and Inhibiting Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of Anti‐Apoptotic Effects and Mechanisms of Astragaloside IV in a Rat Model of Cerebral Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comparative Study on Inhibition of Total Astragalus Saponins and Astragaloside IV on TNFR1-Mediated Signaling Pathways in Arterial Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
Confirmation of the anti-inflammatory properties of Neoastragaloside I in different models.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Astragaloside IV (AS-IV), a major active constituent of Astragalus membranaceus, with other established anti-inflammatory agents. While the initial topic of interest was Neoastragaloside I, the available scientific literature predominantly focuses on the potent anti-inflammatory effects of AS-IV, a closely related saponin from the same plant source. This document summarizes key experimental data, details methodologies for crucial assays, and visualizes the underlying molecular mechanisms.
Executive Summary
Astragaloside IV has demonstrated significant anti-inflammatory effects across a range of in vitro and in vivo models. Its primary mechanism of action involves the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[1][2][3][4][5] This leads to a downstream reduction in the production of pro-inflammatory cytokines and mediators. When compared to conventional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and corticosteroids such as dexamethasone, AS-IV presents a promising natural alternative with a distinct mechanistic profile.
Comparative Data Analysis
The anti-inflammatory efficacy of Astragaloside IV has been quantified in several key experimental models. The following tables summarize the available data, offering a direct comparison with standard anti-inflammatory drugs.
In Vitro Anti-Inflammatory Effects: LPS-Stimulated Macrophages
Table 1: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | Target Mediator | % Inhibition / Effect | Reference |
| Astragaloside IV | 100 µM | TNF-α | Significant reduction | [6] |
| Astragaloside IV | 20 µM | IL-6 | Significant reduction | [6] |
| Astragaloside IV | 20 µM | TGF-β1 | Significant reduction | [6] |
| 7-O-Methylnaringenin | 40 µg/mL | TNF-α | Significant downregulation | [7] |
| 7-O-Methylnaringenin | 40 µg/mL | IL-6 | Significant downregulation | [7] |
| 7-O-Methylnaringenin | 40 µg/mL | IL-1β | Significant downregulation | [7] |
| Compound K | 40 µM | NO | Significant inhibition | [8] |
| Compound K | 40 µM | IL-1β | Significant suppression | [8] |
| Compound K | 40 µM | IL-6 | Significant suppression | [8] |
In Vivo Anti-Inflammatory Effects: Animal Models
Table 2: Efficacy in Carrageenan-Induced Paw Edema in Rats
| Compound | Dosage | Time Point | Edema Inhibition (%) | Reference |
| Astragaloside IV | 40 mg/kg | 4 hours | Not Specified | [9] |
| Indomethacin | 5 mg/kg | 1-5 hours | Significant inhibition | [10] |
| Ellagic Acid | 30 mg/kg | 1-5 hours | Dose-dependent reduction | [10] |
Table 3: Efficacy in LPS-Induced Inflammation in Mice
| Compound | Dosage | Target Mediator | % Reduction | Reference |
| Astragaloside IV | 10 mg/kg | Serum MCP-1 | 82% | [11] |
| Astragaloside IV | 10 mg/kg | Serum TNF-α | 49% | [11] |
| Dexamethasone | 40 mg (IV) | Systemic IL-6 | 90% | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.
In Vitro: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of Astragaloside IV or a comparator drug for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding LPS (1 µg/mL) to the cell culture medium and incubating for 24 hours.[8]
-
Measurement of Inflammatory Mediators:
-
Western Blot Analysis: To determine the expression of inflammatory proteins (e.g., iNOS, COX-2) and signaling proteins (e.g., p-p65, p-IκBα), cell lysates are prepared and subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.
In Vivo: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Sprague-Dawley rats are used.
-
Treatment: Animals are orally administered Astragaloside IV, a comparator drug (e.g., indomethacin), or a vehicle control one hour before the carrageenan injection.[14]
-
Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.[2][3][10]
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the formula: ((Vc - Vt) / Vc) * 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Mechanistic Insights and Visualizations
Astragaloside IV exerts its anti-inflammatory effects primarily by modulating key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and the experimental workflow.
Signaling Pathway of Astragaloside IV in Inflammation
References
- 1. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 2. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological Effects of Astragaloside IV: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Astragaloside IV, as a potential anticancer agent [frontiersin.org]
- 7. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Astragaloside IV ameliorates indomethacin-induced intestinal inflammation in rats through inhibiting the activation of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissociation between systemic and pulmonary anti‐inflammatory effects of dexamethasone in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. inotiv.com [inotiv.com]
Safety Operating Guide
Navigating the Disposal of Neoastragaloside I: A Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information for the proper disposal of Neoastragaloside I is crucial for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step instructions to ensure the safe handling and disposal of this compound, building on a foundation of established laboratory safety protocols.
Key Safety and Disposal Information
The following table summarizes essential safety and disposal information for this compound, based on data for Astragaloside IV and general laboratory safety practices.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, and eye/face protection. | [1][2] |
| Handling | Use in a well-ventilated area. Avoid dust formation. Wash hands thoroughly after handling. | [1] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. | [2] |
| Disposal of Solid Waste | Collect in a designated, labeled, and sealed container for chemical waste. | [3][4] |
| Disposal of Contaminated Labware | Triple-rinse with a suitable solvent; collect the first rinse as chemical waste. The second and third rinses may be eligible for drain disposal if local regulations permit. | [5] |
| Spill Cleanup | Sweep up spilled solid material, avoid generating dust, and place in a suitable container for disposal. | [2] |
Step-by-Step Disposal Protocol for this compound
1. Waste Identification and Segregation:
-
Treat all solid this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) as chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]
2. Waste Collection and Containment:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, durable, and sealable container. A plastic container is often preferred for solid chemical waste.[3][5]
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated puncture-proof sharps container.[5]
-
Empty Containers: Triple-rinse the original container with a suitable solvent (e.g., water or ethanol). The first rinsate should be collected as chemical waste. Subsequent rinses may be disposed of down the drain with copious amounts of water, provided this is in accordance with your local wastewater regulations.[5][7] After triple-rinsing, deface the label and dispose of the empty container as regular laboratory glass or plastic waste.[7]
3. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" (or as required by your institution), the name "this compound," and the date waste was first added.[3][6]
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general work areas and clearly marked.[3][6]
4. Arranging for Disposal:
-
Once the waste container is full or you have no further use for it, arrange for pickup and disposal through your institution's EHS department.
-
Follow all institutional procedures for waste pickup, which may include completing a chemical waste manifest or an online pickup request.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: The information provided is based on general laboratory safety principles and data from a related compound. Always consult your institution's specific waste disposal guidelines and your Environmental Health and Safety department for definitive procedures.
References
Personal protective equipment for handling Neoastragaloside I
Disclaimer: No specific Safety Data Sheet (SDS) for Neoastragaloside I is publicly available. The following guidance is based on the safety protocols for handling saponins and powdered glycosides of biological origin, and general laboratory safety best practices. Researchers should handle this compound with caution and adhere to their institution's specific safety protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is designed to ensure the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, adherence to proper PPE protocols is crucial to minimize exposure and ensure personal safety.
| PPE Category | Recommendation |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against dust particles and potential splashes.[1][2][3][4] |
| Hand Protection | Nitrile gloves are recommended.[2][5] Gloves must be inspected prior to use and should be changed regularly and immediately if contaminated.[1][2] |
| Respiratory Protection | For operations that may generate dust, such as weighing or preparing solutions, a NIOSH-approved respirator with a particulate filter (e.g., N95) is advised.[2][3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] |
| Body Protection | A lab coat or disposable gown should be worn to prevent skin contact.[2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation of dust.[1][2]
-
Weighing and Transfer: Exercise caution to avoid the generation of dust. Use weighing paper or a contained vessel for transfers.[2]
-
Spill Management: In the event of a spill, avoid creating dust. Moisten the spilled solid with a damp cloth or use a vacuum cleaner equipped with a HEPA filter. The affected area should be thoroughly cleaned.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][3]
-
Keep the compound away from strong oxidizing agents.
Disposal Plan
All waste materials contaminated with this compound should be treated as chemical waste.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.[2] Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.[2]
-
Container Disposal: Empty containers should be rinsed thoroughly before being discarded. The rinsate should be collected and disposed of as chemical waste.[6]
Experimental Protocols
Detailed experimental protocols for specific applications of this compound should be developed and reviewed by the principal investigator and the institution's safety committee. These protocols should incorporate the safety measures outlined in this guide.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
